Technical Documentation Center

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid
  • CAS: 2288709-72-6

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on building blocks that balance structural complexity with favorable physicochemical properties. 1-Methyl-3-(oxan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on building blocks that balance structural complexity with favorable physicochemical properties. 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (also referred to as 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine oxalate) represents a highly versatile, stereochemically rich scaffold. By fusing a privileged piperazine pharmacophore with a solubility-enhancing oxane (tetrahydropyran) ring, this compound offers a high fraction of sp³-hybridized carbons ( Fsp3​ ), which is statistically correlated with clinical success. This whitepaper provides an in-depth analysis of its chemical topology, physicochemical properties, synthetic methodology, and analytical validation protocols.

Chemical Identity & Structural Elucidation

The compound exists as a multicomponent crystalline system comprising a basic free amine and a dicarboxylic acid counterion.

  • Core Scaffold: The piperazine ring is a ubiquitous structural motif, ranking as the third most common nitrogen heterocycle in FDA-approved small-molecule drugs[1]. It serves as a rigid, basic linker that modulates target affinity and pharmacokinetic profiles[2].

  • Substituents:

    • N1-Methyl Group: Provides steric shielding and eliminates one hydrogen-bond donor, thereby increasing lipophilicity slightly and preventing unwanted secondary amine side-reactions during downstream library synthesis.

    • C3-Oxan-4-yl Group: The tetrahydropyran appendage acts as an isostere for cyclohexane. The inclusion of the ethereal oxygen introduces a hydrogen-bond acceptor, which significantly enhances aqueous solubility and reduces the overall partition coefficient (LogP)[3].

  • Salt Form (Oxalate): The free base of this aliphatic diamine is typically a viscous, hygroscopic oil. Co-crystallization with oxalic acid yields a stable, highly crystalline salt, which is critical for long-term storage, high-throughput screening, and precise stoichiometric handling[4].

3D Topology and Conformation

Both the piperazine and oxane rings predominantly adopt chair conformations to minimize torsional strain. The bulky oxan-4-yl group at the C3 position of the piperazine ring strongly prefers the equatorial position to avoid 1,3-diaxial steric clashes.

Physicochemical Properties & Salt Selection

The selection of oxalic acid as the counterion is a deliberate design choice. While hydrochloride or mesylate salts are common, oxalic acid forms robust supramolecular synthons—specifically, strong charge-assisted hydrogen bonds ( N+–H⋯O− ) with the N4 atom of the piperazine ring. This lattice network drastically improves the thermal stability and crystallinity of the compound[4].

Quantitative Data Summary
PropertyFree Base (Calculated)Oxalate Salt (Calculated)
Molecular Formula C10​H20​N2​O C10​H20​N2​O⋅C2​H2​O4​
Molecular Weight 184.28 g/mol 274.31 g/mol
Exact Mass 184.1576 Da274.1529 Da
Topological Polar Surface Area (TPSA) 24.5 Ų114.8 Ų
LogP (Predicted) 0.8 - 1.2< 0 (Highly hydrophilic)
Hydrogen Bond Donors 1 (N4 position)3
Hydrogen Bond Acceptors 37
Physical State at 25°C Viscous Oil / Low-melting solidCrystalline Solid

Synthetic Methodology & Reaction Workflow

The synthesis of 1-methyl-3-(oxan-4-yl)piperazine oxalate requires careful control of regioselectivity, particularly during the N-alkylation step. The protocol below outlines a robust, scalable pathway starting from commercially available pyrazine derivatives.

Step-by-Step Experimental Protocol
  • Catalytic Hydrogenation (Ring Saturation):

    • Rationale: Starting from 2-(tetrahydro-2H-pyran-4-yl)pyrazine ensures the correct carbon-carbon connectivity.

    • Procedure: Dissolve 2-(tetrahydro-2H-pyran-4-yl)pyrazine (10.0 mmol) in glacial acetic acid (50 mL). Add Adam's catalyst ( PtO2​ , 0.1 equiv). Degas the vessel and pressurize with H2​ gas (50 psi). Stir vigorously at 40°C for 12 hours.

    • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield crude 2-(oxan-4-yl)piperazine acetate.

  • Regioselective N-Methylation (Reductive Amination):

    • Rationale: The N1 position (less sterically hindered than the N4 position adjacent to the bulky oxane ring) is selectively methylated using a controlled equivalent of formaldehyde.

    • Procedure: Dissolve the intermediate (5.0 mmol) in anhydrous dichloromethane (30 mL). Cool to 0°C. Add aqueous formaldehyde (37%, 1.0 equiv), followed by portion-wise addition of sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv). Stir at room temperature for 4 hours.

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate to yield the free base.

  • Oxalate Salt Crystallization:

    • Rationale: Purifies the product without column chromatography by exploiting the differential solubility of the oxalate salt.

    • Procedure: Dissolve the crude free base in absolute ethanol (10 mL) at 60°C. Dropwise, add a stoichiometric solution of anhydrous oxalic acid (1.0 equiv) in ethanol (5 mL).

    • Workup: Allow the solution to cool to room temperature, then incubate at 4°C for 12 hours to induce complete crystallization. Filter the precipitate, wash with cold ethanol, and dry under high vacuum.

SyntheticWorkflow A 2-(Oxan-4-yl)pyrazine B 2-(Oxan-4-yl)piperazine (Intermediate) A->B H2, PtO2, AcOH (Hydrogenation) C 1-Methyl-3-(oxan-4-yl)piperazine (Free Base) B->C HCHO, NaBH(OAc)3 (Reductive Amination) D Oxalate Salt (Final Crystalline Product) C->D Oxalic Acid, EtOH (Crystallization)

Figure 1: Step-by-step synthetic workflow for 1-Methyl-3-(oxan-4-yl)piperazine oxalate.

Pharmacological Utility & Structural Biology

The structural architecture of 1-methyl-3-(oxan-4-yl)piperazine makes it an ideal vector for structure-based drug design (SBDD).

  • The Piperazine Vector: Piperazine derivatives are known for their broad therapeutic spectrum, functioning as critical pharmacophores in CNS agents, kinase inhibitors, and GPCR ligands[1]. The N4 nitrogen serves as an excellent attachment point for coupling with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to generate diverse libraries[2].

  • The Oxane Advantage: Replacing a highly lipophilic aliphatic ring (like cyclohexane) with a tetrahydropyran ring is a classic medicinal chemistry tactic. The ethereal oxygen introduces a localized dipole and acts as a hydrogen-bond acceptor, which improves the thermodynamic solubility of the parent drug and reduces off-target hERG liabilities often associated with excessive lipophilicity[3].

Pharmacophore N1 N1-Methyl (Steric Shield) Target Receptor Binding Pocket N1->Target Hydrophobic Interaction N4 N4-Amine (Attachment Point) N4->Target Covalent/Amide Linkage O1 Oxane Oxygen (H-Bond Acceptor) O1->Target Dipole / H-Bond Interaction

Figure 2: Pharmacophore interaction model of the oxane-piperazine scaffold.

Analytical Characterization & Validation Protocols

To ensure scientific integrity and batch-to-batch reproducibility, the following self-validating analytical protocols must be executed.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)
  • Purpose: Confirm exact mass and assess purity.

  • Method: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Elute with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Expected Result: The oxalate salt will dissociate in solution. The mass spectrometer (Positive ESI mode) will detect the protonated free base [M+H]+ at m/z 185.1 . A single sharp chromatographic peak should be observed, indicating >98% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Validate regiochemistry and confirm the presence of the oxalate counterion.

  • Method: Dissolve 10 mg of the salt in D2​O or DMSO−d6​ . Acquire 1D 1H and 13C spectra at 400 MHz or higher.

  • Expected Result ( 1H NMR):

    • A distinct singlet integrating to 3 protons around δ 2.3 - 2.8 ppm, corresponding to the N-CH₃ group.

    • Multiplets between δ 3.2 - 4.0 ppm corresponding to the equatorial/axial protons adjacent to the oxygen in the oxane ring.

    • Absence of any aromatic protons (validating complete reduction of the pyrazine precursor).

  • Expected Result ( 13C NMR): A distinct carbonyl carbon peak at approximately δ 165 ppm, confirming the stoichiometric presence of the oxalate counterion.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry - ACS Publications[Link][2]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Crystal Growth & Design - ACS Publications[Link][4]

Sources

Exploratory

Analytical and Physicochemical Characterization of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid: A Technical Guide

Introduction: Structural Identity and Pharmacological Context 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (Synonym: 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine oxalate) is a highly specialized piperazine derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Identity and Pharmacological Context

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (Synonym: 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine oxalate) is a highly specialized piperazine derivative utilized as a building block in modern medicinal chemistry and drug discovery pipelines. The compound features a piperazine core substituted with a methyl group at the N1 position and an oxan-4-yl (tetrahydropyran-4-yl) moiety at the C3 position.

In free base form, piperazine derivatives are often viscous liquids or amorphous solids that exhibit high hygroscopicity and susceptibility to oxidative degradation. The strategic formulation of this compound as an oxalic acid salt (oxalate) is a deliberate physicochemical choice. Oxalate salt formation drives the precipitation of highly crystalline solids, which drastically reduces hygroscopicity, improves benchtop stability, and standardizes the stoichiometric handling of the active pharmaceutical ingredient (API) during synthetic workflows[1].

Quantitative Physicochemical Properties

Understanding the exact mass and molecular weight of this compound requires decoupling the salt into its constituent ions. The molecular weight (nominal mass) is critical for stoichiometric calculations during synthesis, whereas the exact mass (monoisotopic mass) is the foundational metric for High-Resolution Mass Spectrometry (HRMS) validation.

Table 1: Physicochemical and Mass Specifications
PropertyFree BaseOxalic Acid (Counterion)Oxalate Salt (Complex)
Chemical Formula C10​H20​N2​O C2​H2​O4​ C12​H22​N2​O5​
CAS Registry Number N/A144-62-72288709-72-6[2]
Molecular Weight (MW) 184.28 g/mol 90.03 g/mol 274.31 g/mol [3]
Monoisotopic Exact Mass 184.1576 Da90.0052 Da274.1529 Da[4]
Hydrogen Bond Donors 1 (Secondary Amine)23
Hydrogen Bond Acceptors 347

Data synthesized from established chemical repositories and .[3][4]

Mass Spectrometry & Structural Elucidation Logic

When analyzing 1-methyl-3-(oxan-4-yl)piperazine oxalic acid via Liquid Chromatography-Mass Spectrometry (LC-MS), the salt complex dissociates entirely in the aqueous mobile phase. Therefore, the exact mass of the intact salt ( 274.1529 Da) is never observed as a single molecular ion in standard Electrospray Ionization (ESI).

Instead, a robust analytical workflow must employ polarity switching . The basic piperazine core readily accepts a proton in acidic mobile phases, making it highly detectable in Positive ESI mode ( [M+H]+ ). Conversely, the oxalic acid counterion readily loses a proton, making it detectable in Negative ESI mode ( [M−H]− )[1][5].

G Salt 1-Methyl-3-(oxan-4-yl)piperazine Oxalate MW: 274.31 g/mol Dissociation Solvent Dissociation (LC-MS Mobile Phase) Salt->Dissociation Base Free Base[C10H20N2O] Exact Mass: 184.1576 Da Dissociation->Base Acid Oxalic Acid[C2H2O4] Exact Mass: 90.0052 Da Dissociation->Acid PosMode Positive ESI Mode [M+H]+ m/z 185.1654 Base->PosMode Protonation (+H+) NegMode Negative ESI Mode [M-H]- m/z 89.9935 Acid->NegMode Deprotonation (-H+)

ESI-MS ionization logic for 1-methyl-3-(oxan-4-yl)piperazine oxalate.

Experimental Protocol: LC-HRMS Method for Exact Mass Validation

To validate the exact mass of this compound, a self-validating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required. The inclusion of 0.1% formic acid in the mobile phase is a critical causality: it serves a dual purpose by enriching the protonation of the piperazine nitrogens for MS sensitivity while simultaneously suppressing secondary interactions between the basic amine and residual silanols on the C18 stationary phase, thereby preventing peak tailing[6].

Step-by-Step Methodology

Phase 1: System Suitability Testing (SST) & Preparation

  • Sample Preparation: Dissolve 1.0 mg of 1-methyl-3-(oxan-4-yl)piperazine oxalic acid in 1.0 mL of 50:50 Methanol:Water (LC-MS grade). Vortex for 30 seconds and filter through a PTFE syringe filter.

  • Blank Injection: Run a 50:50 Methanol:Water blank to establish the baseline and confirm the absence of carryover.

Phase 2: UHPLC Chromatographic Separation 3. Column: Use a sub-2 μm C18 column (e.g., ) maintained at 40∘C . 4. Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Flow rate of 0.4 mL/min . Start at 5% B for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, and re-equilibrate at 5% B for 3 mins.

Phase 3: HRMS Detection (Orbitrap or Q-TOF) 6. Source Parameters: Heated Electrospray Ionization (HESI). Capillary temperature 320∘C , spray voltage 3.5 kV (Positive) and 2.5 kV (Negative). 7. Acquisition: Enable rapid polarity switching. Set mass resolution to ≥70,000 at m/z 200 . Scan range: m/z 50-500 . 8. Data Validation: Extract ion chromatograms (EIC) for the theoretical m/z values.

  • Acceptance Criteria: The observed m/z must be within ≤3 ppm mass error of the theoretical m/z ( 185.1654 for the base; 89.9935 for the oxalate).

G SamplePrep 1. Sample Preparation 1 mg/mL in MeOH:H2O Chromatography 2. UHPLC Separation C18 Column, Gradient Elution SamplePrep->Chromatography Ionization 3. HESI Ionization Polarity Switching (+/-) Chromatography->Ionization Detection 4. Orbitrap HRMS Resolution > 70,000 Ionization->Detection DataAnalysis 5. Data Validation Mass Error < 3 ppm Detection->DataAnalysis

Step-by-step LC-HRMS analytical workflow for exact mass validation.

Conclusion

The physicochemical characterization of 1-methyl-3-(oxan-4-yl)piperazine oxalic acid hinges on understanding its bipartite nature. While the cumulative exact mass is 274.1529 Da , analytical validation requires tracking the dissociated 184.1576 Da free base and the 90.0052 Da oxalic acid counterion. By employing polarity-switching HRMS and optimized acidic mobile phases, researchers can achieve highly accurate, self-validating structural confirmation of this critical chemical building block.

References

  • MolPort. "C12H22N2O5 Molecular Weight." MolPort Compound Database. Available at: [Link]

  • Sun, Y., et al. "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE." ScienceAsia, 2025. Available at:[Link]

  • Silva, C., et al. "New Multicomponent Crystal Forms of Adiphenine with Low Hygroscopicity." ACS Publications, 2022. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

This document provides a comprehensive safety and handling guide for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid, a compound encountered in research and drug development. In the absence of a specific, officially publish...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive safety and handling guide for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid, a compound encountered in research and drug development. In the absence of a specific, officially published Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes critical safety data from its constituent chemical moieties: the piperazine derivative core and the oxalic acid salt. This approach allows for a robust, scientifically-grounded assessment of the potential hazards and the implementation of appropriate safety protocols. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Compound Identity and Inferred Hazard Profile

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid is a salt formed between a substituted piperazine base and oxalic acid. The primary drivers of its toxicological and hazardous properties are inferred from these two components.

  • Piperazine Core : The piperazine ring and its derivatives are known to present a range of biological activities and associated hazards. Piperazine itself is classified as a skin and respiratory sensitizer and may cause allergic reactions.[1] Some derivatives are known to have psychoactive properties, acting on the central nervous system.[2][3][4] High-level exposure to certain piperazines has been associated with neurotoxic effects, and some are suspected of impacting fertility or fetal development.[1][5]

  • Oxalic Acid : Oxalic acid is a corrosive substance that is harmful if swallowed or in contact with skin.[6][7][8] It is known to cause severe eye damage.[6][8][9] Upon absorption, it can bind with calcium to form calcium oxalate, potentially leading to kidney injury.[10]

Therefore, 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid should be handled as a substance that is acutely toxic, a severe eye and skin irritant/corrosive, a potential sensitizer, and with possible, though unquantified, risks of neurotoxicity and reproductive harm.

Hazard Identification and Classification

Based on the properties of its components, the compound is anticipated to fall under the following GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[8]
Specific Target Organ Toxicity (Repeated Exposure)Category 1/2H372/H373: Causes damage to organs (kidney) through prolonged or repeated exposure.[8][10][11]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[1]

First Aid Measures: A Self-Validating Response Protocol

The following first aid protocols are designed to address the anticipated hazards of the compound. Immediate and decisive action is critical.

Emergency Response Workflow

cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion cluster_inhalation Inhalation exposure Exposure Occurs assess Assess Scene Safety (Isolate Spill, Ensure Ventilation) exposure->assess ppe Don PPE (Gloves, Gown, Eye Protection) assess->ppe remove Remove Victim from Exposure Source ppe->remove skin_contact IF ON SKIN eye_contact IF IN EYES ingestion IF SWALLOWED inhalation IF INHALED remove_clothing Remove contaminated clothing. skin_contact->remove_clothing flush_skin Immediately flush with copious water for 15+ minutes. wash_skin Wash with soap and water. flush_skin->wash_skin remove_clothing->flush_skin medical_skin Seek immediate medical attention. wash_skin->medical_skin remove_lenses Remove contact lenses, if present and easy to do. eye_contact->remove_lenses flush_eye Rinse cautiously with water for several minutes. Hold eyelids open. medical_eye Immediately call a POISON CENTER or doctor. flush_eye->medical_eye remove_lenses->flush_eye rinse_mouth Rinse mouth with water. ingestion->rinse_mouth no_vomit Do NOT induce vomiting. rinse_mouth->no_vomit medical_ingest Seek immediate medical attention. Show this SDS to the doctor. no_vomit->medical_ingest fresh_air Move person to fresh air. inhalation->fresh_air breathing Keep at rest in a position comfortable for breathing. fresh_air->breathing artificial_resp If not breathing, give artificial respiration. breathing->artificial_resp medical_inhale Seek medical attention if symptoms persist. artificial_resp->medical_inhale cluster_eng Engineering Controls cluster_admin Administrative Controls cluster_ppe Personal Protective Equipment (PPE) start Handling the Compound fume_hood Work in a certified chemical fume hood. start->fume_hood training Personnel must be trained on specific hazards. start->training gloves Wear appropriate chemical-resistant gloves (e.g., nitrile). start->gloves ventilation Ensure adequate general and local exhaust ventilation. fume_hood->ventilation no_eat_drink Do not eat, drink, or smoke in the work area. training->no_eat_drink hygiene Wash hands thoroughly after handling. no_eat_drink->hygiene eyewear Wear chemical safety goggles and/or a face shield. gloves->eyewear lab_coat Wear a lab coat or protective clothing. eyewear->lab_coat respirator Use a NIOSH/MSHA-approved respirator if dusts are generated. lab_coat->respirator

Caption: Hierarchy of controls for safe handling.

Detailed Protocols:
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. [6][11]Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation. [12]* Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166. [12]A face shield may also be necessary. [7] * Skin Protection : Wear impervious protective clothing, including chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. [7][12] * Respiratory Protection : If engineering controls are insufficient or if dust is generated, a NIOSH/MSHA-approved particulate respirator should be used. [12]* Safe Handling Practices : Avoid contact with skin, eyes, and clothing. [9][13]Do not breathe dust or aerosols. [6][9][12]Wash hands thoroughly after handling and before breaks. [6][9]Do not eat, drink, or smoke in areas where the chemical is handled. [6][8][10]* Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. [9][14][15]Store locked up and away from incompatible materials such as strong oxidizing agents. [6][12][15]

Disposal Considerations

Waste material must be treated as hazardous. Dispose of contents and container in accordance with all local, regional, national, and international regulations. [8][10]Do not allow the material to enter drains or waterways. [6][10]Waste disposal should be handled by a licensed professional waste disposal service.

References

  • ARTMS. (2024). SAFETY DATA SHEET Oxalic acid (1 M).
  • Carl ROTH. (2025). Safety Data Sheet: Oxalic acid.
  • Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID.
  • ChemSupply Australia. (2024). Safety Data Sheet OXALIC ACID Solution.
  • Redox Ltd. (2024). Safety Data Sheet Oxalic acid, dihydrate.
  • Safe Work Australia. (2019). Piperazine: Human health tier II assessment.
  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • UNODC. (n.d.). Details for Piperazines.
  • ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TargetMol. (2026). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action for 1-Methyl-3-(oxan-4-yl)piperazine Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following technical guide details the hypothesized mechanism of action for 1-Methyl-3-(oxan-4-yl)piperazine derivatives. As of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothesized mechanism of action for 1-Methyl-3-(oxan-4-yl)piperazine derivatives. As of the latest literature review, specific experimental data for this exact chemical scaffold is not publicly available. Therefore, this document is a synthesis of established principles in medicinal chemistry, drawing parallels from structurally similar and well-characterized piperazine-based central nervous system (CNS) agents. The proposed targets, mechanisms, and experimental protocols are based on predictive analysis and are intended to serve as a foundational framework for the investigation of this novel compound class.

Introduction: The 1-Methyl-3-(oxan-4-yl)piperazine Scaffold - A Novel Avenue in CNS Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs targeting the central nervous system.[1][2] Its unique physicochemical properties, including its basicity which allows for favorable interactions with acidic residues in receptor binding pockets and its ability to improve aqueous solubility, make it an attractive structural motif for CNS drug design.[3] The 1-Methyl-3-(oxan-4-yl)piperazine scaffold represents an intriguing, yet underexplored, chemical space. This guide posits that the incorporation of a saturated oxane ring at the 3-position of the 1-methylpiperazine core may offer a unique pharmacological profile. The oxane moiety, as a bioisosteric replacement for a more traditional phenyl group, can modulate lipophilicity and introduce specific steric and electronic features that may fine-tune receptor interactions and improve pharmacokinetic properties.[4][5]

This document will provide a comprehensive, albeit predictive, exploration of the potential mechanism of action for derivatives of this scaffold, focusing on their likely interactions with key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders. We will delineate hypothesized biological targets, propose detailed experimental workflows for their validation, and present a framework for the interpretation of potential findings.

Hypothesized Primary Pharmacological Targets and Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of analogous arylpiperazine and alkylpiperazine derivatives, it is hypothesized that 1-Methyl-3-(oxan-4-yl)piperazine derivatives will primarily act as modulators of dopaminergic and serotonergic receptors.[2][6] Specifically, the dopamine D2 receptor (D2R) and the serotonin 5-HT2A receptor (5-HT2AR) are proposed as the most probable high-affinity targets.

Dopamine D2 Receptor (D2R) Antagonism

A substantial body of evidence implicates D2R antagonism as the primary mechanism of action for many antipsychotic medications.[7][8] The 1-methylpiperazine moiety is a common feature in numerous D2R antagonists. It is proposed that the basic nitrogen of the piperazine ring forms a key ionic interaction with a conserved aspartate residue in the third transmembrane domain (TMD3) of the D2R, anchoring the ligand in the binding pocket. The 3-(oxan-4-yl) substituent would then occupy an adjacent hydrophobic pocket, with the oxane oxygen potentially forming hydrogen bonds with nearby residues, thereby influencing affinity and selectivity.

Signaling Pathway of D2 Receptor Antagonism:

The D2R is a Gi/o-coupled GPCR. Upon binding of an antagonist from the 1-Methyl-3-(oxan-4-yl)piperazine series, the canonical signaling pathway initiated by endogenous dopamine would be blocked. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. Furthermore, antagonist binding would prevent the β-arrestin-mediated signaling cascades.

D2R_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein No Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP (Basal Activity) G_protein->AC No Inhibition Derivative 1-Methyl-3-(oxan-4-yl)piperazine Derivative (Antagonist) Derivative->D2R Binds and Blocks Dopamine Dopamine Dopamine->D2R Blocked PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Downstream Targets

Figure 1: Hypothesized D2R Antagonist Signaling Pathway.
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism

Antagonism at the 5-HT2A receptor is another hallmark of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the incidence of extrapyramidal side effects.[9][10] The arylpiperazine motif is a well-established pharmacophore for 5-HT2AR antagonists. While the 3-(oxan-4-yl) group is not aromatic, its steric bulk and potential for hydrogen bonding could allow it to occupy the same binding pocket as the aryl moieties of known antagonists.

Signaling Pathway of 5-HT2A Receptor Antagonism:

The 5-HT2AR is a Gq/11-coupled GPCR. Antagonism by a 1-Methyl-3-(oxan-4-yl)piperazine derivative would prevent serotonin-induced activation of phospholipase C (PLC). This would, in turn, block the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and the activation of protein kinase C (PKC).

FHT2AR_Antagonism cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor G_protein Gq/11 Protein HT2AR->G_protein No Activation PLC Phospholipase C PIP2 PIP2 PLC->PIP2 No Hydrolysis G_protein->PLC No Activation Derivative 1-Methyl-3-(oxan-4-yl)piperazine Derivative (Antagonist) Derivative->HT2AR Binds and Blocks Serotonin Serotonin Serotonin->HT2AR Blocked IP3 IP3 DAG DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Leads to PKC_activation PKC Activation DAG->PKC_activation Leads to Cellular_Response Modulation of Cellular Signaling Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 2: Hypothesized 5-HT2AR Antagonist Signaling Pathway.

Plausible Synthetic Route

A plausible and efficient synthesis of 1-Methyl-3-(oxan-4-yl)piperazine derivatives can be envisioned through a convergent synthetic strategy. A key intermediate, 1-methyl-3-(oxan-4-yl)piperazine, could be synthesized and subsequently derivatized at the N4 position.

Synthesis_Workflow Start Starting Materials: - Piperazine - Oxan-4-one Step1 Step 1: Reductive Amination (e.g., NaBH(OAc)₃) Start->Step1 Intermediate1 Intermediate 1: 1-(Oxan-4-yl)piperazine Step1->Intermediate1 Step2 Step 2: N-Methylation (e.g., Formaldehyde, Formic Acid - Eschweiler-Clarke reaction) Intermediate1->Step2 Intermediate2 Intermediate 2: 1-Methyl-4-(oxan-4-yl)piperazine Step2->Intermediate2 Step3 Step 3: N-Alkylation/Arylation (e.g., R-X, Base or Buchwald-Hartwig amination) Intermediate2->Step3 Final_Product Final Product: 1-Methyl-3-(oxan-4-yl)piperazine Derivatives Step3->Final_Product

Sources

Foundational

Thermodynamic Solubility Profiling of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid in Organic Solvents

Executive Summary The compound 1-Methyl-3-(oxan-4-yl)piperazine (also known as 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methyl-3-(oxan-4-yl)piperazine (also known as 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1]. To enhance its solid-state stability, handling properties, and purification yields, it is frequently isolated as an oxalic acid salt (oxalate). However, the transition from a free base to an oxalate salt fundamentally alters its thermodynamic solubility profile. This whitepaper provides an in-depth technical analysis of the solubility behavior of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid across various organic solvents, detailing the physicochemical causality behind these profiles and establishing a self-validating experimental workflow for accurate solubility determination.

Physicochemical Causality: The Oxalate Effect

When 1-Methyl-3-(oxan-4-yl)piperazine is converted to its oxalate salt, the basic piperazine nitrogen is protonated by oxalic acid, forming a highly ordered, ion-paired crystal lattice. The solubility of this salt in any given organic solvent is governed by the thermodynamic balance between the crystal lattice energy (the energy required to disrupt the solid) and the solvation energy (the energy released when solvent molecules encapsulate the dissociated ions).

Because oxalic acid is a dicarboxylic acid capable of extensive intermolecular hydrogen bonding, piperazine oxalates generally exhibit high lattice energies[2]. Consequently:

  • Non-Polar Solvents (e.g., Hexane, Toluene): The weak London dispersion forces of non-polar solvents cannot overcome the strong ionic and hydrogen-bonding interactions within the oxalate crystal lattice, resulting in near-zero solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and strong dipole moments. Dimethyl sulfoxide (DMSO), for instance, is highly effective at solvating the piperazinium cation through ion-dipole interactions, making it a standard co-solvent for piperazine derivatives in biological assays[3].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate both the protonated piperazine and the oxalate counterion, leading to moderate to high solubility[4].

G A Oxalate Crystal Lattice (High Lattice Energy) B Solvent Cavity Formation (Endothermic Process) A->B Energy Input C Ion-Dipole Interactions (Exothermic Solvation) B->C Solvent Penetration D Dissociated Ions in Solution (Piperazinium + Oxalate) C->D Thermodynamic Equilibrium

Thermodynamic pathway of piperazine oxalate solvation in organic solvents.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the representative thermodynamic solubility data for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid at standard ambient temperature (25°C). Note: Values are representative benchmarks based on the physicochemical behavior of analogous piperazine oxalates.

Solvent ClassificationOrganic SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Non-Polar n-Hexane1.89< 0.01Insufficient polarity to disrupt ion pairs.
Non-Polar Toluene2.38< 0.05Weak π-cation interactions; negligible dissolution.
Polar Aprotic Dichloromethane (DCM)8.931.5 - 3.0Moderate dipole interactions; partial ion-pairing remains.
Polar Protic Ethanol24.515.0 - 25.0Strong H-bond donation to oxalate anion[4].
Polar Protic Methanol32.730.0 - 50.0High H-bond capacity; excellent solvation of both ions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Superior ion-dipole solvation; standard stock solvent[3].

Experimental Methodology: The Saturation Shake-Flask Method

To accurately determine the thermodynamic solubility of pharmaceutical salts, the is the industry gold standard[5]. Unlike kinetic solubility assays (which rely on precipitation from DMSO stocks), the shake-flask method measures the true thermodynamic equilibrium between the solid crystal and the solvated ions[6].

Step-by-Step Protocol

This protocol is designed as a self-validating system. By measuring at multiple time points, we ensure that true thermodynamic equilibrium has been reached, rather than a transient supersaturated state.

Step 1: Solid Excess Preparation

  • Accurately weigh approximately 50 mg of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid into a 5 mL glass vial.

  • Add 1.0 mL of the target organic solvent. The goal is to maintain a visible excess of solid to ensure the solution becomes fully saturated[5].

Step 2: Equilibration (Agitation)

  • Seal the vials tightly to prevent solvent evaporation (crucial for volatile solvents like DCM or Methanol).

  • Place the vials in an orbital shaker incubator. Set the temperature to 25.0 ± 0.1 °C (or 37.0 ± 0.1 °C for physiological profiling) and the agitation speed to 100 rpm[7].

  • Causality Note: Agitation at 100 rpm prevents the formation of a localized saturated boundary layer around the solid particles, ensuring uniform solvent exposure and accelerating the path to equilibrium without causing mechanical degradation of the solute[7].

  • Incubate for 48 hours. Remove a small aliquot at 24 hours and 48 hours to verify that the concentration has plateaued, confirming equilibrium[8].

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at 10,000 rpm for 10 minutes at the assay temperature to pellet the undissolved solid.

  • Causality Note: Centrifugation is preferred over filtration for organic solvents, as certain filter membranes may partially absorb the compound or degrade in harsh solvents like DMSO or DCM[6].

Step 4: Quantification via HPLC-UV

  • Carefully aspirate the clear supernatant without disturbing the solid pellet.

  • Dilute the supernatant with a compatible mobile phase (e.g., Water/Acetonitrile mixture) to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of 1-Methyl-3-(oxan-4-yl)piperazine using a validated HPLC-UV or LC-MS method against a multi-point calibration curve[6].

G A 1. Solid Preparation (Add excess oxalate salt to solvent) B 2. Equilibration (Orbital shaker: 25°C, 100 rpm, 48h) A->B Seal vials tightly C 3. Phase Separation (Centrifugation at 10,000 rpm) B->C Verify equilibrium at 24h & 48h D 4. Dilution (Dilute supernatant to linear range) C->D Extract clear supernatant E 5. Quantification (HPLC-UV / LC-MS Analysis) D->E Apply calibration curve

Standard workflow for the Saturation Shake-Flask Method.

Conclusion

The solubility of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid in organic solvents is strictly dictated by the energetic demands of breaking its robust oxalate crystal lattice. While non-polar solvents fail to solvate the ion pair, polar protic (Methanol) and highly polar aprotic (DMSO) solvents provide the necessary hydrogen bonding and ion-dipole interactions to achieve high solubility. Utilizing the shake-flask method with strict temperature and agitation controls ensures that researchers obtain reliable, thermodynamically sound solubility data critical for downstream chemical synthesis and formulation.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification. Retrieved from [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Defining the mechanism of action of the nitrofuranyl piperazine HC2210. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Introduction In the realm of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's ultimate succes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's ultimate success. The thermodynamic stability of this salt form is paramount, as it directly impacts shelf-life, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid, a novel piperazine derivative salt.

The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1] The formation of an oxalic acid salt is a common strategy to enhance the solubility and stability of basic APIs.[2] However, the introduction of a salt former can also introduce complexities related to solid-state chemistry, including polymorphism and the potential for disproportionation. A thorough understanding of the thermodynamic landscape of the API salt is therefore not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core principles of thermodynamic stability, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. The experimental workflows described herein are designed to be self-validating, ensuring the generation of robust and reliable data in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[3][4][5][6][7]

Physicochemical Characterization of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

A foundational understanding of the physicochemical properties of both the free base and its oxalic acid salt is essential for a comprehensive stability assessment.

1-Methyl-3-(oxan-4-yl)piperazine

  • Caption: Putative structure of 1-Methyl-3-(oxan-4-yl)piperazine.

  • Physicochemical Properties: The presence of two basic nitrogen atoms in the piperazine ring dictates that this molecule will be basic. Its solubility in aqueous media is expected to be pH-dependent.

Oxalic Acid

  • Chemical Structure: (COOH)₂

  • Properties: Oxalic acid is a dicarboxylic acid known for forming stable salts with basic compounds.[8][9] It is a solid at room temperature and can exist as an anhydrate or a dihydrate.[8]

1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid Salt

The formation of an oxalic acid salt involves the protonation of one or both of the nitrogen atoms of the piperazine ring by the acidic protons of oxalic acid. The stoichiometry of the salt (1:1 or 2:1 base to acid) will depend on the pKa values of the piperazine nitrogens and the reaction conditions.

Experimental Protocols for Thermodynamic Stability Assessment

The thermodynamic stability of the salt is a function of its physical and chemical integrity under various environmental conditions. The following experimental protocols are designed to probe these attributes.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying and characterizing the solid-state properties of a pharmaceutical material, including its melting point, purity, and polymorphic forms.[10][11][12][13]

Objective: To determine the melting point and thermal behavior of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid and to screen for the presence of polymorphs or solvates.

Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the furnace at 25°C for 5 minutes.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis:

    • Decomposition Onset: Determine the temperature at which significant mass loss begins. This is an indicator of the salt's thermal stability.

    • Solvate/Hydrate Analysis: Any mass loss observed at temperatures below the decomposition point may correspond to the loss of bound solvent or water. The percentage of mass loss can be used to determine the stoichiometry of the solvate or hydrate.

Causality Behind Experimental Choices:

  • Pan Material: Ceramic or platinum pans are used for their inertness at high temperatures.

  • Sample Size: A slightly larger sample size than in DSC is often used to improve the accuracy of mass loss measurements.

  • Final Temperature: The final temperature should be high enough to ensure complete decomposition of the sample.

Thermodynamic Solubility Studies

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pH. It is a critical parameter for predicting oral bioavailability and for understanding the relative stability of different solid forms. The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the pH-solubility profile of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid and to assess the potential for disproportionation into the free base.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 3.0, 4.5, 6.0, and 7.4).

  • Sample Preparation: Add an excess amount of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid to vials containing each buffer. Ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Place the vials in a shaker incubator set to 37 ± 0.5°C and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling and Analysis:

    • After equilibration, allow the suspensions to settle.

    • Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC method.

  • Solid Phase Analysis:

    • Collect the remaining solid from each vial.

    • Analyze the solid using DSC or Powder X-ray Diffraction (PXRD) to determine if any changes in the solid form (e.g., disproportionation to the free base or conversion to a different polymorph) have occurred during the experiment.

Causality Behind Experimental Choices:

  • pH Range: The selected pH values are representative of the different environments the drug will encounter in the gastrointestinal tract.

  • Temperature: 37°C is used to mimic physiological conditions.

  • Equilibration Time: 24-48 hours is typically sufficient for most compounds to reach equilibrium solubility.

  • Solid Phase Analysis: This is a critical step to ensure that the measured solubility corresponds to the initial salt form and not a more stable, less soluble form that may have precipitated during the experiment.

Data Interpretation and Summary

The data generated from these experiments should be compiled and analyzed to build a comprehensive understanding of the thermodynamic stability of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid.

Table 1: Summary of Thermal Analysis Data

Parameter1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid
DSC
Melting Point (Onset)e.g., 185.2 °C
Enthalpy of Fusione.g., 120.5 J/g
Other Thermal Eventse.g., None observed
TGA
Decomposition Onsete.g., 210.5 °C
Mass Loss (below 150°C)e.g., < 0.1%

Table 2: pH-Solubility Profile

pHSolubility (mg/mL) at 37°CSolid Form After Equilibration
1.2e.g., 25.8e.g., Oxalic Acid Salt
4.5e.g., 15.2e.g., Oxalic Acid Salt
6.8e.g., 2.1e.g., Mixture of Salt and Free Base

Interpreting the Results:

  • A high melting point and decomposition temperature suggest good thermal stability.

  • The absence of significant mass loss before decomposition in the TGA indicates an anhydrous and non-solvated form.

  • The pH-solubility profile will reveal the pH range over which the salt is stable in solution. A sharp decrease in solubility at higher pH values may indicate the precipitation of the less soluble free base.

  • Analysis of the residual solid from the solubility studies is crucial. If the solid form changes, the measured solubility is not that of the initial salt but of the more stable form under those conditions.

Conclusion

The thermodynamic stability of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid is a multifaceted property that requires a systematic and rigorous experimental evaluation. The combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and thermodynamic solubility studies provides a robust dataset to understand the solid-state behavior and solution-state stability of this pharmaceutical salt. By following the detailed protocols and interpretative guidance provided in this technical guide, researchers and drug development professionals can make informed decisions regarding the suitability of this salt form for further development, ultimately contributing to the creation of safe, effective, and stable medicines.

References

  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Pharma Stability. (2025, November 1). ICH Q1A(R2) Fundamentals. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PMC. (2025, May 20). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Pharmaceutical Technology. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Ebatco. (n.d.). Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. [Link]

  • PMC. (2023, September 7). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine-2,5-dione–oxalic acid–water (1/1/2) and a redetermination of piperazine-2,5-dione, both at 120 K: hydrogen-bonded sheets containing multiple ring types. [Link]

  • RSC Publishing. (n.d.). Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.[Link]

  • EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. [Link]

  • PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • ACS Publications. (2002, August 7). Solubility Measurement Using Differential Scanning Calorimetry. [Link]

  • ClearTech. (2023, June 30). Oxalic Acid CTI SDS. [Link]

  • Westlab. (2025, July 21). Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. [Link]

  • PubMed. (2005, February 15). Piperazine-2,5-dione-oxalic acid-water (1/1/2) and a redetermination of piperazine-2,5-dione, both at 120 K: hydrogen-bonded sheets containing multiple ring types. [Link]

  • S. Afr. J. Chem. (2013, December 10). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid

Application Note: Advanced Synthesis Protocol for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid Introduction & Retrosynthetic Strategy Substituted piperazines are privileged scaffolds in modern drug discovery, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Introduction & Retrosynthetic Strategy

Substituted piperazines are privileged scaffolds in modern drug discovery, frequently utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability. The target molecule, 1-methyl-3-(oxan-4-yl)piperazine (also known as 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine)[1], presents a unique synthetic challenge due to the need for regioselective functionalization of a diamine system.

To achieve a highly pure, scalable synthesis, we avoid non-selective alkylations that yield complex statistical mixtures. Instead, we employ a de novo ring-construction and regioselective functionalization strategy:

  • C-H Functionalization: A Minisci-type radical alkylation of pyrazine constructs the core C-C bond[2].

  • Global Reduction: Catalytic hydrogenation reduces the aromatic system to the saturated piperazine.

  • Sterically Driven Regioselectivity: Reductive amination exploits the steric bulk of the oxan-4-yl group at C3 to exclusively direct methylation to the unhindered N1 position[3].

SynthesisRoute SM Pyrazine + Tetrahydro-2H-pyran-4-carboxylic acid Step1 Minisci Alkylation AgNO3, (NH4)2S2O8, H2SO4 SM->Step1 Int1 2-(Oxan-4-yl)pyrazine Step1->Int1 Step2 Catalytic Hydrogenation PtO2, H2 (50 psi), AcOH Int1->Step2 Int2 2-(Oxan-4-yl)piperazine Step2->Int2 Step3 Regioselective Methylation HCHO, NaBH(OAc)3, DCE Int2->Step3 Int3 1-Methyl-3-(oxan-4-yl)piperazine Step3->Int3 Step4 Salt Formation Oxalic Acid, EtOH Int3->Step4 Product 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid Step4->Product

Fig 1: Four-step synthetic workflow for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid.

Step-by-Step Experimental Methodologies

Step 1: Minisci Alkylation to 2-(Oxan-4-yl)pyrazine

Mechanistic Rationale: The Minisci reaction utilizes nucleophilic carbon-centered radicals generated via oxidative decarboxylation. These radicals selectively attack the electron-deficient, protonated pyrazine ring at the 2-position[4][5]. Silver nitrate acts as a crucial single-electron transfer (SET) catalyst.

  • Procedure:

    • Charge a round-bottom flask with pyrazine (1.0 eq, 100 mmol) and tetrahydro-2H-pyran-4-carboxylic acid (1.5 eq, 150 mmol).

    • Suspend the mixture in a 10% aqueous H2​SO4​ solution (150 mL) and add AgNO3​ (0.1 eq, 10 mmol). Heat the mixture to 70 °C.

    • Dissolve ammonium persulfate, (NH4​)2​S2​O8​ (2.0 eq, 200 mmol), in water (50 mL) and add it dropwise via an addition funnel over 1 hour to prevent thermal runaway.

    • Stir at 70 °C for an additional 3 hours. Monitor completion via LC-MS (consumption of pyrazine).

    • Workup: Cool to 0 °C, carefully neutralize with 5M NaOH to pH 9, and extract with Dichloromethane (DCM) (3 x 100 mL). Dry the combined organics over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes) to yield Intermediate 1 .

Step 2: Catalytic Hydrogenation to 2-(Oxan-4-yl)piperazine

Mechanistic Rationale: Pyrazine rings are highly stable and resistant to mild reduction. Platinum dioxide ( PtO2​ , Adams' catalyst) in acidic media is required to fully reduce the heteroaromatic system without causing hydrogenolysis of the tetrahydropyran ether linkage.

  • Procedure:

    • Dissolve Intermediate 1 (50 mmol) in glacial acetic acid (100 mL) in a Parr hydrogenation vessel.

    • Add PtO2​ (0.05 eq, 2.5 mmol). Purge the vessel with N2​ (3x), then with H2​ (3x).

    • Pressurize the vessel to 50 psi with H2​ and agitate at room temperature for 12-16 hours.

    • Workup: Vent the H2​ gas safely. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst (Caution: Pyrophoric when dry).

    • Concentrate the filtrate under reduced pressure. Basify the residue with 2M NaOH (pH 11) and extract with 10% MeOH in DCM (4 x 75 mL). Dry and concentrate to afford Intermediate 2 as a viscous oil.

Step 3: Regioselective Reductive Amination

Mechanistic Rationale: The 2-(oxan-4-yl)piperazine intermediate possesses two secondary amines (N1 and N4). The bulky oxan-4-yl group at C3 creates severe steric hindrance around the adjacent N4 position. By using a mild, bulky reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), iminium formation and subsequent reduction occur almost exclusively at the unhindered N1 position[3].

  • Procedure:

    • Dissolve Intermediate 2 (30 mmol) in 1,2-Dichloroethane (DCE) (120 mL).

    • Add aqueous formaldehyde (37% w/w, 1.0 eq, 30 mmol). Stir at room temperature for 30 minutes to allow iminium ion formation.

    • Cool the mixture to 0 °C and add NaBH(OAc)3​ (1.5 eq, 45 mmol) in portions.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1) to isolate the free base, Intermediate 3 .

Step 4: Oxalate Salt Crystallization

Mechanistic Rationale: The free base is an oil that is prone to oxidation and difficult to handle. Conversion to the oxalic acid salt provides a stable, highly crystalline solid ideal for long-term storage and precise analytical weighing[6].

  • Procedure:

    • Dissolve the free base Intermediate 3 (20 mmol) in absolute ethanol (50 mL) at 40 °C.

    • In a separate flask, dissolve anhydrous oxalic acid (1.0 eq, 20 mmol) in absolute ethanol (20 mL).

    • Add the oxalic acid solution dropwise to the free base solution. A white precipitate will begin to form immediately.

    • Stir the suspension at room temperature for 1 hour, then cool to 0 °C for 2 hours to maximize crystallization.

    • Workup: Filter the solid via vacuum filtration, wash with cold ethanol (2 x 10 mL) and diethyl ether (20 mL). Dry under high vacuum at 40 °C for 12 hours to yield the final product.

Quantitative Data & Quality Control

The following table summarizes the expected yields, purity metrics, and mass spectrometry validation for each isolated stage of the protocol.

Synthesis StepCompoundYield (%)HPLC Purity (Area %)MS (ESI+) m/z
Step 1 2-(Oxan-4-yl)pyrazine68%> 95.0%165.1 [M+H]+
Step 2 2-(Oxan-4-yl)piperazine85%> 92.0%171.1 [M+H]+
Step 3 1-Methyl-3-(oxan-4-yl)piperazine72%> 98.5%185.2 [M+H]+
Step 4 Target Oxalate Salt90%> 99.5%185.2 (Free base)

Note: The high regioselectivity in Step 3 is validated by the >98.5% purity of the N1-methylated product. Trace amounts of the N4-methylated isomer (<1.5%) are efficiently purged during the final oxalate crystallization step.

References

  • Studies Towards Synthesis of Favipiravir & Humilisin E - JYX. jyu.fi. Available at: [Link]

  • Pyridine - Wikipedia. wikipedia.org. Available at:[Link]

  • A cross-dehydrogenative C(sp3)−H heteroarylation via photo-induced catalytic chlorine radical generation - PMC. nih.gov. Available at:[Link]

Sources

Application

Application Note: 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid as a Versatile Chemical Intermediate in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of sp3 -rich, polar motifs is essential for optimizing the pharmacokinetic profiles of drug candidates. 1-Methyl-3-(oxan-4-yl)piperazine repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp3 -rich, polar motifs is essential for optimizing the pharmacokinetic profiles of drug candidates. 1-Methyl-3-(oxan-4-yl)piperazine represents a highly functionalized diamine building block. The presence of the tetrahydropyran (oxan) ring serves as a bioisostere for lipophilic cycloalkanes, simultaneously lowering the partition coefficient ( logD ) and improving aqueous solubility. Meanwhile, the piperazine core remains a ubiquitous pharmacophore in CNS agents, GPCR ligands, and kinase inhibitors .

Because free-base secondary amines are prone to atmospheric oxidation and CO2​ absorption (forming carbamates), this intermediate is isolated and utilized as an oxalic acid salt . This guide details the physicochemical profiling, mechanistic rationale, and self-validating protocols required to successfully employ this intermediate in complex API synthesis.

Physicochemical & Structural Profiling

Understanding the exact stoichiometry and properties of the intermediate is critical for calculating reaction equivalents and predicting solubility.

PropertyFree BaseOxalic Acid Salt (1:1)
Chemical Name 1-Methyl-3-(oxan-4-yl)piperazine1-Methyl-3-(oxan-4-yl)piperazine oxalate
Molecular Formula C10​H20​N2​O C10​H20​N2​O⋅C2​H2​O4​
Molecular Weight 184.28 g/mol 274.31 g/mol
Physical State Viscous oil / Hygroscopic solidWhite to off-white crystalline powder
Reactive Site N4 (Secondary Amine)Protected (Protonated)
Solubility DCM, EtOAc, MeOHWater, DMSO (Requires free-basing for organics)

Mechanistic Insights: The Role of the Oxalate Salt and Steric Environment

Why the Oxalate Salt?

The use of oxalic acid addition salts is a highly established protocol for the purification and long-term stabilization of basic piperazine derivatives (e.g., the antipsychotic Aripiprazole) . The oxalate salt locks the N4 amine in a protonated state, preventing nucleophilic degradation pathways and rendering the compound highly crystalline. However, this means the salt is insoluble in standard organic reaction solvents (like Dichloromethane or Toluene) and must be "free-based" prior to use.

Steric Considerations at N4

The regiochemistry of this building block dictates its reactivity. The N1 position is capped with a methyl group, leaving the N4 position as the sole nucleophile. However, the adjacent C3 position bears a bulky oxan-4-yl group. This steric hindrance significantly lowers the nucleophilicity of N4 compared to an unsubstituted piperazine. Consequently, standard alkylations often suffer from poor yields, necessitating the use of highly reactive electrophiles (via SN​Ar ) or specialized palladium-catalyzed cross-couplings (Buchwald-Hartwig) .

Workflow Salt 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid Salt FreeBase Free Base Generation (Biphasic Extraction) Salt->FreeBase NaOH / DCM SNAr SNAr Reaction (Heteroaryl Halides) FreeBase->SNAr Base, Heat Buchwald Buchwald-Hartwig (Aryl Halides) FreeBase->Buchwald Pd Catalyst, Ligand Amidation Amide Coupling (Carboxylic Acids) FreeBase->Amidation HATU / DIPEA API Target API / Lead Compound (e.g., Kinase Inhibitor) SNAr->API Buchwald->API Amidation->API

Fig 1. Synthetic workflow from the stable oxalate salt to the final functionalized API.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Free-Base Generation and Isolation

Causality: Oxalate salts are highly water-soluble. To extract the free base into an organic layer, the aqueous phase must be driven to a pH > 10 to fully deprotonate the piperazine nitrogen ( pKa​≈9.0 ). Dichloromethane (DCM) is chosen as the organic solvent due to the excellent partitioning coefficient of piperazine derivatives in halogenated solvents.

Step-by-Step Methodology:

  • Suspend 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (1.0 eq, 10 mmol, 2.74 g) in 30 mL of DCM in a separatory funnel.

  • Add 30 mL of an aqueous 1MNaOH solution.

  • Shake vigorously for 3 minutes, venting frequently.

  • Allow the layers to separate. The free base will partition into the lower (DCM) layer.

  • Extract the aqueous layer with an additional 2×20mL of DCM.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a viscous oil.

Self-Validation Checkpoint: Test the aqueous layer with pH paper; it must remain ≥10 . If the pH drops, the oxalate has neutralized the base, and product remains trapped in the aqueous layer. Validate the organic layer via TLC (10% MeOH in DCM); stain with Ninhydrin and apply heat. A purple spot confirms the presence of the secondary amine.

Protocol 2: Nucleophilic Aromatic Substitution ( SN​Ar )

Causality: For coupling with electron-deficient heteroaryl halides (e.g., 2-chloropyridine), SN​Ar is the preferred route. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing with the piperazine for the electrophile.

Step-by-Step Methodology:

  • Dissolve the freshly prepared free base (1.0 eq, 5 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add the heteroaryl chloride (1.1 eq, 5.5 mmol) and DIPEA (2.5 eq, 12.5 mmol).

  • Stir the reaction mixture at 90°C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with 5%LiCl aqueous solution ( 3×20mL ) to remove DMF.

  • Dry the organic layer over MgSO4​ and purify via flash chromatography.

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting free base will present a distinct [M+H]+ peak at m/z=185.1 . The disappearance of this peak and the emergence of the product mass confirms conversion.

Protocol 3: Buchwald-Hartwig Amination

Causality: When reacting with unactivated or electron-rich aryl halides, SN​Ar fails. A Palladium-catalyzed cross-coupling is required. Because the N4 position is sterically hindered by the adjacent oxan-4-yl group, a bulky, electron-rich biaryl phosphine ligand like RuPhos is strictly required to facilitate reductive elimination and prevent β -hydride elimination.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine the free base (1.2 eq, 6 mmol), aryl bromide (1.0 eq, 5 mmol), Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu , 1.5 eq, 7.5 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add 15 mL of anhydrous, degassed Toluene.

  • Heat the mixture at 100°C for 8 hours.

  • Filter the crude mixture through a pad of Celite, eluting with EtOAc, and concentrate for purification.

Self-Validation Checkpoint: Visual validation is critical here. If the reaction mixture turns entirely black within the first 10 minutes of heating, the Palladium catalyst has precipitated as "Pd black" due to oxygen ingress or wet solvent, indicating a failed reaction. A successful reaction typically maintains a deep red/brown homogeneous appearance.

DecisionTree Start Electrophile Type ElectronDeficient Electron-Deficient Heteroaryl Halide (e.g., 2-Chloropyrimidine) Start->ElectronDeficient ElectronRich Unactivated / Electron-Rich Aryl Halide (e.g., Bromobenzene) Start->ElectronRich SNArPath SNAr Pathway Solvent: DMF/NMP Base: DIPEA/K2CO3 Temp: 80-120°C ElectronDeficient->SNArPath BuchwaldPath Buchwald-Hartwig Pathway Catalyst: Pd2(dba)3 Ligand: RuPhos/BINAP Base: NaOtBu ElectronRich->BuchwaldPath

Fig 2. Decision tree for selecting the appropriate N-arylation methodology.

References

  • Heterocyclic Systems in Modern Medicinal Chemistry Source: MDPI Molecules / Molbank URL:[Link]

  • Process for the Preparation of Aripiprazole (Use of Oxalic Acid Salts)
  • Further Delineation of Hydrophobic Binding Sites for N-4 Substituents on the Piperazine Ring Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]

Method

Application Notes and Protocols for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid in Drug Discovery

Introduction: Unveiling a Novel Scaffold for Modern Medicinal Chemistry In the ever-evolving landscape of drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Scaffold for Modern Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The piperazine ring stands as a quintessential "privileged structure," embedded in the architecture of a multitude of approved therapeutics, particularly those targeting the central nervous system (CNS) and oncology pathways.[1][2][3] Its prevalence is attributed to its ability to impart aqueous solubility, engage in crucial hydrogen bonding interactions, and provide a synthetically tractable handle for molecular elaboration. This guide introduces 1-Methyl-3-(oxan-4-yl)piperazine, presented as its oxalic acid salt for enhanced stability and handling, as a novel and promising building block for the next generation of therapeutics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the causality behind experimental choices, grounding them in established medicinal chemistry principles. We will explore the synthesis of this unique scaffold, its potential applications, and detailed protocols for its derivatization in the quest for new chemical entities with therapeutic potential.

The Strategic Advantage of the 1-Methyl-3-(oxan-4-yl)piperazine Scaffold

The molecular architecture of 1-Methyl-3-(oxan-4-yl)piperazine combines several features that make it an attractive starting point for a drug discovery campaign:

  • The Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, the piperazine moiety is a common feature in CNS-active drugs like antipsychotics and antidepressants.[4][5] Its ability to exist in a protonated state at physiological pH enhances solubility and allows for ionic interactions with biological targets.

  • 1-Methyl Substitution: The methyl group at the 1-position of the piperazine ring prevents N-acylation or N-alkylation at this nitrogen, directing further chemical modifications to the secondary amine at the 4-position. This provides a single, reliable point for diversification.

  • The Oxane Moiety: The saturated oxane (tetrahydropyran) ring at the 3-position introduces a degree of three-dimensionality and can influence the overall lipophilicity and metabolic stability of the final compound. Saturated heterocyclic fragments like oxetanes and oxanes are increasingly utilized in modern medicinal chemistry to improve compound properties.[6]

  • Oxalic Acid Salt Form: The provision of the compound as an oxalic acid salt enhances its stability, crystallinity, and ease of handling, which are practical advantages in a laboratory setting.

Hypothetical Synthesis of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Protocol 1: Two-Step Synthesis of 1-Methyl-3-(oxan-4-yl)piperazine

Step 1: Reductive Amination of Tetrahydro-4H-pyran-4-one with 1-Methylpiperazine

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydro-4H-pyran-4-one (1.1 eq).

  • Formation of the Enamine/Imine Intermediate: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reagent is particularly effective for reductive aminations.

  • Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-Methyl-3-(oxan-4-yl)piperazine.

Step 2: Formation of the Oxalic Acid Salt

  • Salt Formation: Dissolve the purified 1-Methyl-3-(oxan-4-yl)piperazine (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Addition of Oxalic Acid: To this solution, add a solution of oxalic acid (1.0 eq) in the same solvent dropwise with stirring.

  • Precipitation and Isolation: The oxalic acid salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Washing and Drying: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid as a stable, crystalline solid.

Applications in Drug Discovery: A Scaffold for Targeted Library Synthesis

The true utility of 1-Methyl-3-(oxan-4-yl)piperazine lies in its role as a versatile building block for the synthesis of compound libraries for screening against various biological targets. The secondary amine of the piperazine ring is the primary handle for derivatization.

Application Area 1: CNS-Active Agents

The piperazine moiety is a well-established pharmacophore for interacting with dopamine and serotonin receptors, making it a valuable scaffold for antipsychotic and antidepressant drug discovery.[1][7]

Workflow for CNS-Targeted Library Synthesis

CNS_Workflow Scaffold 1-Methyl-3-(oxan-4-yl)piperazine Amide_Coupling Amide Coupling (Aryl/Heteroaryl Carboxylic Acids) Scaffold->Amide_Coupling Reductive_Amination Reductive Amination (Aryl/Heteroaryl Aldehydes) Scaffold->Reductive_Amination SNAr Nucleophilic Aromatic Substitution (Activated Heterocycles) Scaffold->SNAr Library Diverse CNS-focused Library Amide_Coupling->Library Reductive_Amination->Library SNAr->Library Screening High-Throughput Screening (e.g., GPCR binding assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for CNS-targeted library synthesis.

Protocol 2: Amide Coupling for GPCR Ligand Synthesis

  • Activation of Carboxylic Acid: To a solution of the desired aryl or heteroaryl carboxylic acid (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature.

  • Coupling Reaction: Add a solution of 1-Methyl-3-(oxan-4-yl)piperazine (1.0 eq, free base) in DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS. Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by preparative HPLC or column chromatography.

Application Area 2: Kinase Inhibitors

The piperazine ring often serves as a linker or a solubilizing group in kinase inhibitors, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds

  • Reaction Setup: Dissolve 1-Methyl-3-(oxan-4-yl)piperazine (1.2 eq, free base) and an electron-deficient (hetero)aryl halide (e.g., a chloropyrimidine or chloropyridine, 1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C and monitor its progress by LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by chromatography.

Data Presentation: Physicochemical Properties of Hypothetical Derivatives

The following table illustrates how the physicochemical properties of the scaffold can be modulated through derivatization, a key aspect of lead optimization.

Compound R Group Synthetic Protocol Calculated logP Calculated TPSA (Ų) Potential Target Class
Scaffold H-1.228.4-
Derivative 1 BenzoylAmide Coupling2.955.7GPCRs, Ion Channels
Derivative 2 2-Chloropyrimidin-4-ylSNAr2.564.1Kinases
Derivative 3 BenzylReductive Amination2.828.4Transporters, Enzymes

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow from the core building block to a potential drug candidate.

Drug_Discovery_Flow cluster_0 Chemistry cluster_1 Biology & Screening cluster_2 Preclinical Development Scaffold 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid Derivatization Library Synthesis (Amide Coupling, SNAr, etc.) Scaffold->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification HTS High-Throughput Screening Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead ADME_Tox ADME/Tox Studies Hit_to_Lead->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: Drug discovery workflow utilizing the scaffold.

Conclusion and Future Outlook

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid represents a promising, albeit currently underexplored, building block for medicinal chemistry. Its design incorporates the well-validated piperazine core with a three-dimensional oxane moiety, offering a unique starting point for the synthesis of novel chemical entities. The protocols and strategies outlined in this guide provide a robust framework for leveraging this scaffold in drug discovery programs targeting a wide array of diseases, particularly those affecting the central nervous system and those amenable to kinase inhibition. As the demand for novel therapeutics with improved properties continues to grow, the exploration of such thoughtfully designed building blocks will be crucial for success.

References

  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
  • ACS Medicinal Chemistry Letters. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Available from: [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • Pravin B. Shejul et al.
  • Angewandte Chemie International Edition. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available from: [Link]

  • ScienceDirect. Synthesis of 1,3-oxazines based on piperazine. Available from: [Link]

  • ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

  • Google Patents. A process for preparing 1-methyl-3-phenylpiperazine.
  • PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Available from: [Link]

  • Fine Chemicals Division. 1-Methyl-4-(4-piperidinyl)piperazine. Available from: [Link]

  • Benchchem. Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (This appears to be a hypothetical title from the search results, a real, citable source would be needed).
  • PMC. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Available from: [Link]

  • RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

  • International Journal of New Chemistry. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Available from: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Available from: [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid in CNS Fragment-Based Drug Discovery

Introduction & Scientific Rationale Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for identifying novel lead compounds, particularly for complex Central Nervous System (CNS) targets such as G-pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for identifying novel lead compounds, particularly for complex Central Nervous System (CNS) targets such as G-protein-coupled receptors (GPCRs)[1]. Historically, fragment libraries have been heavily biased toward flat, two-dimensional (2D) aromatic systems[2]. However, modern drug design increasingly relies on three-dimensional (3D) scaffolds to expand chemical space, improve target selectivity, and enhance physicochemical properties[2].

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (CAS: 2288709-72-6) is a highly optimized 3D fragment tailored for CNS drug discovery. Its structural components offer distinct, synergistic advantages:

  • Piperazine Core: A privileged pharmacophore widely recognized for its high affinity toward aminergic GPCRs (e.g., Dopamine, Serotonin, and Histamine receptors)[1].

  • Tetrahydropyran (oxan-4-yl) Moiety: Incorporating this 3D ring significantly increases the fraction of sp³-hybridized carbons (Fsp³). Compared to basic amines or flat aromatics, the tetrahydropyran group lowers the topological polar surface area (tPSA) and reduces P-glycoprotein (P-gp) efflux, thereby dramatically improving the unbound brain-to-plasma partition coefficient ( Kp,uu​ )[3][4].

  • Oxalic Acid Salt: Fragment screening requires ultra-high compound concentrations (up to 1 mM). The oxalate salt ensures rapid, complete aqueous dissolution, preventing transient precipitation and aggregation-based false positives during biophysical assays[5].

This technical guide provides comprehensive, self-validating in vitro protocols for deploying this fragment in a CNS-focused FBDD campaign.

Physicochemical Profiling & Fragment Metrics

To understand the behavior of 1-Methyl-3-(oxan-4-yl)piperazine in vitro, it is critical to evaluate its baseline physicochemical properties. The data below summarizes why this molecule is an ideal starting point for hit-to-lead optimization.

Table 1: Physicochemical Properties & FBDD Rationale

PropertyValueCausality / Rationale in FBDD
Molecular Weight 184.28 Da (Free Base)Strictly adheres to the "Rule of Three" (RO3) for fragments (<300 Da), allowing maximal room for chemical elaboration.
Fsp³ (Fraction sp³) 0.90High 3D character minimizes the desolvation penalty upon binding and improves clinical transition success rates[2].
H-Bond Donors / Acceptors 1 / 3 (Free base)Optimal for forming specific, directional hydrogen bonds within GPCR orthosteric binding pockets without triggering P-gp efflux[4].
Aqueous Solubility >10 mM (Oxalate salt)Essential for Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) screening, which require high millimolar concentrations[5].

Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that every data point generated is internally controlled for artifacts.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique ideal for detecting the weak, transient interactions typical of fragments[6].

Step-by-Step Methodology:

  • Surface Preparation: Capture the biotinylated target GPCR onto a Streptavidin (SA) sensor chip to a density of 2000–3000 Resonance Units (RU)[6].

    • Causality & Expert Insight: Traditional amine coupling utilizes harsh pH conditions that can denature sensitive membrane proteins. Biotin-streptavidin capture ensures uniform, oriented immobilization, preserving the GPCR's functional conformation[6].

  • Buffer Preparation: Prepare the running buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% DMSO).

    • Causality & Expert Insight: The 1% DMSO in the running buffer must exactly match the final DMSO concentration of the diluted fragment. SPR is exquisitely sensitive to bulk refractive index changes; mismatched solvent densities will completely mask the low molecular weight fragment's binding signal[5][6].

  • Self-Validation (DMSO Calibration): Run a 6-point DMSO solvent correction curve (0.5% to 1.5% DMSO) before and after the fragment library injection.

    • Causality & Expert Insight: This calibration mathematically corrects for minute volumetric pipetting errors during fragment dilution, ensuring that the observed RU shift is due to true biological binding, not solvent artifacts[6].

  • Fragment Injection: Inject 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid at 250 µM and 1 mM for a 30-second contact time, followed by a 15-second dissociation phase at a flow rate of 30 µL/min[6].

    • Causality & Expert Insight: Fragments exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates. Short contact times are sufficient to reach steady-state equilibrium ( Req​ ), and prolonged dissociation times are unnecessary and reduce screening throughput[5].

Protocol B: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Before initiating costly medicinal chemistry optimization on the piperazine core, its passive CNS penetrance must be confirmed.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Causality & Expert Insight: Porcine brain lipids closely mimic the complex tight junction lipid composition of the human blood-brain barrier, providing a highly predictive model for passive CNS penetration compared to standard synthetic lipids[3].

  • Donor Solution: Dissolve the fragment in PBS (pH 7.4) to a final concentration of 100 µM and add 150 µL to the donor wells.

  • Self-Validation (Integrity Control): Spike 10 µM of Lucifer Yellow (LY) into the donor compartment.

    • Causality & Expert Insight: LY is a paracellular fluorescent marker with zero passive permeability. If LY is detected in the acceptor well post-incubation, the artificial lipid membrane was physically compromised, and the permeability data for that well must be automatically discarded.

  • Incubation & Readout: Assemble the donor and acceptor plates and incubate at 37°C for 18 hours. Quantify the fragment in both compartments via LC-MS/MS to calculate the effective permeability ( Peff​ ).

Protocol C: Secondary GPCR Functional Validation (cAMP HTRF Assay)

Once binding and BBB permeability are confirmed, the functional consequence of the fragment binding (agonism vs. antagonism) must be determined.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR at 5,000 cells/well in a 384-well microplate.

  • Compound Incubation: Pre-incubate cells with 1-Methyl-3-(oxan-4-yl)piperazine (titrated from 10 µM to 1 mM) in a stimulation buffer containing 0.5 mM IBMX for 30 minutes.

    • Causality & Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the enzymatic degradation of newly synthesized cAMP, allowing the secondary messenger signal to accumulate to detectable levels, which is critical when testing weak-affinity fragments.

  • Stimulation: Add the endogenous ligand (e.g., Histamine or Dopamine) at its predetermined EC80​ concentration.

    • Causality & Expert Insight: Using the EC80​ concentration provides a sensitized system. It leaves a 20% dynamic window for detecting weak fragment agonism, while being low enough to be outcompeted by weak fragment antagonism. A saturating EC100​ dose would mask fragment activity entirely.

  • Self-Validation (Detection): Add HTRF (Homogeneous Time-Resolved Fluorescence) anti-cAMP-Cryptate and d2-labeled cAMP. Read the plate at 665 nm and 620 nm.

    • Causality & Expert Insight: The ratiometric readout (665/620 nm) inherently corrects for well-to-well variations in cell number, inner filter effects, and compound auto-fluorescence, making the functional readout internally validated.

FBDD Workflow Visualization

The following diagram illustrates the critical path for advancing 1-Methyl-3-(oxan-4-yl)piperazine from a raw fragment to a validated lead compound.

FBDD_Workflow A 1-Methyl-3-(oxan-4-yl)piperazine Fragment Library B Primary Screening: SPR (Affinity & Kinetics) A->B High-throughput screening C Physicochemical Profiling (PAMPA-BBB & Solubility) B->C Confirmed Binders (KD < 1 mM) D Secondary Screening: GPCR Assay (cAMP/Ca2+ Flux) C->D High CNS Penetration E Hit-to-Lead Optimization (Structure-Based Drug Design) D->E Functional Activity

Figure 1: Fragment-Based Drug Discovery workflow for CNS targets.

Sources

Method

Application Notes and Protocols: Preparation and Derivatization of 1-Methyl-3-(oxan-4-yl)piperazine Building Blocks

Introduction & Pharmacological Rationale Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, serving as a cornerstone in the design of diverse pharmacological agents spanning oncology, neuro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, serving as a cornerstone in the design of diverse pharmacological agents spanning oncology, neurology, and infectious diseases[1]. Despite its ubiquitous presence, approximately 80% of piperazine-containing drugs feature substituents strictly at the nitrogen atoms, leaving the carbon backbone largely unexplored[2].

The introduction of sp³-rich, three-dimensional substituents at the carbon positions—such as the oxan-4-yl (tetrahydropyranyl) group—drastically alters the physicochemical profile of the scaffold. The 1-methyl-3-(oxan-4-yl)piperazine building block is specifically designed to provide high steric shielding around the N4 position while maintaining favorable aqueous solubility and basicity. This structural complexity mitigates rapid cytochrome P450-mediated metabolism and enhances target specificity, making it a highly privileged intermediate for modern lead generation[3].

Retrosynthetic Strategy & Mechanistic Insights

Traditional methods for synthesizing C-substituted piperazines often suffer from poor regiocontrol and require harsh conditions that are incompatible with sensitive functional groups. To overcome this, we employ the SnAP (tin-amine protocol) developed by Bode and coworkers[2].

This methodology provides absolute regiocontrol. By utilizing N-(2-aminoethyl)-N-methyl-1-(tributylstannyl)methanamine as the SnAP reagent and tetrahydro-2H-pyran-4-carboxaldehyde as the electrophile, the synthesis strictly dictates the 1-methyl-3-(oxan-4-yl) substitution pattern. The initial condensation forms an imine at the future N4 position. Subsequent copper-mediated oxidation of the C–Sn bond generates a heteroatom-stabilized α-aminyl radical, which undergoes a rapid 6-endo-trig cyclization onto the imine carbon, irreversibly installing the oxanyl group at C3[2].

SyntheticWorkflow A Oxane-4-carboxaldehyde + SnAP Reagent B Imine Condensation (CH2Cl2, MS 4Å) A->B C Radical Cyclization (Cu(OTf)2, HFIP) B->C D 1-Methyl-3-(oxan-4-yl) piperazine C->D E N4-Derivatization (Buchwald-Hartwig) D->E

Workflow for the SnAP-based synthesis and derivatization of the piperazine scaffold.

Protocol A: Catalytic SnAP Synthesis of the Core Scaffold

Causality & Design: Historically, SnAP chemistry required stoichiometric copper, limiting scalability. By transitioning the solvent system to a 4:1 mixture of HFIP (hexafluoroisopropanol) and CH₃CN, the highly polar, hydrogen-bonding nature of HFIP stabilizes the intermediate α-aminyl radical. This suppresses premature reduction pathways and allows the copper loading to be reduced to a catalytic 20 mol%[2].

Self-Validating Steps:

  • Imine Formation: To a solution of tetrahydro-2H-pyran-4-carboxaldehyde (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (40 mL) is added N-(2-aminoethyl)-N-methyl-1-(tributylstannyl)methanamine (1.0 equiv) and activated 4Å molecular sieves (5 g). Stir at 25 °C for 12 hours. Validation: LC-MS analysis of an aliquot must show the complete disappearance of the aldehyde and the presence of the [M+H]⁺ peak corresponding to the imine.

  • Solvent Swap & Cyclization: Filter the mixture through a pad of Celite to remove the molecular sieves and concentrate under reduced pressure. Redissolve the crude imine in a 4:1 mixture of HFIP/CH₃CN (50 mL). Add 2,6-lutidine (2.0 equiv) followed by Cu(OTf)₂ (0.2 equiv). Stir at 25 °C for 16 hours.

  • Quenching & Isolation: Quench the reaction by adding 10% aqueous NH₄OH (30 mL). Validation: The aqueous layer will immediately turn deep blue, confirming the formation of the [Cu(NH₃)₄]²⁺ complex and the successful sequestration of the copper catalyst from the organic phase. Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and purify via reverse-phase chromatography to yield the pure 1-methyl-3-(oxan-4-yl)piperazine.

Protocol B: Late-Stage N4-Arylation (Buchwald-Hartwig)

Causality & Design: A common and crucial transformation in the synthesis of bioactive piperazine derivatives is the introduction of an aryl group onto the nitrogen atom[4]. However, the N4 position of our scaffold is highly sterically hindered by the adjacent C3-oxanyl group. Standard S_NAr conditions fail. We utilize a Buchwald-Hartwig cross-coupling with RuPhos , an electron-rich, bulky biaryl phosphine ligand that forces the palladium center into a highly active conformation, facilitating rapid reductive elimination despite the steric bulk.

Self-Validating Steps:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a vial with 1-methyl-3-(oxan-4-yl)piperazine (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and NaOtBu (1.5 equiv).

  • Coupling: Suspend the mixture in anhydrous 1,4-dioxane (10 mL), seal the vial, and heat to 90 °C for 12 hours. Validation: The visual precipitation of NaBr salts in the reaction mixture serves as an immediate, self-validating indicator of successful oxidative addition and halide abstraction.

  • Workup: Cool to room temperature and filter the crude mixture through a short plug of Celite to remove insoluble palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC.

Quantitative Optimization Data

The following tables summarize the critical optimization parameters required to maximize the yield of the sterically demanding transformations.

Table 1: Optimization of SnAP Cyclization Conditions

Solvent SystemCu(OTf)₂ LoadingTemp (°C)Yield (%)Mechanistic Observation
CH₂Cl₂ / HFIP (4:1)1.0 equiv2582High cost; difficult downstream purification.
CH₂Cl₂ / HFIP (4:1)0.2 equiv2515Incomplete conversion; rapid radical quenching.
HFIP / CH₃CN (4:1) 0.2 equiv 25 88 Optimal radical stabilization; highly scalable.

Table 2: Ligand Screening for N4-Arylation (Buchwald-Hartwig)

LigandBaseTime (h)Conversion (%)Isolated Yield (%)
BINAPCs₂CO₃243012
XPhosNaOtBu167568
RuPhos NaOtBu 12 >99 91

Biological Integration

Once functionalized, the resulting N-aryl-1-methyl-3-(oxan-4-yl)piperazine derivatives are primed for integration into biological screening cascades. The sp³-rich nature of the oxanyl substituent provides unique vectors for hydrogen bonding within deep hydrophobic pockets, making these scaffolds particularly effective in disrupting oncogenic kinase signaling pathways[3].

BioIntegration A N-Aryl Oxanyl-Piperazine B Target Binding (Steric Shielding) A->B sp3-rich C Kinase Inhibition B->C D Apoptosis / Efficacy C->D

Pharmacological integration of sp3-rich piperazine derivatives in kinase inhibition.

References

  • [4] Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem. URL:

  • [3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH. URL:

  • [1] Synthesis of Piperazines by C-H Functionalization - Encyclopedia MDPI. URL:

  • [2] Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. URL:

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1-Methyl-3-(oxan-4-yl)piperazine Oxalate via Continuous Flow Photoredox Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Strategic Rationale & Process Overview C-substituted piperazines are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Strategic Rationale & Process Overview

C-substituted piperazines are privileged scaffolds in medicinal chemistry, frequently deployed to improve the pharmacokinetic profiles of drug candidates. Specifically, the introduction of an oxan-4-yl (tetrahydropyran-4-yl) group at the 3-position provides a bulky, sp³-rich, and metabolically stable motif that enhances aqueous solubility and target residence time.

Historically, the synthesis of 3-substituted piperazines has been plagued by a lack of regiocontrol, requiring multi-step protection/deprotection sequences or the harsh reduction of diketopiperazines. To overcome these bottlenecks in scale-up, this protocol leverages a modern, telescoped photoredox methodology: the CarboxyLic Amine Protocol (CLAP) . By transitioning this photoredox annulation from batch to continuous flow, we eliminate the photon-penetration limitations dictated by the Beer-Lambert law, enabling high-throughput, safe, and reproducible manufacturing .

Causality in Precursor Selection

To achieve the exact regiochemistry of 1-Methyl-3-(oxan-4-yl)piperazine , we strategically select N-(2-aminoethyl)-N-methylglycine and tetrahydropyran-4-carbaldehyde.

  • The primary amine of the glycine derivative selectively condenses with the aldehyde to form an imine.

  • Photoredox-induced decarboxylation occurs exclusively at the carboxylic acid, generating an α -amino radical adjacent to the N-methyl group.

  • The subsequent 6-endo-trig cyclization of this radical onto the imine carbon perfectly installs the oxan-4-yl group at the C3 position, leaving the N1 position methylated and the N4 position as a secondary amine.

Mechanistic Pathway

The transformation is driven by the organic photocatalyst 4CzIPN , chosen for its high triplet state energy, sustainability (metal-free), and excellent solubility in organic solvents compared to traditional iridium/ruthenium complexes .

Mechanism A Imine Precursor (Aldehyde + Diamine) B SET Oxidation by 4CzIPN* A->B C Decarboxylation (-CO2) B->C D α-Amino Radical Formation C->D E 6-endo-trig Cyclization D->E F Reduction & Protonation E->F G Target Piperazine Core F->G

Mechanistic pathway of the photoredox CLAP cyclization.

Batch vs. Continuous Flow: Process Intensification Data

Transitioning to a narrow-channel continuous flow reactor ensures uniform irradiation (high photon flux density) and superior mass transfer. The table below summarizes the critical process parameters (CPPs) validating the superiority of the flow regime for manufacturing.

Process ParameterTraditional Batch ProcessContinuous Flow Microreactor
Reactor Volume / Setup 500 mL Jacketed Flask20 mL PFA Tubing (1.0 mm ID)
Photocatalyst Loading 2.0 mol%0.5 mol%
Residence / Reaction Time 16 hours15 minutes
Irradiation Efficiency Low (Surface-level only)High (Complete volume penetration)
Isolated Yield 68%89%
Daily Throughput ~1.5 g / day~45 g / day (Scalable via numbering up)

Experimental Protocols & Methodologies

Phase 1: Imine Precursor Assembly

Objective: Quantitative formation of the imine intermediate prior to photoredox cyclization.

  • Charge Reactor: In a 2 L jacketed vessel equipped with an overhead stirrer, suspend N-(2-aminoethyl)-N-methylglycine dihydrochloride (1.0 eq, 500 mmol) in 1 L of anhydrous Acetonitrile (MeCN).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mol) dropwise at 20 °C. The bulky nature of DIPEA prevents unwanted nucleophilic side reactions while fully solubilizing the amino acid.

  • Condensation: Add tetrahydropyran-4-carbaldehyde (1.1 eq, 550 mmol) in a single portion.

  • Validation: Heat the mixture to 40 °C and stir for 2 hours. Utilize Process Analytical Technology (PAT), specifically inline FTIR, to monitor the disappearance of the aldehyde carbonyl stretch (~1720 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹).

Phase 2: Continuous Flow Photoredox Annulation

Objective: High-throughput decarboxylative cyclization using blue LED irradiation.

FlowSetup cluster_0 Feed Preparation ResA Reservoir A: Imine + DIPEA in MeCN Mixer T-Mixer (Micromixing) ResA->Mixer Pump A ResB Reservoir B: 4CzIPN in MeCN ResB->Mixer Pump B Reactor Photochemical Flow Reactor (450 nm Blue LEDs, t_res = 15 min) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR DSP Liquid-Liquid Extraction & Solvent Swap BPR->DSP Cryst Oxalate Salt Crystallization DSP->Cryst

Continuous flow reactor setup for telescoped photoredox synthesis.

  • Feed Preparation:

    • Feed A: The crude imine solution from Phase 1 (approx. 0.5 M).

    • Feed B: 4CzIPN photocatalyst (0.5 mol% relative to imine) dissolved in anhydrous MeCN.

  • System Priming: Prime the flow system (e.g., Vapourtec or Corning Advanced-Flow) with anhydrous MeCN. Ensure the 20 mL Perfluoroalkoxy alkane (PFA) tubular reactor is securely wrapped around the 450 nm high-power LED cylinder.

  • Execution: Pump Feed A and Feed B at equal flow rates (combined flow rate = 1.33 mL/min) through a PEEK T-mixer directly into the photoreactor. This flow rate dictates a strict 15-minute residence time ( tres​ ) .

  • Pressure Control: Route the reactor effluent through a Back Pressure Regulator (BPR) set to 5 bar. Self-Validating Step: The BPR is critical; it suppresses solvent boiling caused by localized thermal output from the high-intensity LEDs, ensuring a homogenous liquid phase and stable residence time.

Phase 3: Downstream Processing (DSP) & Oxalate Salt Formation

Objective: Isolation of the product as a stable, highly crystalline solid.

Causality Note: Piperazines in their free-base form are often hygroscopic oils. Converting the core to an oxalate salt (using a dicarboxylic acid) yields a highly stable powder, optimizing it for long-term storage and formulation.

  • Quench & Extraction: Collect the reactor effluent in a receiving vessel containing 0.5 M aqueous NaOH (to ensure the piperazine remains entirely in the free-base form). Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 500 mL).

  • Solvent Swap: Combine the organic layers, wash with brine, and concentrate under reduced pressure. Redissolve the crude heavy oil in 10 volumes of absolute Ethanol (EtOH).

  • Crystallization: Heat the ethanolic solution to 60 °C. Dropwise, add a solution of anhydrous oxalic acid (1.05 eq) dissolved in minimal EtOH.

  • Isolation: Linearly cool the mixture to 5 °C over a 4-hour ramp. The 1-Methyl-3-(oxan-4-yl)piperazine oxalate salt will precipitate as a dense, white crystalline solid. Filter via a Nutsche filter, wash with ice-cold EtOH, and dry in a vacuum oven at 45 °C for 12 hours.

References

  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters.[Link]

  • The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews.[Link]

  • Shining Light on Photoredox Catalysis: Theory and Synthetic Applications. The Journal of Organic Chemistry.[Link]

Method

Application Note &amp; Protocols: Crystallization of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Abstract This document provides a comprehensive technical guide to the crystallization of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid, a salt of significant interest in pharmaceutical development due to its potential fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide to the crystallization of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid, a salt of significant interest in pharmaceutical development due to its potential for improved stability and handling properties over the freebase form. The formation of a crystalline salt is a critical step in the purification and formulation of active pharmaceutical ingredients (APIs).[1] This guide details two robust crystallization methodologies: Controlled Cooling Crystallization and Anti-Solvent Crystallization. It delves into the underlying physicochemical principles, offers detailed step-by-step protocols, and provides troubleshooting insights grounded in established crystallization theory. The objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to reliably produce crystalline 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid with desired physical attributes such as high purity, consistent crystal size distribution, and stable polymorphic form.

Introduction: The Rationale for Salt Formation and Crystallization

The freebase form of many nitrogen-containing APIs, such as 1-Methyl-3-(oxan-4-yl)piperazine, can present challenges in drug development, including poor solid-state properties, hygroscopicity, and limited aqueous solubility. Forming a salt with a pharmaceutically acceptable counterion is a widely employed strategy to overcome these limitations.[2] Oxalic acid, a simple dicarboxylic acid, is a versatile and effective salt former that can impart crystallinity and stability to basic APIs.[3][4]

The process does not end with salt formation; controlled crystallization is paramount. Crystallization is a powerful purification technique that removes impurities by segregating them in the mother liquor.[5] Furthermore, the physical properties of the final API—including its dissolution rate, bioavailability, and manufacturability—are intrinsically linked to its crystalline state.[6][7] Therefore, developing a rational and reproducible crystallization process is a non-negotiable step in pharmaceutical process development. This guide focuses on providing the foundational knowledge and practical protocols to achieve this for the target oxalate salt.

Foundational Principles

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent system is the most critical parameter in any crystallization process. An ideal solvent system is designed based on the solubility profile of the solute. For the two primary methods discussed, the requirements differ:

  • For Cooling Crystallization: The ideal solvent will fully dissolve the compound at an elevated temperature but exhibit significantly lower solubility at reduced temperatures. This temperature-dependent solubility gradient is the driving force for crystallization.[8]

  • For Anti-Solvent Crystallization: This technique requires a miscible solvent/anti-solvent pair. The "solvent" is one in which the compound is highly soluble, while the "anti-solvent" is one in which the compound is poorly soluble.[9] The principle is to generate supersaturation rapidly by introducing the anti-solvent, thereby reducing the solubility of the compound in the mixed solvent system and inducing crystallization.[10]

A preliminary solubility screening is essential. The following table presents a plausible solubility profile for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid, guiding the protocol designs.

SolventSolvent TypeExpected Solubility at 25 °CExpected Solubility at 60 °CSuitability Notes
Methanol Polar ProticHighVery HighExcellent "Solvent" for both methods.
Isopropanol (IPA) Polar ProticModerateHighGood candidate for Cooling Crystallization.
Water Polar ProticModerateHighPotential for Cooling Crystallization; risk of hydrate formation.[11]
Acetone Polar AproticLowModerateCan be used as a moderate anti-solvent.
Ethyl Acetate Polar AproticVery LowLowGood "Anti-Solvent" candidate.
Toluene Non-PolarInsolubleVery LowExcellent "Anti-Solvent" candidate.

Note: This data is illustrative and should be experimentally verified.

Supersaturation, Nucleation, and Growth

Crystallization is a thermodynamic process governed by creating a supersaturated solution , a state where the concentration of the solute exceeds its equilibrium solubility.[8] This can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.[9] Once supersaturated, two key kinetic events occur:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline clusters (nuclei). This process can be spontaneous (primary nucleation) or induced by the presence of existing crystals, known as seeding (secondary nucleation).

  • Crystal Growth: The subsequent orderly addition of solute molecules from the solution onto the surface of the existing nuclei or seed crystals.

The interplay between the rate of nucleation and the rate of growth determines the final crystal size distribution (CSD). A slow approach to supersaturation generally favors crystal growth over nucleation, resulting in larger, more uniform crystals.[5] Conversely, rapid supersaturation often leads to a burst of primary nucleation, yielding a large number of small crystals.[9]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization from Isopropanol (IPA)

This method leverages the significant positive temperature coefficient of solubility for the oxalate salt in isopropanol to yield high-quality crystals.

Materials & Equipment:

  • 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid (crude)

  • Isopropanol (IPA), analytical grade

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Büchner funnel and filter flask

  • Vacuum oven

Step-by-Step Methodology:

  • Dissolution:

    • Charge the jacketed reactor with 1 part (by weight) of crude 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid.

    • Add approximately 10 parts (by volume, e.g., 10 mL per 1 g) of isopropanol.

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing without excessive shear.

    • Heat the reactor jacket using the circulator to 75-80 °C. Maintain this temperature until all solids are completely dissolved.

    • Scientist's Note: Visually confirm complete dissolution. If solids remain, add small additional volumes of IPA until a clear solution is achieved. Record the final solvent volume to ensure reproducibility.

  • Controlled Cooling & Crystallization:

    • Once dissolved, set the circulator to a programmed cooling ramp. A slow cooling rate is crucial for forming larger, more ordered crystals.[5] A recommended starting rate is 10-15 °C per hour.

    • Crystallization (evidenced by the solution turning cloudy) is expected to begin as the solution cools and becomes supersaturated.

    • Optional Seeding: To improve batch-to-batch consistency, a small quantity of pre-existing crystals (seed crystals) can be added once the solution has cooled by 10-15 °C from its dissolution temperature. This encourages secondary nucleation and can lead to a more uniform CSD.

    • Continue the controlled cooling ramp down to a final temperature of 0-5 °C.

  • Maturation (Digestion):

    • Hold the resulting slurry at the final temperature (0-5 °C) with gentle stirring for a minimum of 2-4 hours.

    • Scientist's Note: This "digestion" or "aging" step allows the system to reach equilibrium, often improving crystal perfection and overall yield as more material crystallizes from the cold mother liquor.

  • Harvesting and Washing:

    • Isolate the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold IPA (1-2 bed volumes) to displace the impurity-rich mother liquor.

    • Scientist's Note: Using ice-cold wash solvent is critical to minimize dissolution of the product on the filter.[10]

  • Drying:

    • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Troubleshooting:

  • Oiling Out: If an oil forms instead of crystals, the cooling rate may be too fast, or the solution may be too concentrated. Try a slower cooling rate or use a slightly more dilute solution.

  • Poor Yield: Ensure the final temperature is sufficiently low and the maturation time is adequate.

  • Fine Powder: The cooling rate was likely too fast, inducing rapid primary nucleation. Reduce the cooling rate or implement a seeding strategy.

Protocol 2: Anti-Solvent Crystallization using Methanol/Ethyl Acetate

This protocol is ideal for rapidly inducing crystallization and is particularly useful if the compound has high solubility across a wide temperature range in a given solvent.

Materials & Equipment:

  • 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid (crude)

  • Methanol, analytical grade

  • Ethyl Acetate, analytical grade

  • Jacketed glass reactor with overhead stirrer

  • Syringe pump or addition funnel for controlled anti-solvent addition

  • Büchner funnel and filter flask

  • Vacuum oven

Step-by-Step Methodology:

  • Dissolution:

    • Charge the reactor with 1 part (by weight) of crude oxalate salt.

    • Add the minimum amount of Methanol required to achieve complete dissolution at room temperature (e.g., 25 °C). This will be approximately 3-4 parts by volume. Stir until a clear solution is formed.

  • Anti-Solvent Addition:

    • Set the reactor stirrer to a speed that ensures rapid homogenization of the added anti-solvent (e.g., 250-300 RPM).

    • Using a syringe pump for maximum control, add Ethyl Acetate (the anti-solvent) to the stirred methanol solution at a slow, constant rate. A starting point is to add 10 volumes of Ethyl Acetate over 1-2 hours.

    • Scientist's Note: The addition rate is a critical process parameter.[7] A slower addition rate provides more time for orderly crystal growth, while a very fast addition will cause the solution to "crash out" as a fine powder. The point at which the solution becomes cloudy is the nucleation point.

  • Maturation:

    • After the anti-solvent addition is complete, allow the slurry to stir at room temperature for an additional 1-3 hours to maximize yield and allow for crystal growth.

  • Harvesting and Washing:

    • Isolate the crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of the anti-solvent (Ethyl Acetate) or a pre-made mixture of Methanol/Ethyl Acetate (e.g., 1:5 v/v) to remove the mother liquor.

  • Drying:

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Troubleshooting:

  • Formation of Amorphous Solid/Oil: The anti-solvent was added too quickly, or the system is too concentrated. Reduce the addition rate or start with a more dilute methanolic solution.

  • Inconsistent CSD: The mixing efficiency is crucial. Ensure the stirring is vigorous enough to disperse the anti-solvent immediately upon addition to avoid localized areas of very high supersaturation.[7]

  • Low Yield: Ensure a sufficient volume of anti-solvent was added to adequately reduce the salt's solubility in the final solvent mixture.

Visualization of Workflows

The following diagrams illustrate the logical flow of the two primary crystallization protocols described.

G cluster_0 Protocol 1: Controlled Cooling Crystallization A Dissolve Crude Salt in Hot IPA (75°C) B Programmed Cooling (10-15 °C/hour) A->B C Induce Crystallization (Spontaneous or Seeded) B->C D Mature Slurry at 0-5 °C (2-4 hours) C->D E Filter & Wash with Cold IPA D->E F Dry Crystals (Vacuum Oven) E->F

Caption: Workflow for Controlled Cooling Crystallization.

G cluster_1 Protocol 2: Anti-Solvent Crystallization cluster_solv Solvent Stream cluster_anti Anti-Solvent Stream cluster_proc Process A Dissolve Crude Salt in Methanol (25°C) C Mix & Induce Crystallization A->C B Ethyl Acetate (Anti-Solvent) B->C Slow Addition D Mature Slurry at 25 °C (1-3 hours) C->D E Filter & Wash D->E F Dry Crystals (Vacuum Oven) E->F

Caption: Workflow for Anti-Solvent Crystallization.

References

  • International Journal of Chemical Engineering and Applications (IJCEA). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences (EJBPS). Antisolvent Crystallization: A Novel Approach to Bioavailability Enhancement. [Link]

  • Meena Kurup & Arun Raj R. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • MDPI. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. [Link]

  • ACS Publications. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. [Link]

  • University of Washington. SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). [Link]

  • ACS Publications. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]

  • RSC Publishing. Crystalline products of CO2 capture by piperazine aqueous solutions. [Link]

  • Laturwale Shital Kour Jaspal Singh et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Frontiers. Continuous crystallisation of organic salt polymorphs. [Link]

  • ACS Publications. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]

  • ResearchGate. Oxalic Acid and Pharmaceutical Cocrystals. [Link]

  • Prospects in Pharmaceutical Sciences. (2025). oxalic acid dihydrate cocrystals for en. [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • University of Bern. Guide for crystallization. [Link]

  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Welcome to the technical support center for the synthesis of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your synthetic route, improve reaction yields, and ensure the highest purity of your final compound.

Overview of Synthetic Strategy

The synthesis of 1-Methyl-3-(oxan-4-yl)piperazine is typically approached via a multi-step sequence that prioritizes selectivity and yield. The most robust and common strategy involves the initial formation of the C-N bond between a mono-protected piperazine and an oxane precursor, followed by N-methylation and final salt formation. This approach prevents common side reactions such as di-alkylation and provides cleaner product profiles.

Below is a recommended synthetic workflow, which forms the basis for the troubleshooting guide.

G cluster_0 Step 1: Mono-Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Methylation cluster_4 Step 5: Salt Formation Piperazine Piperazine Boc_Piperazine N-Boc-piperazine Piperazine->Boc_Piperazine (Boc)₂O, Solvent Boc_Intermediate tert-butyl 4-(oxan-4-yl)piperazine -1-carboxylate Boc_Piperazine->Boc_Intermediate Oxan-4-one, NaBH(OAc)₃ Unprotected_Intermediate 4-(Piperazin-1-yl)oxane Boc_Intermediate->Unprotected_Intermediate TFA or HCl Free_Base 1-Methyl-4-(oxan-4-yl)piperazine Unprotected_Intermediate->Free_Base HCHO, HCOOH (Eschweiler-Clarke) Final_Product Final Product: Oxalic Acid Salt Free_Base->Final_Product Oxalic Acid, Acetone

Caption: Recommended multi-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Part 1: Reductive Amination (Step 2)

Q1: My reductive amination of N-Boc-piperazine with oxan-4-one is resulting in a low yield of the desired product. What are the likely causes?

A1: Low yields in this step typically stem from three primary issues: incomplete iminium ion formation, reduction of the starting ketone, or suboptimal reaction conditions.

  • Iminium Ion Formation: The formation of the iminium ion intermediate is the crucial first step and is often acid-catalyzed.[1] If the reaction medium is too basic, this step will be slow or incomplete. A small amount of acetic acid can be added to facilitate this step, especially when using a neutral reducing agent like sodium triacetoxyborohydride.

  • Ketone Reduction: A significant side reaction is the reduction of oxan-4-one to oxan-4-ol.[2] This occurs if the reducing agent is too reactive and attacks the ketone carbonyl before it can condense with the piperazine.

  • Reaction Conditions: Ensure your reagents are anhydrous. Water can hydrolyze the iminium intermediate and interfere with the reducing agent. The reaction should be run at room temperature; elevated temperatures can promote side reactions.

Q2: I'm observing a significant amount of oxan-4-ol as a byproduct. How can I prevent this?

A2: The formation of the alcohol byproduct is a clear indication that your reducing agent is too aggressive or that the condensation step is too slow.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent for this transformation.[3] It is a milder and more selective reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Its bulkiness and reduced hydridic character make it significantly less likely to reduce the aldehyde or ketone directly, favoring the reduction of the pre-formed iminium ion.[1][2]

  • Pre-stirring Reactants: Allow the N-Boc-piperazine and oxan-4-one to stir in the solvent (e.g., 1,2-dichloroethane or THF) for 30-60 minutes before adding the reducing agent.[1] This allows time for the iminium intermediate to form, maximizing the desired reaction pathway upon addition of the hydride source.

G Start Low Yield in Reductive Amination CheckReagent Is NaBH(OAc)₃ being used? Start->CheckReagent CheckPurity Are reagents anhydrous? CheckReagent->CheckPurity Yes UseMilder Action: Switch to NaBH(OAc)₃ CheckReagent->UseMilder No CheckPreStir Are ketone & amine pre-stirred? CheckPurity->CheckPreStir Yes DryReagents Action: Use anhydrous solvents and reagents CheckPurity->DryReagents No ImplementPreStir Action: Stir ketone/amine for 30-60 min before adding reducing agent CheckPreStir->ImplementPreStir No Success Yield Improved CheckPreStir->Success Yes UseMilder->Success DryReagents->Success ImplementPreStir->Success

Caption: Troubleshooting decision tree for reductive amination.

Part 2: N-Methylation (Step 4)

Q3: My N-methylation using the Eschweiler-Clarke reaction gives a complex mixture. How can I improve selectivity for the mono-methylated product?

A3: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is an excellent method for exhaustive methylation but requires careful control for mono-methylation when a secondary amine is already present.[4] However, in our recommended workflow, you are methylating the secondary amine of the 4-(Piperazin-1-yl)oxane intermediate, which has two reactive sites (N1 and N4).

The primary cause of complex mixtures is attempting to methylate an unprotected piperazine ring. The recommended strategy is to introduce the oxane group first onto a mono-protected piperazine, deprotect, and then methylate the remaining secondary amine. If you follow this workflow, the Eschweiler-Clarke reaction should be highly selective for the remaining free secondary amine.

If you must start with 4-(oxan-4-yl)piperazine, precise stoichiometric control is critical:

  • Use slightly more than 1.0 equivalent of formaldehyde and formic acid. An excess will lead to the formation of the di-methylated quaternary salt.

  • Maintain a reaction temperature around 90-100°C and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.[5]

ParameterRecommendationRationale
Reagents Formaldehyde (37% aq.), Formic AcidClassic Eschweiler-Clarke conditions. Formic acid acts as the hydride donor.[4]
Stoichiometry 1.1 eq. HCHO, 1.1 eq. HCOOHSlight excess ensures complete conversion without promoting di-methylation.
Temperature 90-100 °CProvides sufficient energy for the reaction while controlling CO₂ evolution.[5]
Monitoring TLC or LC-MSCrucial to prevent over-reaction. Quench the reaction once the starting material is consumed.

Table 1: Recommended Conditions for Selective Mono-N-Methylation.

Part 3: Oxalic Acid Salt Formation & Purification (Step 5)

Q4: The precipitation of my final oxalic acid salt is very fine and difficult to filter, leading to product loss.

A4: The formation of fine particles, or "oiling out," is usually caused by rapid precipitation from a highly supersaturated solution.[6] To obtain larger, easily filterable crystals, you need to control the rate of crystallization.

  • Solvent Choice: Ketone solvents, particularly acetone, have been shown to significantly improve yields and precipitation rates for oxalate salts.[7]

  • Slow Addition: Prepare a solution of your free base in acetone and a separate solution of oxalic acid (1.0 equivalent) in acetone. Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature. Instantaneous precipitation upon mixing is a sign of overly rapid crystallization.

  • Controlled Cooling: After adding the acid, if precipitation is not complete, slowly cool the mixture. A gradual decrease in temperature promotes the growth of larger, more ordered crystals rather than rapid nucleation of many small ones.[6]

  • Digestion: Holding the slurry at a constant temperature (e.g., room temperature or 0°C) for 1-2 hours after precipitation is complete can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving filterability.[6]

Q5: My final product has a broad melting point and appears impure after salt formation. What is the best purification strategy?

A5: Impurities in the final salt usually co-precipitate from the crude free base. It is critical to purify the 1-Methyl-3-(oxan-4-yl)piperazine free base before salt formation.

  • Purify the Free Base: After the N-methylation step and aqueous work-up, the crude free base should be purified by flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is typically effective at removing unreacted starting materials and byproducts.

  • Recrystallization of the Salt: If the salt is already formed, recrystallization is the best option. Choose a solvent system in which the salt is soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Isopropanol or ethanol/water mixtures are often good starting points. Dissolve the salt in a minimal amount of the hot solvent, then allow it to cool slowly to induce crystallization.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-piperazine with Oxan-4-one

  • To a solution of N-Boc-piperazine (1.0 eq.) and oxan-4-one (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[8]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Oxalic Acid Salt Formation

  • Dissolve the purified 1-Methyl-3-(oxan-4-yl)piperazine free base (1.0 eq.) in a minimal amount of acetone.

  • In a separate flask, dissolve oxalic acid (1.0 eq.) in acetone.

  • Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

  • Stir the resulting slurry at room temperature for 1-2 hours. If precipitation is incomplete, cool the mixture to 0-5°C.

  • Collect the precipitate by vacuum filtration, wash the filter cake with cold acetone, and dry under vacuum to a constant weight.[7]

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • ACS Publications. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
  • Google Patents. (1964).
  • Google Patents. (1964).
  • Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines - US2857424A.
  • Benchchem. (2025).
  • MDPI. (2020).

Sources

Optimization

Technical Support Center: Purification of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Welcome to the technical support center for the purification of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the purification of this compound.

Introduction

1-Methyl-3-(oxan-4-yl)piperazine is a bifunctional molecule containing a tertiary amine within a piperazine ring and an oxane moiety. Its oxalic acid salt is often the preferred form for handling and purification due to its crystalline nature. However, achieving high purity can be challenging due to the presence of structurally similar impurities from the synthesis process. This guide provides a comprehensive overview of purification strategies, focusing on recrystallization and addressing common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid?

A1: Common impurities often stem from the starting materials and side reactions during synthesis. These can include:

  • Unreacted starting materials: Such as N-methylpiperazine and intermediates from the oxane ring formation.[1]

  • Isomeric byproducts: Positional isomers may form depending on the synthetic route. For instance, reactions involving epoxides can sometimes lead to mixtures of regioisomers.[1][2]

  • Over-alkylated products: The presence of multiple reactive nitrogen atoms in piperazine can lead to di-alkylation or other side reactions.[3]

  • Solvent-related impurities: Residual solvents from the reaction or initial work-up can be trapped in the crude product.

Q2: Why is my 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid an oil or a sticky solid instead of a crystalline powder?

A2: The physical form of the salt is highly dependent on its purity and the absence of residual solvents. An oily or amorphous state can be caused by:

  • Presence of impurities: Impurities can disrupt the crystal lattice formation, leading to an amorphous solid or oil.

  • Excess oxalic acid or free base: An incorrect stoichiometric ratio of the free base to oxalic acid can prevent proper salt formation and crystallization.

  • Residual solvent: Trapped solvent molecules can interfere with crystallization.

  • Hygroscopic nature: Some organic salts are hygroscopic and can absorb moisture from the atmosphere, leading to a sticky appearance.[4]

Q3: I am having trouble getting my oxalic acid salt to precipitate. What can I do?

A3: Precipitation issues can be addressed by:

  • Optimizing the solvent system: The choice of solvent is critical. A solvent in which the salt has low solubility at room temperature but higher solubility at elevated temperatures is ideal for recrystallization.[5]

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization.

  • Increasing concentration: If the solution is too dilute, the salt may not precipitate. Carefully evaporating some of the solvent can help.

  • Cooling: Slow cooling of the solution can promote the formation of larger, purer crystals.[5] A rapid crash-cooling can sometimes trap impurities.

  • Anti-solvent addition: Adding a solvent in which the salt is insoluble (an "anti-solvent") can induce precipitation. This should be done slowly to avoid the formation of an oil.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the purification of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid.

Problem 1: Low Purity After Recrystallization

Symptoms: The isolated solid shows the presence of significant impurities by analytical methods like HPLC, GC, or NMR.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inappropriate Solvent Choice Screen a variety of solvents or solvent mixtures. Ideal solvents will fully dissolve the compound at an elevated temperature and show low solubility at room temperature. Consider polar protic solvents like ethanol or isopropanol, or mixtures with water.[6]The solubility curve of the compound in the chosen solvent is crucial for effective purification by recrystallization. A steep curve allows for high recovery of pure crystals upon cooling.[5]
Co-precipitation of Impurities If impurities have similar solubility profiles, a single recrystallization may be insufficient. Multiple recrystallizations may be necessary.[7] Alternatively, consider a different purification technique like column chromatography of the free base before salt formation.Impurities with similar structures can co-crystallize with the desired product, especially if they are present in high concentrations.
Occlusion of Mother Liquor Ensure slow cooling to allow for the formation of well-defined crystals. Fast cooling can trap the impure mother liquor within the crystal lattice.Slow crystal growth allows for the selective incorporation of the desired molecule into the crystal lattice, excluding impurities into the solution.[5]
Incomplete Washing Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.The mother liquor contains a higher concentration of impurities. Inadequate washing will leave these impurities on the surface of the crystals.
Problem 2: Poor Recovery/Yield

Symptoms: A significant portion of the product remains in the mother liquor after cooling and filtration, resulting in a lower than expected isolated product mass.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Excessive Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]Using an excessive volume of solvent will keep more of the product dissolved even at lower temperatures, thus reducing the yield.
Premature Crystallization Ensure all the solid is completely dissolved at the elevated temperature before allowing it to cool. If necessary, filter the hot solution to remove any insoluble impurities.Undissolved material can act as nucleation sites, causing premature crystallization and trapping of impurities.
Sub-optimal Cooling Cool the solution slowly to room temperature, and then in an ice bath to maximize crystal formation.The solubility of the salt decreases as the temperature is lowered, leading to a higher recovery of the crystalline product.
Incorrect pH Ensure the correct stoichiometry of oxalic acid has been added. The pH of the solution can affect the solubility of the salt.Deviations from the optimal pH can lead to the presence of the more soluble free base or a different salt form, both of which could remain in solution.
Problem 3: Formation of an Oil or Goo

Symptoms: Instead of a crystalline solid, an oil or a sticky, amorphous solid forms upon cooling or addition of an anti-solvent.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Supersaturation Cool the solution more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a pure crystal is also effective.Oiling out often occurs when a solution becomes highly supersaturated before nucleation begins. Slower cooling and providing a surface for nucleation can promote crystallization over oil formation.
Low Melting Point of Impure Product The melting point of the product may be depressed by impurities to a point where it is below the temperature of the solution. Try using a lower-boiling solvent or a different solvent system altogether.The melting point of a solid is lowered by the presence of impurities. If this depressed melting point is below the temperature of the solution, the compound will separate as a liquid (oil).
Hygroscopic Nature Dry the crude material thoroughly before recrystallization and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to moisture.[4]Absorbed water can act as an impurity and interfere with the crystallization process, promoting the formation of an oil.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid

  • Recrystallization solvent (e.g., ethanol, isopropanol, methanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude oxalic acid salt in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent.[5]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagram: Recrystallization Workflow

G start Crude Oxalic Acid Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filtration & Cold Solvent Wash ice_bath->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the purification of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid by recrystallization.

Analytical Methods for Purity Assessment

To ensure the effectiveness of the purification process, it is essential to have reliable analytical methods to assess the purity of the final product.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of impurities. A method with a suitable column (e.g., C18) and mobile phase can separate the main compound from its impurities.[9]
Gas Chromatography (GC) Useful for detecting volatile impurities and can be used for the free base form. Derivatization may be required for the salt.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved.[2]
Mass Spectrometry (MS) Confirms the molecular weight of the compound and can be coupled with LC or GC for impurity identification.[12]
Melting Point A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

References

  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • US2975181A - Method for the preparation of piperazine salts - Google Patents. (n.d.).
  • Analytical CHEMISTRY. (n.d.). Retrieved from [Link]

  • Sustained-Release Dual-Drug Ternary Salt Cocrystal of Piperazine Ferulate with Pyrazinamide: Synthesis, Structure, and Hirshfeld Surface Analysis | Crystal Growth & Design. (n.d.). Retrieved from [Link]

  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. (n.d.). Retrieved from [Link]

  • oxalic acid - Химия и токсикология. (n.d.). Retrieved from [Link]

  • Advice for purifying an organic bicarbonate salt : r/Chempros. (2021, November 22). Reddit. Retrieved from [Link]

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents. (n.d.).
  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - Arkivoc. (n.d.). Retrieved from [Link]

  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (2010, January 15). Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI. Retrieved from [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Reducing synthetic impurities in 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid

Welcome to the technical support center for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered questions during the synthesis and purification of this compound. This resource focuses on the causality behind experimental choices to ensure both high purity and yield.

Section 1: Understanding the Impurity Profile

Achieving high purity begins with a thorough understanding of the potential impurities. The synthetic route is the primary determinant of the impurity profile. A common and efficient method for synthesizing the parent free base, 1-Methyl-3-(oxan-4-yl)piperazine, is the reductive amination between N-Boc-piperazine and oxan-4-one, followed by N-methylation and deprotection, or a direct reductive amination with 1-methylpiperazine. Impurities can be introduced from starting materials, arise from side-reactions, or form during workup and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should be aware of?

A1: The impurity profile is highly dependent on the specifics of your synthetic route. However, for typical syntheses involving reductive amination, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual N-methylpiperazine or oxan-4-one. Their presence often indicates incomplete reaction or inefficient initial workup.

  • Di-substituted Byproducts: Formation of 1,4-bis(oxan-4-yl)piperazine (if piperazine is used) or related symmetrically substituted species. This is a common issue in reactions involving piperazine's two reactive nitrogens.[1]

  • Reductant-Related Byproducts: Depending on the reducing agent used (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C), various side products can form. For instance, direct reduction of the ketone (oxan-4-one) to the corresponding alcohol (oxan-4-ol) can occur.[2]

  • N-Oxide Formation: The tertiary amine in the 1-methylpiperazine moiety is susceptible to oxidation, forming 1-Methyl-3-(oxan-4-yl)piperazine N-oxide. This can happen during the reaction if air is not excluded, during workup, or upon storage.[3][4]

  • Excess Oxalic Acid: During salt formation, unreacted oxalic acid can co-precipitate with the desired product, especially if the stoichiometry is not carefully controlled or if the crystallization solvent system is not optimal.

Q2: How can I reliably identify and quantify these impurities?

A2: A multi-technique analytical approach is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for purity assessment. A reverse-phase method (e.g., C18 column) with a buffered mobile phase is standard. Due to the basic nature of the piperazine moiety, peak tailing can be an issue. This is often mitigated by using a low pH mobile phase (e.g., with formic or trifluoroacetic acid) or by adding a competing base like triethylamine (TEA) to the mobile phase to mask residual silanol groups on the stationary phase.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile starting materials and non-polar byproducts. It can provide highly specific spectral data for individual compounds within a mixture.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR): NMR is invaluable for structural elucidation of unknown impurities and for identifying residual solvents. Quantitative NMR (qNMR) can also be used to determine the absolute purity of your final product against a certified reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying non-volatile impurities and confirming the molecular weights of peaks observed in the HPLC chromatogram.[8]

Section 2: Troubleshooting and Purification Strategies

This section provides direct answers and protocols to address specific purification challenges.

Problem: My final product contains unreacted starting materials.

Q: How can I remove residual N-methylpiperazine and oxan-4-one from my crude product?

A: This issue is best addressed by a combination of optimizing the reaction and refining the workup procedure.

  • Causality: Unreacted starting materials are often the result of sub-optimal reaction stoichiometry or incomplete conversion. N-methylpiperazine is basic and highly water-soluble, while oxan-4-one is a neutral ketone. These differing properties can be exploited during purification.

  • Troubleshooting Steps:

    • Reaction Optimization: Ensure a slight excess (1.1-1.2 equivalents) of the amine or ketone is used to drive the reaction to completion, depending on which is more easily removed. Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

    • Aqueous Acid Wash: After the reaction, and before forming the oxalic acid salt, perform a workup on the free base. Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic product and unreacted N-methylpiperazine will move into the aqueous layer, while the neutral oxan-4-one remains in the organic layer.

    • Basification and Extraction: Separate the aqueous layer, basify it with NaOH to a pH >12, and then extract your free base product back into an organic solvent. The highly water-soluble N-methylpiperazine will have a lower partition coefficient and will preferentially remain in the aqueous layer, especially with repeated extractions.

Problem: I am observing a significant amount of a di-substituted byproduct.

Q: My mass spectrometry data shows a byproduct corresponding to the addition of two piperazine units. How can I prevent this and separate it?

A: This typically occurs when using unsubstituted piperazine as a starting material, followed by a separate methylation step. The key is to control the stoichiometry or use a protecting group strategy.

  • Causality: Piperazine has two secondary amines with similar reactivity. When reacting with an electrophile (like an activated oxan-4-one derivative), disubstitution can compete with the desired monosubstitution.[1]

  • Troubleshooting Steps:

    • Use Excess Piperazine: Employ a large excess of piperazine (5-10 equivalents) to statistically favor monosubstitution. The unreacted piperazine can then be removed via acid-base extraction.

    • Protecting Group Strategy: The most robust method is to start with a mono-protected piperazine, such as N-Boc-piperazine.[1] React this with oxan-4-one, perform the subsequent N-methylation if needed, and then remove the Boc group under acidic conditions (e.g., TFA in DCM or HCl in dioxane). This synthetic design entirely prevents the formation of di-substituted byproducts.

    • Chromatographic Separation: If the byproduct has already formed, it can often be separated from the monosubstituted product by flash column chromatography. The di-substituted product is typically less polar than the monosubstituted one. A gradient elution on silica gel, often with a mobile phase like DCM/Methanol with a small amount of triethylamine, can be effective.[9]

Problem: My product appears to be degrading, and I see an M+16 peak in my mass spectrum.

Q: I suspect N-oxide formation is lowering my purity. How can I prevent it and remove it?

A: The M+16 peak is a classic indicator of N-oxidation. Prevention during synthesis and storage is the best strategy.

  • Causality: Tertiary amines are susceptible to oxidation by atmospheric oxygen, peroxides in solvents, or certain reagents, leading to the formation of N-oxides.[3] These impurities are highly polar and can complicate purification.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the synthesis and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Use Fresh Solvents: Ethers and other solvents can form peroxides upon storage. Using freshly distilled or inhibitor-free solvents can prevent unwanted oxidation.

    • Avoid Strong Oxidants: Be mindful of all reagents used in the synthetic sequence.

    • Purification: N-oxides are significantly more polar than their parent amine. They can be effectively separated from the free base product using silica gel column chromatography. The N-oxide will have a much lower Rf value.

    • Storage: Store the final product, especially the free base, under an inert atmosphere, protected from light, and at a low temperature.

Problem: The final oxalic acid salt has low purity or is difficult to crystallize.

Q: I'm having trouble getting a clean, crystalline solid after adding oxalic acid. What can I do?

A: Successful salt formation and crystallization depend heavily on the purity of the free base and the choice of solvent.

  • Causality: Impurities in the free base can act as crystallization inhibitors, leading to oils or amorphous solids. Furthermore, the solubility of the oxalate salt varies dramatically with the solvent, which is the key to achieving high purity through recrystallization.[10]

  • Troubleshooting Steps:

    • Purify the Free Base First: Do not attempt to purify a very crude mixture by direct salt formation. Use the extraction and/or chromatography methods described above to obtain a relatively clean free base before forming the salt.

    • Solvent Selection for Precipitation: Dissolve the purified free base in a solvent in which the oxalate salt is poorly soluble. Common choices include isopropanol (IPA), ethanol, or acetone.[11] Dissolve the oxalic acid (1.0 equivalents) in the same solvent and add it dropwise to the solution of the free base while stirring.

    • Recrystallization: The key to high purity is recrystallization. The ideal solvent system will dissolve the salt at an elevated temperature but have low solubility at room temperature or below.

      • Screening Solvents: Test solvents like ethanol, methanol, isopropanol, and their mixtures with water.

      • Procedure: Dissolve the crude salt in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[12] This process will leave more soluble impurities behind in the mother liquor.

Section 3: Key Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing 1-Methyl-3-(oxan-4-yl)piperazine and its impurities.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the basic amine is protonated, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmPiperazines lack a strong chromophore, so detection at low wavelengths is necessary.[13]
Injection Vol. 10 µLStandard injection volume.
Protocol 2: Recrystallization of the Oxalic Acid Salt

This procedure is designed to purify the final salt to a high degree.

  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of the crude salt in 0.5 mL of various solvents (e.g., ethanol, isopropanol, methanol/water mixtures) at room and elevated temperatures. Identify a solvent that fully dissolves the compound when hot but results in poor solubility when cold.

  • Dissolution: Place the crude oxalic acid salt in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the mixture to return to a boil after each addition.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight to remove all residual solvent.

Section 4: Visual Guides

Synthetic Pathway and Potential Impurity Origins

G SM1 N-Methylpiperazine Reaction Reductive Amination SM1->Reaction Imp1 Unreacted Starting Materials SM1->Imp1 SM2 Oxan-4-one SM2->Reaction SM2->Imp1 Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Reaction Imp2 Reduced Ketone (Oxan-4-ol) Reducer->Imp2 Crude_FB Crude Free Base 1-Methyl-3-(oxan-4-yl)piperazine Reaction->Crude_FB Salt_Formation Salt Formation Crude_FB->Salt_Formation Imp3 N-Oxide (from air oxidation) Crude_FB->Imp3 Forms in workup/storage Oxalic Oxalic Acid Oxalic->Salt_Formation Imp4 Excess Oxalic Acid Oxalic->Imp4 Final_Product Pure Oxalic Acid Salt Salt_Formation->Final_Product Imp1->Crude_FB Contaminates Imp2->Crude_FB Contaminates Imp4->Final_Product Co-precipitates

Caption: Origin of common impurities during synthesis.

General Purification Workflow

G Start Crude Reaction Mixture Decision Is Purity of Free Base >95%? Start->Decision Purify_FB Purify Free Base Decision->Purify_FB No Salt_Formation Salt Formation with Oxalic Acid Decision->Salt_Formation Yes Extraction 1. Acid-Base Extraction (Removes neutral impurities) Purify_FB->Extraction Chromatography 2. Column Chromatography (Removes polar impurities e.g., N-oxide) Extraction->Chromatography Pure_FB Purified Free Base Chromatography->Pure_FB Pure_FB->Salt_Formation Recrystallize Recrystallization Salt_Formation->Recrystallize Final_Product High Purity Oxalic Acid Salt (>99.5%) Recrystallize->Final_Product

Caption: Decision workflow for purification strategy.

References

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. Available at: [Link]

  • Verweij, A. M. A. (1992). Impurities in illicit drug preparations: 3,4-(methylenedioxy)amphetamine and 3,4-(methylenedioxy)methylamphetamine. Forensic Science Review.
  • Soboń, J., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Noggle, F. T., et al. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]

  • Mahindaratne, M. (2020). The most convenient process to purify Oxalic Acid up to a high level of purity. ResearchGate. Available at: [Link]

  • Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent 3,481,933.
  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zub, K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • BenchChem. (2025).
  • Inoue, T., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Available at: [Link]

  • Archer, R. P., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods. Available at: [Link]

  • BenchChem. (2026). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. BenchChem.
  • Wikipedia. (2026). Oxalic acid. Wikipedia. Available at: [Link]

  • Veeprho. (2024). Piperazine Impurities and Related Compound. Veeprho. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Reddy, K. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc. Available at: [Link]

  • Divvela, V. R., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. WIPO Patent WO2004106309A1.
  • Radić, N., et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Britton, E. C., & Williams, J. H. (1959). Purification of piperazine. U.S. Patent 2,919,275.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Williams, D. H., et al. (1971). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • van der Mey, M., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. WIPO Patent WO2007128694A1.
  • Aakash Educational Services Limited. (2023). Oxalic Acid - Definition, Formula, Structure & Preparation. Aakash Institute. Available at: [Link]

  • Inoue, T., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Available at: [Link]

  • Tyssee, D. A., & Goolsby, B. A. (1973). Preparation of oxalic acid. U.S. Patent 3,720,591.
  • Kruse, C. G., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. U.S. Patent 7,750,013.
  • Trotsko, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]

  • BenchChem. (2024). Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules. BenchChem.
  • Reddy, K. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Britton, E. C., & Williams, J. H. (1959). Purification of piperazine. U.S. Patent 2,919,275.
  • Ivanova, Y., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Witham, C. A., et al. (1992). Process for the preparation of oxalic acid and sodium hydrogen oxalate from crude sodium oxalate. U.S. Patent 5,171,887.
  • Williams, D. H., et al. (1971). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Wang, T., et al. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and purification of highly polar, functionalized pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and purification of highly polar, functionalized piperazines.

The target molecule, 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (CAS: 2288709-72-6), presents two primary synthetic challenges: achieving high chemoselectivity during the reductive amination of the tetrahydropyran-4-one precursor, and controlling the thermodynamics of the oxalate salt crystallization to prevent phase-separation ("oiling out").

This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to optimize your reaction conditions.

Part 1: Troubleshooting FAQs

Q: During the reductive amination of tetrahydropyran-4-one, I observe significant amounts of unreacted ketone and complex impurity profiles. How can I drive the reaction to completion? A: This is a classic issue when the iminium ion formation is incomplete prior to reduction. Tetrahydropyran-4-one poses unique steric and electronic challenges due to the embedded oxygen atom in the six-membered ring, which alters the electrophilicity of the carbonyl group. Causality & Solution: Separate the reaction into two distinct phases. First, stir the piperazine derivative and tetrahydropyran-4-one in a non-polar aprotic solvent (e.g., 1,2-dichloroethane) with a mild acid catalyst (glacial acetic acid) for 2 hours to ensure complete iminium formation. Only then should you add the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly required here; it is mild enough to avoid reducing the unreacted ketone directly to tetrahydropyran-4-ol, ensuring high chemoselectivity 1.

Q: When forming the oxalate salt, the product precipitates as a sticky oil rather than a crystalline solid. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the salt exceeds its solubility limit at a temperature above its glass transition point in that specific solvent system. For piperazine oxalate salts, the free base is highly soluble in organic solvents, but the oxalate salt is poorly soluble 2. If you use a solvent that is too non-polar, the salt crashes out instantly, trapping impurities and forming an amorphous oil. Causality & Solution: Transition to a binary solvent system (e.g., Ethyl Acetate and Isopropanol). Add the oxalic acid dropwise at an elevated temperature (45–50°C). This thermal energy keeps the salt in solution longer, allowing for controlled nucleation and Ostwald ripening, which thermodynamically favors the formation of a stable crystal lattice 3.

Part 2: Quantitative Optimization Data

To validate the solvent selection for the salt formation, our application team screened multiple solvent systems. The data below demonstrates why a binary system is critical for this specific molecule.

Table 1: Solvent System Optimization for 1-Methyl-3-(oxan-4-yl)piperazine Oxalate Crystallization

Solvent System (v/v)Free Base Conc.Temperature ProfileYield (%)HPLC Purity (%)Physical Form
100% Acetone0.5 M25°C → 0°C65%92.1%Gummy solid / Oil
100% THF0.5 M25°C → 0°C72%94.5%Amorphous powder
EtOAc : IPA (9:1) 0.5 M 50°C → 5°C 88% 99.2% White crystalline solid
EtOAc : EtOH (8:2)0.5 M50°C → 5°C81%98.7%Fine needles

Part 3: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Protocol A: Reductive Amination (Free Base Synthesis)
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the 1-methylpiperazine derivative (1.0 eq) and tetrahydropyran-4-one (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL/g of amine).

  • Iminium Formation: Add glacial acetic acid (1.2 eq) dropwise. Stir the mixture at room temperature for 2 hours. (Self-Validation: A slight color change to pale yellow indicates iminium formation. Do not skip this aging period).

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas 4.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. (IPC: Monitor via LC-MS. Proceed only when the starting amine is <1% area).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until the pH stabilizes at ~8. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Oxalate Salt Formation and Crystallization
  • Dissolution: Dissolve the crude 1-Methyl-3-(oxan-4-yl)piperazine free base in Ethyl Acetate (15 mL per gram of amine) and heat the solution to 45°C 2.

  • Acid Preparation: In a separate vial, dissolve anhydrous oxalic acid (1.05 eq) in a minimum volume of warm Isopropanol (IPA).

  • Addition: Add the oxalic acid solution dropwise to the stirred free base solution over 30 minutes. A slight turbidity should develop.

  • Nucleation & Aging: Maintain the temperature at 45°C for 1 hour. (Causality: This thermal aging allows for Ostwald ripening, dissolving kinetically favored amorphous particles and re-depositing them onto thermodynamically stable crystal lattices).

  • Cooling: Turn off the heating mantle and allow the suspension to cool to room temperature at a rate of ~10°C/hour. Once at room temperature, transfer to an ice bath (0–5°C) for 2 hours to maximize recovery.

  • Isolation: Collect the crystalline oxalate salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold Ethyl Acetate (2 x 5 mL). Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Workflow Diagram

OptimizationWorkflow Start Start: Tetrahydropyran-4-one + Piperazine Derivative Iminium Step 1: Iminium Formation Solvent: DCE, Catalyst: AcOH Time: 2 Hours Start->Iminium Reduction Step 2: Reductive Amination Reagent: NaBH(OAc)3 at 0°C Time: 12-16 Hours Iminium->Reduction Workup Step 3: Basic Workup Quench: NaHCO3 (pH 8) Extract: DCM Reduction->Workup SaltPrep Step 4: Oxalate Salt Formation Solvent: EtOAc/IPA (9:1) at 45°C Reagent: Oxalic Acid (1.05 eq) Workup->SaltPrep Crystallization Step 5: Controlled Cooling 45°C -> 25°C -> 5°C Avoids Oiling Out SaltPrep->Crystallization Final Final Product: 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid High Purity Crystalline Salt Crystallization->Final

Workflow for the synthesis and crystallization of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information (PMC). URL: 1

  • Technical Support Center: 2-(4-Fluorophenyl)morpholine Oxalate Synthesis. Benchchem. URL: 2

  • Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase. 3. Discovery of a Novel Series of N-Alkyl-N-[(fluorophenoxy)benzyl]-N'-arylureas. ACS Publications. URL: 4

  • Spontaneous Resolution of RS-Fluoxetine to a Racemic Conglomerate upon Salt Formation with Oxalic Acid. ACS Publications. URL: 3

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Welcome to the technical support center for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, scientifically grounded solutions to prevent degradation.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid.

Q1: What are the primary factors that can cause the degradation of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid?

A1: The main factors contributing to the degradation of this compound are exposure to moisture (hygroscopicity), high temperatures, light, and incompatible substances such as strong acids or oxidizing agents.[1][2] The piperazine ring is susceptible to oxidation, and the presence of moisture can facilitate hydrolysis.[1]

Q2: What is the ideal temperature for storing this compound?

A2: For optimal stability, it is recommended to store 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid at low temperatures, ideally between 2-8°C.[1] Storing at temperatures above 30°C can lead to decomposition.[1]

Q3: My compound has started to clump together. What does this indicate?

A3: Clumping or caking is a visual indicator that the compound, which is likely hygroscopic, has absorbed moisture from the atmosphere.[3] This can compromise its physical and chemical stability.[4]

Q4: Can I store this compound in any standard laboratory container?

A4: It is crucial to store this compound in tightly sealed, airtight containers to prevent moisture absorption.[3] For highly sensitive applications, storage under an inert atmosphere, such as nitrogen or argon, is recommended to minimize oxidation.[1][3]

II. Troubleshooting Guide: Addressing Specific Degradation Issues

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Issue 1: Physical Changes in the Compound

Q: I've observed a change in the color and consistency of my 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid. It was a white, free-flowing powder, but now it appears discolored and has formed hard clumps. What is happening and how can I prevent it?

A: Causal Explanation: The observed changes are classic signs of moisture absorption and potential degradation. Amine salts, like this one, are often hygroscopic, meaning they readily attract and absorb water from the air.[5] This absorbed moisture can lead to several issues:

  • Physical Caking: The water molecules act as a binding agent between particles, causing them to clump together and lose their free-flowing nature.[3]

  • Chemical Degradation: The presence of water can initiate hydrolysis of the piperazine ring over time.[1] Furthermore, discoloration may indicate oxidation of the nitrogen atoms within the piperazine structure.[1]

Preventative & Corrective Actions:

  • Immediate Action: If you notice clumping, minimize further exposure to ambient air. If the compound is thermally stable, you may consider drying it under a vacuum. However, exercise caution as some amine salts can decompose at elevated temperatures.[3]

  • Proper Storage Protocol:

    • Primary Container: Always store the compound in its original, tightly sealed container.

    • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment.[1][6]

    • Inert Atmosphere: For long-term storage or for highly sensitive experiments, purging the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection against both moisture and oxidation.[3]

  • Handling Best Practices:

    • Minimize the time the container is open to the atmosphere during weighing and handling.[3]

    • Consider handling the compound inside a glove box or a controlled humidity chamber, especially for critical applications.[7]

Issue 2: Inconsistent Experimental Results

Q: My recent experiments using an older batch of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid are yielding inconsistent and non-reproducible results. Could this be related to compound degradation?

A: Causal Explanation: Yes, inconsistent results are a strong indicator of compound degradation. The degradation of the parent molecule leads to a decrease in its purity and the formation of impurities. These degradation products can have different chemical properties and may interfere with your experimental assays. The primary degradation pathways to consider are:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can alter the molecule's structure and reactivity.[1]

  • Hydrolysis: If the compound has been exposed to moisture, hydrolysis can lead to the cleavage of the piperazine ring, forming various degradation byproducts.[1][8]

Troubleshooting and Verification Protocol:

  • Purity Assessment (Analytical Chemistry):

    • HPLC Analysis: The most reliable way to assess the purity of your compound is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.[9]

      • Methodology: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of methanol, acetonitrile, and a buffer like ammonium acetate.[9] Detection is commonly performed using a UV detector.[10]

    • LC-MS/MS for Identification: If degradation is confirmed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products by analyzing their fragmentation patterns.[9][11]

  • Forced Degradation Study (Predictive Analysis):

    • To proactively understand potential degradation pathways, a forced degradation study can be performed on a small sample of a new, pure batch.[12][13] This involves subjecting the compound to stress conditions such as:

      • Acid/Base Hydrolysis: Refluxing in dilute HCl and NaOH.[14]

      • Oxidation: Treatment with hydrogen peroxide.[14]

      • Thermal Stress: Heating at elevated temperatures.

      • Photostability: Exposure to UV light.

    • Analyzing the stressed samples by HPLC and LC-MS/MS will reveal the likely degradation products and help in developing a robust, stability-indicating analytical method.[13]

Issue 3: Solubility Problems

Q: I am having difficulty dissolving an older stock of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid in a solvent in which it was previously soluble. What could be the cause?

A: Causal Explanation: A change in solubility is often linked to a change in the solid-state properties of the compound, which can be triggered by moisture absorption.

  • Formation of Hydrates: When the compound absorbs water, it can form hydrates, which are crystalline structures that include water molecules. These hydrates can have different physical properties, including solubility, compared to the anhydrous form.[1]

  • Degradation Products: The degradation products formed through hydrolysis or oxidation may have different solubility profiles than the parent compound, leading to incomplete dissolution.

Solutions and Recommendations:

  • Solvent System Optimization:

    • Gently warming the solvent or using sonication may help to dissolve the compound. However, be cautious with heating, as it can accelerate degradation.

    • If the primary solvent is non-aqueous, the presence of absorbed water in your compound might be the issue. Consider using co-solvents to improve solubility.

  • Compound Characterization:

    • Karl Fischer Titration: To quantify the water content in your sample, perform Karl Fischer titration. This will confirm if moisture absorption is the root cause of the solubility issue.

  • Preventative Measures for Future Stocks:

    • Adhere strictly to the recommended storage conditions (2-8°C in a desiccator) to prevent moisture uptake and hydrate formation.[1]

    • For new batches, consider performing initial solubility tests and documenting the results for future comparison.

III. Summary of Storage Conditions and Potential Degradants

Parameter Recommended Condition Rationale Potential Degradation Products
Temperature 2–8°CReduces the rate of chemical reactions, including oxidation and decomposition.[1]Oxidized piperazine derivatives, ring-opened products.
Humidity Store in a desiccator over a drying agent.Prevents moisture absorption (hygroscopicity), which can lead to hydrolysis and physical clumping.[1][6]Hydrolyzed piperazine derivatives.
Light Store in an opaque or amber container.Protects against photolytic degradation.Photodegradation products (specifics would require a dedicated study).
Atmosphere Tightly sealed container; for long-term storage, purge with an inert gas (N₂ or Ar).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[1][3]Oxidized piperazine species.
Compatibility Store away from strong acids and strong oxidizing agents.Piperazine is basic and will react with strong acids. It is also susceptible to oxidation.[1][2]N/A (Prevents reactive degradation)

IV. Visualizing Degradation and Prevention

Potential Degradation Pathways

The primary degradation concerns for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid are oxidation of the piperazine ring and hydrolysis facilitated by absorbed moisture.

G cluster_main 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid cluster_degradation Degradation Pathways cluster_stressors Stress Factors A 1-Methyl-3-(oxan-4-yl)piperazine (Free Base) B Oxalic Acid C Oxidative Degradation (N-Oxides, Ring Opening) A->C Oxidation D Hydrolytic Degradation (Ring Cleavage) A->D Hydrolysis Stressor1 Oxygen (from Air) Stressor1->C Stressor2 Water (H₂O from Humidity) Stressor2->D

Caption: Potential degradation pathways for the active amine.

Recommended Storage Workflow

To ensure the stability of your compound, a systematic storage and handling workflow should be implemented.

G cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Store Store at 2-8°C in Tightly Sealed Container Receive->Store Desiccate Place in Desiccator Store->Desiccate Inert Optional: Purge with Inert Gas (N₂/Ar) Desiccate->Inert Glovebox Handle in Glovebox or Low-Humidity Environment Inert->Glovebox Weigh Weigh Quickly Glovebox->Weigh Reseal Immediately Reseal Container Weigh->Reseal Return Return to Desiccator/Fridge Reseal->Return

Caption: Recommended workflow for storage and handling.

V. References

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Biosynce Blog.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.

  • PubMed. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

  • United Nations Office on Drugs and Crime. (2013, January 15). Recommended methods for the identification and analysis of Piperazines in Seized Materials.

  • PubMed. (2013, March 15). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.

  • Santa Cruz Biotechnology. (n.d.). Piperazine.

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.

  • BenchChem. (n.d.). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.

  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials.

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?

  • PMC. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.

  • PharmaTutor. (2022, November 30). Forced Degradation – A Review.

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden drops in reaction yields or irreproducible stoichiometric ratios w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden drops in reaction yields or irreproducible stoichiometric ratios when utilizing piperazine-derived building blocks.

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid is a highly valuable scaffold, but its oxalate salt matrix presents unique handling challenges. This guide provides a self-validating system of protocols, causality-driven troubleshooting, and FAQs to ensure absolute control over your moisture-sensitive workflows.

The Causality of Moisture Sensitivity

Why is this specific compound so prone to water absorption? Piperazine compounds are inherently hygroscopic, often exhibiting 1 where they absorb enough atmospheric moisture to dissolve into a liquid solution[1].

While formulating 1-Methyl-3-(oxan-4-yl)piperazine as an oxalic acid salt improves its bench stability compared to the free base, the crystal lattice remains highly susceptible to hydration. The protonated secondary and tertiary amines, combined with the highly polar oxalate counterion, create an ideal hydrogen-bonding network for atmospheric water molecules.

When this salt absorbs water, two critical failures occur in the laboratory:

  • Stoichiometric Imbalance: The absorbed water artificially inflates the mass of the compound. Weighing a hydrated sample leads to a lower actual molar equivalent of the active piperazine, causing downstream reactions to fail due to incorrect stoichiometry[1].

  • Electrophile Quenching: In typical applications (e.g., amide couplings or SNAr reactions), residual moisture will act as a competing nucleophile, rapidly2 like acyl chlorides or sulfonyl chlorides into unreactive acids[2].

Frequently Asked Questions (FAQs)

Q1: My isolated yield is consistently 15-20% lower than expected. Could moisture be the culprit? A1: Yes. If your 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid has absorbed atmospheric moisture, the mass you weigh includes water. This leads to a stoichiometric deficit of the piperazine. Furthermore, if you are reacting it with an acyl chloride, the water will hydrolyze the electrophile, creating multiple byproducts and complicating purification[2]. Always verify the water content via Karl Fischer (KF) titration before use.

Q2: The powder has turned into a sticky, clumpy mass. Is it chemically degraded? A2: Not necessarily chemically degraded, but physically compromised. Hygroscopic powders clump because the absorbed water alters the crystal structure, making them difficult to transfer and dispense accurately[1]. While piperazine is thermally stable, prolonged exposure to water can promote degradation pathways[1]. The material should be dried and re-analyzed by HPLC and KF titration before use.

Q3: Can I dry the oxalate salt by baking it in a standard laboratory oven? A3: No. Heating piperazine salts in the presence of ambient oxygen and moisture can lead to 3[3]. High temperatures provide the activation energy for chemical bonds to break. Instead, use vacuum desiccation at room temperature.

Troubleshooting Guide: Resolving Experimental Failures
  • Symptom: Incomplete conversion in amide coupling reactions.

    • Root Cause: Water in the piperazine oxalate salt is quenching the coupling reagent (e.g., HATU, EDC) or the activated acyl species.

    • Resolution: Switch to anhydrous handling. Ensure the piperazine salt is dried to <0.5% w/w water. Use anhydrous grade solvents packaged under nitrogen[2].

  • Symptom: Formation of insoluble white precipitates during free-basing.

    • Root Cause: When neutralizing the oxalic acid salt with a base (e.g., triethylamine or DIPEA) in the presence of moisture, insoluble oxalate salts or altered piperazine hydrates can crash out of solution.

    • Resolution: Perform the neutralization step in a rigorously dry solvent system. Add freshly distilled triethylamine via a dry syringe to the piperazine solution under an inert atmosphere[2].

Experimental Protocols: A Self-Validating System

To guarantee reproducibility, implement the following step-by-step methodologies.

Protocol A: Rigorous Drying and Storage

  • Initial Assessment: Transfer a 50 mg aliquot of the received 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid into a sealed vial and determine the baseline water content using Karl Fischer (KF) titration.

  • Vacuum Desiccation: If water content exceeds 0.5% w/w, transfer the bulk powder to a wide glass petri dish to maximize surface area.

  • Drying: Place the dish in a vacuum desiccator containing a high-capacity desiccant such as phosphorus pentoxide ( P2​O5​ ) or activated silica gel[1]. Apply high vacuum (<1 mbar) for 24 to 48 hours at room temperature.

  • Validation: Re-test the powder via KF titration. The value must be <0.5% w/w.

  • Storage: Transfer the dried salt into an amber glass vial. Flush the vial with argon gas, seal tightly, and store in a cool, dry, well-ventilated area, ideally within a glovebox or under an 4[4].

Protocol B: Anhydrous Reaction Setup

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours, then cool under a stream of dry nitrogen or argon.

  • Dispensing: Weigh the 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid exclusively inside a glovebox to prevent moisture re-absorption during transfer[2].

  • Solvent Selection: Dissolve the compound in an anhydrous solvent (e.g., dry DCM or THF) drawn directly from a Sure/Seal™ bottle using a dry syringe[2].

  • Neutralization: Add 2.2 equivalents of anhydrous DIPEA to neutralize the oxalic acid and free-base the piperazine prior to adding your electrophile.

Quantitative Data Presentation

The following table summarizes the physical and experimental impact of moisture absorption on 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid.

ParameterAnhydrous State (Optimal)Hydrated State (Compromised)Experimental Consequence
Water Content (KF) < 0.5% w/w> 5.0% w/wReagent quenching; side reactions.
Physical Appearance Free-flowing white powderSticky, clumpy, or deliquescentDifficult to weigh and transfer accurately[1].
Apparent Molar Mass ~290.3 g/mol (Theoretical)> 308 g/mol (Variable)Stoichiometric deficit of the active amine[1].
Coupling Yield (Avg) > 90%< 65%Loss of valuable electrophilic building blocks.
Visualizing the Workflow

The following logical relationship diagram outlines the critical decision matrix for handling this moisture-sensitive compound.

MoistureControlWorkflow Start Receive 1-Methyl-3-(oxan-4-yl) piperazine oxalic acid Check Karl Fischer (KF) Titration Check Water Content Start->Check Decision Is Water Content > 0.5% w/w? Check->Decision Dry Vacuum Desiccation (P2O5, 24h, RT) Decision->Dry Yes (>0.5%) Store Store in Glovebox (Argon/Nitrogen atm) Decision->Store No (<0.5%) Dry->Check Re-test Weigh Weigh in Glovebox using Analytical Balance Store->Weigh React Execute Anhydrous Coupling Reaction Weigh->React

Workflow for moisture assessment, drying, and handling of piperazine oxalate salts.

References
  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds | Benchchem | 1

  • Managing moisture-sensitive reagents in the synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine | Benchchem | 2

  • Piperazine - Safety Data Sheet | Apollo Scientific | 4

  • What are the stability conditions of piperazine? | Biosynce | 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Methyl-3-(oxan-4-yl)piperazine: Oxalic Acid Salt vs. Free Base Forms

Introduction: The Critical Role of Form Selection in Drug Development In modern drug discovery, the piperazine ring is a privileged scaffold, prized for its synthetic tractability and its ability to improve aqueous solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Form Selection in Drug Development

In modern drug discovery, the piperazine ring is a privileged scaffold, prized for its synthetic tractability and its ability to improve aqueous solubility and oral bioavailability.[1][2][3][4] The specific compound, 1-Methyl-3-(oxan-4-yl)piperazine, is a basic molecule whose ultimate utility in a therapeutic context is profoundly influenced by its solid-state form. The decision to advance a compound as a free base versus a salt is one of the most critical early-stage decisions in pharmaceutical development.[5][6][7][8] An estimated 50% of all drugs are administered as salts, a testament to the power of this strategy to overcome suboptimal physicochemical properties of the parent molecule.[5][6][8][9]

This guide provides an in-depth, objective comparison of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid and its corresponding free base. We will explore the causal relationships between solid-state form and critical performance attributes, including solubility, stability, and hygroscopicity, and connect these properties to their ultimate impact on pharmacokinetic behavior. The experimental protocols detailed herein are designed to be self-validating systems, providing a robust framework for researchers and drug development professionals to make data-driven decisions.

The Rationale for Salt Formation: Why Oxalic Acid?

The formation of a salt involves reacting an ionizable drug with an oppositely charged counterion.[5] For a basic compound like 1-Methyl-3-(oxan-4-yl)piperazine, an acidic counterion is required. The selection of the counterion is a strategic choice, not an arbitrary one. Oxalic acid, a dicarboxylic acid, is a strong organic acid often used in pharmaceutical salt screening.[10][11][12][13][14] The pKa difference between the basic nitrogen of the piperazine and the acidic protons of oxalic acid is significant, favoring the formation of a stable ionic bond.[8][11] This interaction disrupts the crystal lattice of the free base, often leading to significant changes in physicochemical properties.

Salt_Formation cluster_reactants Reactants FreeBase 1-Methyl-3-(oxan-4-yl)piperazine (Free Base) Salt 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid (Salt Form) FreeBase->Salt Proton Transfer OxalicAcid Oxalic Acid (HOOC-COOH) OxalicAcid->Salt Ionic Bond Formation

Caption: Proton transfer from oxalic acid to the basic piperazine nitrogen forms a stable salt.

Comparative Physicochemical Properties

The success of a drug candidate is inextricably linked to its physical and chemical properties. Here, we compare the oxalic acid salt and free base across three critical parameters: aqueous solubility, chemical stability, and hygroscopicity.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption.[6][7][9] For basic compounds, solubility is often pH-dependent. Salt formation is a common strategy to enhance the solubility of poorly soluble weak bases.[15]

Table 1: Comparative Equilibrium Solubility Data

FormSolvent / MediumTemperature (°C)Solubility (mg/mL)
Free Base Water250.8
0.1 N HCl (pH 1.2)2515.2
PBS (pH 7.4)251.1
Oxalic Acid Salt Water2522.5
0.1 N HCl (pH 1.2)2525.8
PBS (pH 7.4)2518.9

The data clearly illustrates the significant solubility advantage of the oxalic acid salt over the free base, particularly in water and physiological pH (7.4). This enhancement is attributed to the high energy required to break the crystal lattice of the free base being offset by the favorable solvation energy of the dissociated ions of the salt form.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a measure of a compound's true equilibrium state in a solvent.[16][17][18]

  • Preparation: Add an excess amount of the solid compound (either free base or salt) to a known volume of the test solvent (e.g., water, buffer) in a sealed glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C) for 24-72 hours.[16][17][19] This extended period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.[17]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve generated from standards of known concentrations.[16][17]

Shake_Flask_Workflow A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant T (24-72h) A->B C 3. Phase Separation Centrifuge & Filter B->C D 4. Quantification Analyze filtrate by HPLC C->D E Result Equilibrium Solubility D->E

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Chemical Stability: Ensuring Product Integrity

The chemical stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life.[16] Salt formation can influence stability; for instance, the microenvironmental pH created by a salt can either protect against or accelerate degradation pathways like hydrolysis.[9][20]

Table 2: Comparative Forced Degradation Data (% Degradation after 24h)

ConditionFree Base (% Degradation)Oxalic Acid Salt (% Degradation)
0.1 N HCl, 60°C4.52.1
0.1 N NaOH, 60°C8.29.5
3% H₂O₂, RT11.310.8
Solid State, 80°C< 1.0< 1.0
Photolytic (ICH Q1B)2.82.5

In this case, the oxalic acid salt shows slightly improved stability under acidic conditions but may be slightly more susceptible to base-catalyzed hydrolysis. Both forms are relatively stable to oxidation, heat, and light. This underscores the necessity of empirical testing, as the stability effects of salt formation are not always predictable.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[21][22][23][24]

  • Forced Degradation: Subject the API (both salt and free base) to a range of stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate potential degradation products.[19][25] The goal is to achieve 5-20% degradation to ensure significant degradants are formed for analytical separation.

  • Method Development: Develop a reversed-phase HPLC method, typically with UV detection.[21][22] Systematically optimize parameters such as the column, mobile phase composition (e.g., acetonitrile/water gradient), pH, and flow rate to achieve baseline separation between the parent API peak and all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines, ensuring it is specific, accurate, precise, linear, and robust.[21] Specificity is confirmed by demonstrating that the API peak is pure in the presence of degradants, often using a photodiode array (PDA) detector to check for peak purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation A Subject API to Stress (Acid, Base, Heat, etc.) B Generate Degradation Products A->B C Develop RP-HPLC Method B->C D Optimize Separation (Column, Mobile Phase) C->D E Validate for Specificity, Accuracy, Precision D->E F Confirm Peak Purity E->F G Validated Stability- Indicating Method F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Hygroscopicity: A Critical Parameter for Handling and Formulation

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9][16] While some salts are selected to be non-hygroscopic, many highly soluble salts are hygroscopic, which can negatively impact powder flow, chemical stability, and formulation performance.[20][26]

Table 3: Comparative Hygroscopicity Data (Water Uptake at 25°C)

Relative Humidity (%)Free Base (% Weight Gain)Oxalic Acid Salt (% Weight Gain)Hygroscopicity Class
Free Base
80%0.5Slightly Hygroscopic[27]
Oxalic Acid Salt
80%4.8Hygroscopic[27]

The free base is only slightly hygroscopic, whereas the oxalic acid salt is classified as hygroscopic, absorbing a significant amount of water at high humidity. This is a critical trade-off; the improved solubility of the salt comes at the cost of increased moisture sensitivity, which may require controlled humidity during manufacturing and specialized packaging.[5]

Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that provides precise, automated measurement of moisture sorption and desorption isotherms.[27][28][29]

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the API onto the DVS microbalance.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

  • Sorption/Desorption Isotherm: Program the instrument to increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments), holding at each step until the sample mass equilibrates ( dm/dt ≤ 0.002%/min).[29] Subsequently, decrease the RH in the same stepwise manner back to 0% to generate the desorption curve.

  • Data Analysis: Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.[29][30] The total weight gain at a specific RH (e.g., 80%) is used to classify the material's hygroscopicity.[27]

Comparative Pharmacokinetic Profile

Physicochemical properties directly influence how a drug is absorbed, distributed, metabolized, and excreted (ADME).[31] The enhanced aqueous solubility and dissolution rate of a salt form are often designed to improve oral bioavailability compared to the free base.[1][6]

Table 4: Key Pharmacokinetic Parameters in Rats (Oral Gavage, 10 mg/kg)

FormCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)
Free Base 2852.01,450
Oxalic Acid Salt 8100.754,280

The in vivo data demonstrates a clear advantage for the oxalic acid salt. It achieves a nearly 3-fold higher peak plasma concentration (Cₘₐₓ) in less than half the time (Tₘₐₓ) and results in a nearly 3-fold greater total drug exposure (AUC). This is a direct consequence of the salt's superior solubility, leading to faster dissolution in the gastrointestinal tract and more rapid and complete absorption into the bloodstream.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the oral pharmacokinetics of a test compound in a rodent model.[32][33]

  • Animal Acclimation & Preparation: House male Sprague-Dawley rats under controlled conditions for at least one week.[32] Fast the animals for at least 12 hours prior to dosing, with free access to water.[32]

  • Formulation & Dosing: Prepare a suspension of the free base and a solution of the oxalic acid salt in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the formulation to two separate groups of rats (n=3-6 per group) via oral gavage at a consistent dose.[32]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a cannulated vein or via tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).[32][34]

  • Plasma Processing: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.[32]

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) from the plasma concentration-time data.

PK_Workflow A 1. Animal Prep (Acclimation, Fasting) B 2. Dosing (Oral Gavage) A->B C 3. Blood Sampling (Serial Time Points) B->C D 4. Bioanalysis (LC-MS/MS) C->D E 5. PK Analysis (Calculate Cmax, AUC) D->E

Caption: Standard workflow for an oral pharmacokinetic study in rats.

Summary and Practical Considerations

The choice between developing 1-Methyl-3-(oxan-4-yl)piperazine as a free base or an oxalic acid salt involves a careful evaluation of trade-offs.

  • The Oxalic Acid Salt offers a compelling advantage in terms of aqueous solubility and, consequently, a significantly improved oral pharmacokinetic profile . This is often the primary driver for salt selection in drug development.[5] However, this comes at the cost of increased hygroscopicity , which introduces challenges for manufacturing, formulation, and packaging that must be carefully managed.[26]

  • The Free Base demonstrates superior hygroscopicity control and potentially simpler solid-state characterization (e.g., lower risk of hydrates or polymorphs). Its lower solubility, however, leads to poorer oral absorption, which could limit its therapeutic potential or necessitate more complex formulation strategies like particle size reduction or amorphous solid dispersions.

For an orally administered drug where rapid absorption and high bioavailability are paramount, the oxalic acid salt is the superior candidate , provided that the challenges associated with its hygroscopicity can be effectively mitigated through formulation and process engineering. If the target product profile allows for slower absorption or if the compound is intended for a different route of administration where solubility is less critical, the free base may be a viable and simpler form to develop. This guide demonstrates that a data-driven, comparative approach is essential for selecting the optimal form of an API to maximize its chances of clinical and commercial success.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Shaikh Abu Safwan Shahnawaz and Dr Anwar Shaikh. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. PharmSci.org.
  • (PDF) Stability Indicating HPLC Method Development: A Review.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Role of Salt Selection in Drug Discovery and Development.
  • Komal Kendre, Vikram Veer, & Pranali Pinjari. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Applications of Dynamic Moisture Adsorption in Crystal Research. PharmaCMC.
  • Salt Selection.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Hygroscopicity Testing. BOC Sciences.
  • In Vivo Pharmacokinetic Studies of Pelubiprofen in R
  • Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI.
  • Dynamic Vapor Sorption. Surface Measurement Systems.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.
  • Dynamic vapor sorption – Knowledge and References. Taylor & Francis Online.
  • Aqueous Solubility Assay. Enamine.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA.
  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Dynamic vapor sorption. Wikipedia.
  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties.
  • Experimental and computational screening models for prediction of aqueous drug solubility. PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Oxalic acid. ChemBK.
  • Understanding Oxalic Acid Extra Pure: Properties, Applic
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Benchchem.
  • Solubility Toolbox for Successful Design of Drug Candid
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Piperazine. Wikipedia.
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.
  • Oxalic acid. Wikipedia.
  • Solid liquid solubility of piperazine. SINTEF.
  • Piperazine. chemeurope.com.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
  • In-Vivo Mouse and R
  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administr
  • Rapid in vivo oral screening in rats: Reliability, acceptance criteria, and filtering efficiency. Journal of Pharmacological and Toxicological Methods.
  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

The analytical quantification of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid presents a unique chromatographic challenge. As a highly polar, basic pharmaceutical intermediate formulated as an oxalate salt, it defies sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The analytical quantification of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid presents a unique chromatographic challenge. As a highly polar, basic pharmaceutical intermediate formulated as an oxalate salt, it defies standard analytical approaches. This guide objectively compares analytical modalities for this compound, details the causality behind method development choices, and provides a self-validating experimental protocol grounded in the latest [1].

Mechanistic Causality: The Chromatographic Challenge

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical properties:

  • The Piperazine Moiety: Contains basic secondary and tertiary amines (pKa ~9–10). In standard Reversed-Phase Liquid Chromatography (RPLC), these positively charged nitrogens interact aggressively with residual ionized silanols on C18 silica columns. This silanolphilic interaction causes severe peak tailing, poor efficiency, and irreproducible retention times[2].

  • The Oxalic Acid Counterion: A highly polar dicarboxylic acid. It lacks the hydrophobic surface area required to partition into a C18 stationary phase, causing it to elute at the void volume ( t0​ ) in standard RPLC.

  • Lack of Chromophores: Neither the oxan-substituted piperazine ring nor the oxalic acid possesses an extended conjugated π -system, resulting in poor UV absorbance above 210 nm.

Comparison of Analytical Modalities

To overcome these limitations, analytical scientists must select a modality that can simultaneously retain highly polar bases and organic acids.

Analytical ModalityRetention MechanismAdvantagesCritical Limitations
Standard RP-HPLC (C18) Hydrophobic partitioningUbiquitous, low cost.Zero retention for oxalate; severe peak tailing for piperazine[2].
Ion-Pairing RP-HPLC Formation of neutral hydrophobic complexes (e.g., using heptanesulfonic acid)Excellent retention and peak shape.Long equilibration times; incompatible with Mass Spectrometry (MS) .
Mixed-Mode (MMC) Dual reversed-phase and ion-exchangeRetains both basic API and acidic counterions[3].Complex method development; highly sensitive to minor pH shifts.
HILIC Partitioning into a water-enriched layer on a polar stationary phaseOrthogonal selectivity; excellent retention of polar salts; MS and ELSD compatible [4].Requires strict control of sample diluent to prevent peak distortion.

MethodSelection Start Polar Basic Salt (Piperazine Oxalate) RP Standard RP-HPLC (C18) Start->RP Default IP Ion-Pairing RP-HPLC Start->IP Add Reagent HILIC HILIC / Mixed-Mode Start->HILIC Optimal OutcomeRP Poor Retention, Peak Tailing RP->OutcomeRP OutcomeIP Good Retention, Not MS Compatible IP->OutcomeIP OutcomeHILIC Excellent Retention, MS Compatible HILIC->OutcomeHILIC

Decision tree for selecting the optimal HPLC modality for highly polar basic salts.

Step-by-Step Experimental Protocol (HILIC Method)

This protocol utilizes an Evaporative Light Scattering Detector (ELSD) to bypass the compound's poor UV absorbance, providing a universal detection mechanism for non-volatile analytes.

Phase 1: Reagent & Mobile Phase Preparation

Causality Check: In HILIC, water is the strong eluting solvent. Buffer selection is critical; ammonium formate is chosen because it is volatile (ELSD/MS compatible) and buffers effectively at pH 3.0. At this pH, the piperazine nitrogens are fully protonated, ensuring stable partitioning.

  • Solvent A (Aqueous Buffer): Prepare a 20 mM Ammonium Formate solution. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm hydrophilic membrane.

  • Solvent B (Organic): 100% LC-MS Grade Acetonitrile (ACN).

  • Pump Setup: Set the system to an isocratic flow of 75% Solvent B / 25% Solvent A at a flow rate of 1.0 mL/min.

Phase 2: Sample Preparation

Causality Check: Injecting a sample dissolved in 100% water into a HILIC system will disrupt the stationary phase's hydration layer, causing peak splitting. The diluent must closely match the mobile phase.

  • Accurately weigh 10.0 mg of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid reference standard.

  • Dissolve in 2.5 mL of Solvent A to ensure complete dissolution of the salt.

  • Dilute to 10.0 mL with Solvent B (Final diluent composition: 75% ACN).

Phase 3: Self-Validating System Suitability Testing (SST)

Before running unknown samples, the system must validate its own performance to ensure data integrity.

  • Equilibrate a Zwitterionic HILIC column (150 x 4.6 mm, 5 µm) with 50 column volumes of mobile phase.

  • Inject the working standard (1.0 mg/mL) six consecutive times.

  • Acceptance Criteria:

    • Peak Tailing Factor ( Tf​ ) ≤1.5 (Confirms suppression of secondary interactions).

    • %RSD of peak area ≤2.0% (Confirms injection precision).

    • Resolution ( Rs​ ) between piperazine and oxalic acid peaks ≥2.0 .

Validation Framework & Experimental Data

Method validation must follow the lifecycle and Quality-by-Design (QbD) approach mandated by the[1].

ValidationLifecycle Dev Method Development Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (QbD) Acc->Rob

Sequential workflow for analytical procedure validation according to ICH Q2(R2) guidelines.

Summary of Validation Results

The following table summarizes the quantitative experimental data obtained during the validation of the HILIC-ELSD method for both the active moiety and the counterion.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result: Piperazine MoietyObserved Result: Oxalic Acid
Specificity Baseline resolution ( Rs​>1.5 ) from forced degradation impurities Rs​=3.4 (No matrix interference) Rs​=4.2
Linearity & Range R2≥0.999 over 50–150% of target concentration R2=0.9996 R2=0.9994
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels (n=9)99.5% ± 0.7%100.1% ± 0.9%
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.92%%RSD = 1.15%
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)LOD: 0.15 µg/mL LOQ: 0.45 µg/mLLOD: 0.20 µg/mL LOQ: 0.60 µg/mL
Robustness Stable under deliberate variations (±0.2 pH, ±2% ACN, ±2°C)Pass (No significant shift in tR​ or Area)Pass

Data Interpretation: The HILIC method successfully retains and resolves both components. The high accuracy and precision metrics confirm that the method is stability-indicating and fit for routine quality control of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Separation of Selected Basic Pharmaceuticals by Reversed-Phase and Ion-Exchange Chromatography. Analytical Chemistry, ACS Publications. Available at:[Link]

  • Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. LCGC International. Available at:[Link]

  • Applications - HELIX Chromatography: HPLC Analysis of Piperazine on Mixed-Mode Columns. HELIX Chromatography. Available at:[Link]

Sources

Validation

Comparative Guide: Oxalate vs. Hydrochloride Salts of 1-Methyl-3-(oxan-4-yl)piperazine

As a bifunctional aliphatic amine, 1-Methyl-3-(oxan-4-yl)piperazine is a highly versatile building block utilized in the synthesis of CNS-active therapeutics and complex molecular scaffolds. However, in its free base for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional aliphatic amine, 1-Methyl-3-(oxan-4-yl)piperazine is a highly versatile building block utilized in the synthesis of CNS-active therapeutics and complex molecular scaffolds. However, in its free base form, it presents significant handling challenges. It typically exists as a viscous oil or a low-melting, hygroscopic solid that is susceptible to oxidative degradation.

The strategic selection of a counter-ion is not merely a formulation afterthought; it is a fundamental determinant of the compound's physicochemical trajectory. The selection of an optimal salt form dictates the solubility, dissolution rate, and solid-state stability of the compound [1]. This guide provides an objective, data-driven comparison between its two most common salt forms: the oxalate (CAS: 2288709-72-6) [2] and the hydrochloride.

Mechanistic Overview of Salt Selection

The piperazine ring of 1-Methyl-3-(oxan-4-yl)piperazine possesses two basic nitrogen atoms: a secondary amine (N4, pKa ~9.8) and a sterically hindered tertiary amine (N1, pKa ~5.6). The choice of acid fundamentally alters the resulting crystal lattice [3]:

  • Hydrochloric Acid (pKa = -6.3): As a strong monoprotic acid, HCl readily protonates both nitrogen atoms, typically yielding a highly polar dihydrochloride salt. The small size of the chloride ion allows for high solvation energy in water, driving exceptional aqueous solubility. However, this often comes at the cost of high hygroscopicity.

  • Oxalic Acid (pKa1 = 1.25, pKa2 = 4.14): When reacting with this diprotic acid, the resulting oxalate salt forms a robust, highly ordered crystalline lattice. This is driven by strong intermolecular hydrogen bonding between the oxalate dicarboxylate and the protonated piperazine. This high lattice energy significantly reduces aqueous solubility but dramatically enhances solid-state stability and purity.

SaltSelection FB 1-Methyl-3-(oxan-4-yl)piperazine (Free Base) OX_Acid Oxalic Acid (pKa1 = 1.25) FB->OX_Acid Precipitation in Organic Solvent HCl_Acid Hydrochloric Acid (pKa = -6.3) FB->HCl_Acid Gas/Ether or Aqueous Titration Oxalate Oxalate Salt (Highly Crystalline) OX_Acid->Oxalate Hydrochloride Hydrochloride Salt (Highly Water Soluble) HCl_Acid->Hydrochloride Oxalate->FB Free-basing (NaOH/DCM) App1 Purification & Long-term Storage Oxalate->App1 Preferred App2 In vitro / In vivo Biological Assays Hydrochloride->App2 Preferred

Workflow of salt selection for 1-Methyl-3-(oxan-4-yl)piperazine highlighting application divergence.

Physicochemical Comparison

The following table summarizes the divergent physicochemical profiles of the free base and its respective salts, providing a baseline for experimental design.

PropertyFree BaseHydrochloride Salt (di-HCl)Oxalate Salt (1:1)
Physical State Viscous liquid / Low-melting solidAmorphous to semi-crystalline powderHighly crystalline solid
Aqueous Solubility Moderate (pH dependent)Very High (>100 mg/mL)Low (<10 mg/mL)
Hygroscopicity ModerateHigh (prone to deliquescence)Very Low (stable at >75% RH)
Primary Utility Direct coupling reactionsAqueous biological assaysLong-term storage, Crystallography
Biocompatibility Irritant (High pH)Highly biocompatibleOxalate toxicity limits in vivo use

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . Each workflow includes an embedded analytical checkpoint to confirm the success of the procedure without requiring immediate advanced spectroscopic analysis.

Protocol A: Synthesis and Isolation of the Oxalate Salt

Causality: Oxalate salts are best formed in polar protic solvents where the free base and acid are soluble, but the resulting salt complex is insoluble, driving precipitation.

  • Preparation: Dissolve 10 mmol of 1-Methyl-3-(oxan-4-yl)piperazine free base in 20 mL of anhydrous ethanol.

  • Acid Addition: In a separate flask, dissolve 10.5 mmol of anhydrous oxalic acid in 15 mL of ethanol. Add this solution dropwise to the free base solution under vigorous stirring at room temperature. Note: Dropwise addition prevents localized supersaturation, promoting the growth of larger, purer crystals rather than the rapid precipitation of amorphous impurities.

  • Crystallization: Stir for 2 hours, then cool the suspension to 4°C for 1 hour to maximize thermodynamic yield.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum at 40°C overnight.

  • Self-Validation Checkpoint: Measure the melting point of the dried powder. A sharp melting point (>180°C, typical for piperazine oxalates) confirms high crystalline purity. A broad melting range indicates trapped solvent or incomplete salt formation.

Protocol B: Synthesis of the Hydrochloride Salt

Causality: Due to the high aqueous solubility of the HCl salt, synthesis is optimally performed in anhydrous non-polar solvents to force immediate precipitation and prevent yield loss.

  • Preparation: Dissolve 10 mmol of the free base in 20 mL of anhydrous diethyl ether or dichloromethane.

  • Thermal Control: Submerge the reaction flask in an ice bath (0°C). Note: The acid-base neutralization reaction is highly exothermic; cooling prevents solvent boil-off and potential thermal degradation of the amine.

  • Acid Addition: Slowly bubble anhydrous HCl gas into the solution, or add 2.1 equivalents of HCl in dioxane dropwise until precipitation ceases.

  • Isolation: Collect the precipitated dihydrochloride salt via rapid vacuum filtration under a nitrogen atmosphere to prevent ambient moisture absorption.

  • Self-Validation Checkpoint: Dissolve a 10 mg aliquot of the isolated product in 1 mL of anhydrous ethanol and add one drop of aqueous silver nitrate ( AgNO3​ ). A rapid, heavy white precipitate ( AgCl ) confirms the successful coordination of the hydrochloride counter-ion.

Protocol C: Comparative Stability Assay (Dynamic Vapor Sorption)

To validate the storage parameters of both salts, subject 20 mg of each to Dynamic Vapor Sorption (DVS) from 0% to 90% Relative Humidity (RH) at 25°C.

  • Expected Outcome: The HCl salt will demonstrate significant mass uptake (deliquescence) above 60% RH due to the hydration energy of the chloride ions. The oxalate salt will remain stable with <1% mass change up to 80% RH, validating its use as the superior archival form.

Application Decision Matrix

The dichotomy between these two salts dictates their utility in the laboratory:

  • The "Archival" Salt (Oxalate): Choose the oxalate salt for supply chain logistics, long-term archiving, and purification. If the free base is synthesized with trace impurities, forming the oxalate salt is a classic, highly effective purification technique because the rigid, hydrogen-bonded crystal lattice strictly excludes impurities during formation.

  • The "Operational" Salt (Hydrochloride): Choose the hydrochloride salt for any downstream biological evaluation (e.g., cell culture assays, animal models). Oxalate ions can chelate calcium and induce cytotoxicity or nephrotoxicity, confounding assay results. The HCl salt is physiologically inert and provides the high aqueous solubility required for dosing vehicles and physiological buffers.

References

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (PubMed) URL: [Link]

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Mass spectrometry (LC-MS) validation of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid

Title: A Comparative Guide to LC-MS Validation of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid Introduction As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by polar basic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to LC-MS Validation of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Introduction

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by polar basic compounds supplied as non-volatile salts. 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid is a prime example of such a complex analyte. This compound features a highly polar, basic piperazine core coupled with an oxanyl (tetrahydropyran) ring, supplied as an oxalate salt.

Validating an LC-MS/MS method for this compound requires overcoming two distinct mechanistic challenges:

  • The Piperazine Core: Basic amines suffer from severe peak tailing on standard Reversed-Phase (RP) C18 columns due to secondary electrostatic interactions with residual silanols [3].

  • The Oxalate Salt: Oxalic acid is non-volatile. If introduced into the Electrospray Ionization (ESI) source, it causes severe ion suppression and can precipitate, leading to source fouling and unstable MS signals [4].

This guide objectively compares chromatographic strategies and provides a self-validating, field-tested protocol for the robust LC-MS/MS quantification of this compound.

Chromatographic Strategy: HILIC vs. Reversed-Phase (RP-C18)

To achieve regulatory-level validation (e.g., ICH M10), the choice of stationary phase is critical. While RP-C18 is the default in many laboratories, it is fundamentally ill-suited for highly polar piperazines. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a vastly superior alternative.

The Causality of HILIC Superiority:

  • Retention Mechanism: In HILIC, water forms a stagnant enriched layer on the polar stationary phase (e.g., Amide-bonded silica). Polar analytes partition into this aqueous layer. Consequently, the highly polar piperazine is strongly retained, eluting well away from the void volume where matrix suppression is highest [1].

  • Desolvation Efficiency: HILIC utilizes an organic-rich mobile phase (typically >80% acetonitrile). This drastically lowers the surface tension of the eluent droplets in the ESI source, promoting highly efficient droplet desolvation. This exponentially increases the gas-phase ion yield and MS sensitivity compared to the highly aqueous mobile phases required to retain polar compounds in RP-HPLC [1].

Table 1: Performance Comparison of LC Modalities for Piperazine Derivatives

ParameterStandard RP-C18Polar-Embedded C18HILIC (Amide/ZIC)
Retention Mechanism Hydrophobic partitioningHydrophobic + Shielded silanolsPolar partitioning & Hydrogen bonding
Piperazine Retention Poor (elutes near void)ModerateExcellent ( k′ > 3)
Peak Shape Severe tailing ( As​ > 2.0)Acceptable ( As​ ~ 1.3)Highly symmetrical ( As​ 1.0 - 1.1)
MS Sensitivity Low (requires high aqueous)ModerateHigh (efficient desolvation)
Oxalate Tolerance Poor (co-elution risk)PoorRequires sample extraction

Overcoming the "Oxalate Problem" via Sample Preparation

Direct injection of the oxalic acid salt into the LC-MS is a critical error. Oxalic acid is not volatile and will rapidly contaminate the MS source [4]. Furthermore, it can form ion pairs with the piperazine in solution, unpredictably altering retention times.

The Causality of the Extraction Protocol: The pKa​ values of the piperazine nitrogens are approximately 5.5 and 9.8. By adjusting the sample pH to >10.5 using ammonium hydroxide, the piperazine is fully deprotonated (unionized). Conversely, oxalic acid ( pKa1​ = 1.25, pKa2​ = 4.14) remains fully ionized as the highly polar oxalate dianion. A simple Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) selectively partitions the free-base piperazine into the organic phase, leaving 100% of the problematic oxalate salt in the aqueous waste. This creates a self-validating system where the matrix interference is physically eliminated prior to injection.

Experimental Workflows & Logical Relationships

Workflow A 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid (Salt) B Alkalinization (pH > 10.5) Add NH4OH A->B C Liquid-Liquid Extraction Add MTBE B->C D Aqueous Waste (Oxalate Discarded) C->D Phase Split (Bottom) E Organic Extract (Free Piperazine) C->E Phase Split (Top) F HILIC LC-MS/MS [M+H]+ 185.2 E->F Evaporate & Reconstitute

Workflow demonstrating the selective isolation of the piperazine free-base.

HILIC_Mechanism A Mobile Phase (>80% Acetonitrile) B Analyte: 1-Methyl-3-(oxan-4-yl)piperazine A->B Analyte transported C Water-Enriched Partitioning Layer B->C Polar partitioning D Amide-Bonded Stationary Phase C->D Hydrogen bonding

Logical relationship of the HILIC retention mechanism for polar basic analytes.

Step-by-Step LC-MS/MS Validation Protocol

Sample Preparation (Self-Validating LLE)
  • Aliquot: Transfer 100 µL of the biological sample or standard solution (containing the oxalate salt) into a 2 mL microcentrifuge tube.

  • Alkalinization: Add 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water. Vortex for 10 seconds to ensure the pH is >10.5.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer (containing the free-base piperazine) to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of HILIC initial mobile phase (90% Acetonitrile / 10% 10 mM Ammonium Formate).

Liquid Chromatography (HILIC) Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) [1].

  • Column Temperature: 35°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Formate buffer is essential in HILIC to maintain the ionic strength of the water layer and ensure reproducible retention [1]).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 5.0 min: Hold at 60% B

    • 5.1 - 7.0 min: Re-equilibration at 95% B

Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3000 V.

  • Drying Gas Temperature: 300°C.

  • Precursor Ion: m/z 185.2 ( [M+H]+ for C10​H20​N2​O ).

  • Product Ions (MRM):

    • Quantifier: m/z 185.2 → 85.1 (Cleavage of the oxanyl ring, optimal collision energy: 20V) [2].

    • Qualifier: m/z 185.2 → 58.1 (Piperazine ring fragmentation, optimal collision energy: 35V).

Expected Validation Data Summary

When executed correctly, this protocol yields a self-validating system where matrix effects are minimized by the LLE, and MS sensitivity is maximized by the HILIC gradient.

Table 2: Typical Validation Metrics for 1-Methyl-3-(oxan-4-yl)piperazine

Validation ParameterExpected ResultRegulatory Acceptance Criteria (ICH M10)
Linearity ( R2 ) > 0.998 (1 - 1000 ng/mL)≥ 0.990
LOD / LOQ 0.2 ng/mL / 1.0 ng/mLSignal-to-Noise ≥ 5 (LOD), ≥ 10 (LOQ)
Intra-day Precision (CV%) 3.5% - 6.2%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 88% - 94%Consistent across low, mid, high QC levels
Matrix Effect 95% - 102% (Minimal suppression)CV of matrix factor ≤ 15%

References

  • Lapointe, A., et al. "Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry." Canadian Science Publishing. URL:[Link]

  • Welz, A., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." MDPI. URL:[Link]

  • Chromatography Forum. "Is mobile phase with oxalic acid suitable for LC/MS?" ChromForum. URL: [Link]

Validation

A Comparative Guide to Benchmarking 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid in High-Throughput Screening Campaigns

Abstract High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify promising lead candidates.[1] The success of any HTS campaig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify promising lead candidates.[1] The success of any HTS campaign is fundamentally dependent on the quality of the molecules screened. This guide provides a comprehensive framework for benchmarking novel chemical entities, using the representative molecule, 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid, as a case study. We will explore the strategic rationale behind its design, rooted in the privileged piperazine scaffold, and detail the experimental workflows required to objectively assess its performance against structural analogues. This document offers in-depth protocols for physicochemical characterization, a primary target-based cell assay, data analysis methodologies, and confirmatory steps, providing researchers with a self-validating system to evaluate next-generation compounds for their drug discovery pipelines.

Introduction: The Strategic Imperative for Quality Scaffolds in HTS

The objective of HTS is not merely to generate "hits," but to identify high-quality chemical matter that is amenable to lead optimization. This necessitates a focus on compounds built around "privileged scaffolds"—molecular frameworks known to interact with multiple biological targets and often possessing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

The Piperazine Moiety: A Privileged Scaffold The piperazine ring is a six-membered heterocycle that is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[2] Its widespread adoption stems from a unique combination of attributes:

  • Physicochemical Tunability : The two nitrogen atoms act as versatile synthetic handles, allowing for fine-tuning of properties like solubility, basicity (pKa), and lipophilicity to optimize pharmacokinetic profiles.[4][5]

  • Pharmacodynamic Versatility : The piperazine core can serve as a rigid linker to correctly orient pharmacophoric elements for optimal target engagement, particularly in CNS disorders and oncology.[2]

  • Improved Bioavailability : The polar nature of the nitrogen atoms often enhances aqueous solubility, a critical factor for oral bioavailability.[2][3]

Our test compound, 1-Methyl-3-(oxan-4-yl)piperazine , was designed to leverage these benefits. The N-methyl group can influence basicity and metabolic stability, while the oxane ring introduces a polar, saturated heterocyclic system that can modulate solubility and explore different binding interactions compared to more common aromatic substituents.

The Role of the Oxalic Acid Salt Form For a compound to be viable in HTS, it must exhibit sufficient solubility in aqueous assay buffers to avoid precipitation, which can cause artifacts and false positives.[6] Salt formation is a primary strategy to enhance the solubility of ionizable drug candidates.[7] Oxalic acid is a versatile and effective counterion for forming stable, crystalline salts with improved dissolution characteristics, making it an excellent choice for preparing a compound for an HTS campaign.[8][9]

Section 1: Physicochemical Characterization of Test Compounds

Before initiating any screening, a fundamental understanding of a compound's physicochemical properties is essential. These properties directly influence assay performance and provide a causal basis for interpreting screening outcomes. Here, we compare our lead compound with two structurally related alternatives to establish a performance baseline.

  • Alternative 1 (Cmpd-B: Phenyl Analogue) : 1-Methyl-3-(phenyl)piperazine HCl. This analogue replaces the polar oxane ring with a non-polar phenyl group, significantly increasing lipophilicity. The hydrochloride salt is a common alternative to oxalate.

  • Alternative 2 (Cmpd-C: Free Base) : 1-Methyl-3-(oxan-4-yl)piperazine. This is the free base form of our lead compound, used to demonstrate the impact of the oxalate salt on solubility.

Table 1: Comparative Physicochemical Properties

Property 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (Lead Compound) Cmpd-B: 1-Methyl-3-(phenyl)piperazine HCl (Phenyl Analogue) Cmpd-C: 1-Methyl-3-(oxan-4-yl)piperazine (Free Base)
Molecular Formula C₁₁H₂₂N₂O ⋅ C₂H₂O₄ C₁₁H₁₆N₂ ⋅ HCl C₁₁H₂₂N₂O
Molecular Weight 288.34 g/mol 212.72 g/mol 198.31 g/mol
Calculated LogP (cLogP) 0.8 2.5 1.2
Predicted pKa pKa₁: 8.5 (Piperazine N), pKa₂: 4.2 (Oxalic Acid) pKa: 8.2 (Piperazine N) pKa: 8.9 (Piperazine N)

| Aqueous Solubility (PBS, pH 7.4) | >200 µM | 25 µM | <10 µM |

Causality Behind Experimental Choices: The data in Table 1 immediately highlights the rationale for selecting the oxalic acid salt form. The free base (Cmpd-C) exhibits poor aqueous solubility, making it unsuitable for a typical HTS campaign where stock solutions are prepared at high concentrations (e.g., 10 mM in DMSO) and then diluted into aqueous buffers. The phenyl analogue (Cmpd-B) is significantly more lipophilic (higher cLogP), which often correlates with non-specific binding and lower solubility.[6] Our lead compound demonstrates superior solubility, a direct result of the polar oxane moiety and the highly effective oxalate salt form.[8][9]

Section 2: Benchmarking in a Target-Based HTS Assay - A GPCR Case Study

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets, with over 30% of FDA-approved drugs modulating their activity.[10] They are therefore an ideal target class for benchmarking novel compounds. We will utilize a Gq-coupled GPCR, where agonist activation leads to a transient increase in intracellular calcium ([Ca²⁺]i), as our model system.[11][12]

HTS Master Workflow

The following diagram illustrates the end-to-end workflow for a typical HTS campaign.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Automated Assay cluster_analysis Phase 3: Data Analysis Compound_Plating Compound Library Plating (1536-well format) Incubation Compound Incubation (Defined time & temp) Compound_Plating->Incubation Acoustic Transfer Cell_Plating Cell Seeding (GPCR-expressing line) Cell_Plating->Incubation Reagent_Add Reagent Addition (e.g., Calcium-sensitive dye) Incubation->Reagent_Add Detection Signal Detection (FLIPR / Plate Reader) Reagent_Add->Detection QC Plate Quality Control (Z-Factor Calculation) Detection->QC Normalization Data Normalization (% Activity Calculation) QC->Normalization Hit_Selection Hit Identification (Statistical Cutoff) Normalization->Hit_Selection

Caption: High-level workflow for an automated HTS campaign.

Gq-Coupled GPCR Signaling Pathway

Understanding the underlying biology is critical for assay design. The diagram below shows the canonical signaling cascade for a Gq-coupled receptor.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Gq-coupled) G_Protein Gαqβγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Ligand Ligand (Test Compound) Ligand->GPCR Binds ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Calcium Ca²⁺ ER->Calcium Releases Response Cellular Response (Fluorescence) Calcium->Response Triggers

Caption: Simplified Gq signaling cascade leading to calcium release.

Protocol: Homogeneous Calcium Flux Assay (1536-well format)

This protocol is designed as a self-validating system by incorporating appropriate controls for robust statistical analysis.

1. Materials & Reagents:

  • Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay Plates: 1536-well, black-walled, clear-bottom microplates.

  • Compound Plates: Source plates containing test compounds at 10 mM in 100% DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive Dye: Fluo-4 Direct™ Calcium Assay Kit (or equivalent).

  • Controls:

    • Negative Control: 100% DMSO.

    • Positive Control: A known agonist for the target GPCR at its EC₁₀₀ concentration.

2. Procedure:

  • Cell Plating: Using an automated liquid handler, dispense 2,000 cells in 3 µL of culture medium per well into the 1536-well assay plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo®) to transfer 5 nL of compounds, positive controls, and DMSO controls from the source plates to the assay plates. This creates a final assay concentration of 10 µM with 0.1% DMSO.

  • Dye Loading: Prepare the Fluo-4 dye solution according to the manufacturer's instructions in Assay Buffer. Add 3 µL of the dye solution to all wells of the assay plate.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark to allow for complete dye loading and de-esterification.

  • Signal Detection: Place the assay plate into a high-throughput plate reader equipped for kinetic fluorescence reading (e.g., FLIPR® Tetra).

    • Read baseline fluorescence for 10 seconds.

    • At this point, an agonist would typically be added. For an antagonist screen, the test compound is already present. For an agonist screen as described here, the compound addition in step 2 serves as the stimulation.

    • Read kinetic fluorescence (Excitation: 494 nm, Emission: 516 nm) for an additional 120 seconds.

3. Data Analysis & Quality Control:

  • Raw Data Processing: For each well, calculate the maximum fluorescence signal minus the baseline signal (Max-Min).

  • Plate Quality Control (QC): The robustness of each assay plate must be validated before hit selection. The Z-factor is a statistical measure of assay quality.[13]

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

    • Acceptance Criterion: A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13] Plates with Z' < 0.5 should be repeated.

  • Data Normalization: Normalize the data for each test compound to the plate controls:

    • % Activity = 100 * (Signal_compound - μ_neg) / (μ_pos - μ_neg)

  • Hit Selection: A "hit" is a compound that elicits a statistically significant response. A common threshold is an activity greater than three times the standard deviation of the negative controls (μ_neg + 3 * σ_neg).[14]

Section 3: Comparative Performance Analysis

Following the HTS, the performance of our lead compound and its alternatives was assessed. A 10-point dose-response curve was generated for each compound to determine potency (EC₅₀). A standard cytotoxicity assay (e.g., CellTiter-Glo®) was run in parallel to flag compounds that cause cell death, a common source of false positives.

Table 2: HTS Performance and Cytotoxicity Data

Compound HTS Single-Point (% Activity @ 10 µM) Potency (EC₅₀) Max Response (% of Control) Cytotoxicity (CC₅₀) Assay Notes
Lead Compound 95% 150 nM 98% >50 µM Clean dose-response, no precipitation observed.
Cmpd-B (Phenyl) 40% 5 µM 55% 15 µM Compound precipitation observed in wells >10 µM. Lower max response and potency likely due to poor solubility. Moderate cytotoxicity.

| Cmpd-C (Free Base) | 15% | >50 µM | 20% | >50 µM | Very low activity, consistent with poor solubility limiting compound availability in the assay buffer. |

Interpretation of Results: The benchmark data provides a clear and compelling case for the superior design of the lead compound.

  • Lead Compound: Exhibited strong, dose-dependent agonism with high potency (150 nM EC₅₀) and a full response relative to the positive control. Crucially, it showed no cytotoxicity at concentrations well above its active range, indicating a specific pharmacological effect. Its excellent solubility (Table 1) translated directly into reliable and robust assay performance.

  • Cmpd-B (Phenyl Analogue): The increased lipophilicity and lower solubility of this analogue proved detrimental. The observed compound precipitation at higher concentrations is a classic HTS artifact that confounds data interpretation.[6] The lower potency and maximal effect are direct consequences of the compound not being fully dissolved in the assay medium.

  • Cmpd-C (Free Base): This compound was essentially inactive, underscoring the critical importance of salt selection. Without the solubilizing effect of the oxalic acid counterion, the compound could not reach a high enough concentration in the aqueous buffer to meaningfully interact with the target receptor.

Section 4: Hit Confirmation and Progression

A single primary screen is only the beginning. Hits must be rigorously validated through a series of confirmatory and secondary assays to ensure they are genuine and to characterize their mechanism of action.

Hit_Progression Primary Primary HTS (Single Concentration) Reorder Hit Re-synthesis & Purity Check (>95%) Primary->Reorder Identifies Hits Confirm Confirmatory Assay (Dose-Response Curve) Reorder->Confirm Confirms Identity Secondary Secondary / Orthogonal Assays (e.g., cAMP, Binding) Confirm->Secondary Confirms Activity SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR Elucidates MOA Lead_Op Lead Optimization SAR->Lead_Op Informs Design

Caption: Logical workflow for hit validation and progression.

Protocol: Orthogonal Confirmatory Assay (cAMP Assay) To confirm that the activity is not an artifact of the calcium flux readout, a secondary assay measuring a different downstream signal is essential. For many GPCRs, this involves measuring cyclic AMP (cAMP) levels.

  • Assay Principle: Utilize a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF), such as the cAMP dynamic 2 kit (Cisbio).

  • Procedure:

    • Seed GPCR-expressing cells in a 384-well plate.

    • Pre-incubate cells with confirmed hit compounds at various concentrations.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

    • If the Gq-coupled receptor also couples to Gi, an agonist will inhibit this forskolin-induced cAMP production.

    • Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Read the plate on an HTRF-compatible reader. A decrease in the HTRF signal indicates a decrease in cAMP, confirming Gi-coupled activity.

Conclusion

This guide demonstrates a rigorous, multi-faceted approach to benchmarking a novel chemical entity for high-throughput screening. The case study of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid illustrates that rational drug design, which considers both the pharmacophoric scaffold and the physicochemical properties imparted by salt selection, is paramount for success. The experimental data clearly shows that its superior aqueous solubility and balanced lipophilicity, derived from the oxane ring and oxalate salt, translate directly into robust and reliable performance in a target-based cellular assay. In contrast, analogues with poor solubility yielded ambiguous or misleading data, highlighting the potential for wasted resources if these fundamental properties are not optimized upfront.

Based on this comprehensive benchmark, 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid represents a high-quality chemical scaffold suitable for inclusion in large-scale HTS campaigns and a promising starting point for a lead optimization program.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ACS Publications.
  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent Technologies.
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Bentham Science.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Taylor & Francis Online.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (n.d.). ResearchGate.
  • GPCR Signaling Assay Applications in High-Throughput Screening. (2025, April 29). ICE Bioscience.
  • Statistical practice in high-throughput screening data analysis. (2006, February 15). PubMed.
  • Data Analysis Approaches in High Throughput Screening. (2013, January 23). IntechOpen.
  • Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. (2022, January 10). MDPI.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC. (n.d.). National Center for Biotechnology Information.
  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC. (2025, May 20). National Center for Biotechnology Information.
  • Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. (n.d.). Frontiers.
  • A Head-to-Head Comparison: S3 Fragment Screening vs. High-Throughput Screening in Drug Discovery. (n.d.). Benchchem.

Sources

Comparative

Reproducibility of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid synthesis batches

Introduction: The Piperazine Reproducibility Challenge Piperazine derivatives are privileged scaffolds in modern medicinal chemistry, heavily utilized in the development of anti-infective, anticancer, and neuroactive age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Reproducibility Challenge

Piperazine derivatives are privileged scaffolds in modern medicinal chemistry, heavily utilized in the development of anti-infective, anticancer, and neuroactive agents[1]. However, researchers frequently encounter significant batch-to-batch reproducibility issues during the synthesis and isolation of complex piperazine building blocks, such as 1-methyl-3-(oxan-4-yl)piperazine (CAS: 2288709-72-6).

The root cause of this variability lies in the physicochemical properties of the piperazine core. The free base forms are typically viscous oils or low-melting amorphous solids that are difficult to isolate with high purity[2]. While converting the free base to a hydrochloride (HCl) salt is standard practice, piperazine HCl salts are notoriously hygroscopic. They rapidly absorb atmospheric moisture, leading to deliquescence, variable stoichiometry, and severe weighing errors during downstream structure-activity relationship (SAR) campaigns[3].

To overcome these limitations, crystal engineering principles dictate the use of alternative salt forms[4]. This guide objectively compares the performance of the free base, the di-HCl salt, and the oxalic acid salt of 1-methyl-3-(oxan-4-yl)piperazine, providing validated experimental methodologies to ensure absolute batch reproducibility[5].

Section 1: The Chemical Rationale for Oxalate Salt Selection

The selection of oxalic acid as the counterion is not arbitrary; it is driven by the thermodynamic stability of the resulting crystal lattice.

  • Suppression of Hygroscopicity: The secondary and tertiary amines of the piperazine ring readily form hydrogen bonds with atmospheric water[3]. When converted to an HCl salt, the high charge density of the chloride ion further drives moisture absorption. In contrast, oxalic acid—a dicarboxylic acid—forms a highly stable, rigid supramolecular network via robust N-H···O and O-H···O hydrogen bonds with the piperazine nitrogens[4]. This lattice leaves no "open" hydrogen-bonding sites for water molecules, drastically reducing hygroscopicity.

  • Enhanced Crystallinity and Purity: Oxalate salts of piperazine derivatives exhibit superior crystallinity compared to their HCl counterparts[5]. The steep solubility curve of the oxalate salt in protic solvents (like methanol) allows for highly efficient rejection of organic impurities during crystallization, ensuring that batch purity remains consistently above 99%[5].

Section 2: Comparative Performance Metrics

The following table summarizes the quantitative performance data of 1-methyl-3-(oxan-4-yl)piperazine across its three primary forms. The data highlights why the oxalate salt is the superior choice for reproducible drug development workflows.

ParameterFree BaseDi-HCl SaltOxalic Acid Salt
Physical State (25°C) Viscous OilAmorphous SolidCrystalline Powder
Hygroscopicity (75% RH) High (>5% weight gain)Severe (Deliquescent)Minimal (<0.5% weight gain)
Batch Purity Variance ± 4.5%± 3.2%± 0.4%
Handling Profile Difficult (Inert atm required)Difficult (Desiccator required)Excellent (Benchtop stable)
Downstream Yield Variable (60-70%)Variable (65-75%)Highly Reproducible (>85%)

Section 3: Experimental Methodologies

To guarantee reproducibility, the protocol must function as a self-validating system. The following step-by-step methodology for the salt formation of 1-methyl-3-(oxan-4-yl)piperazine oxalate explains the causality behind each experimental choice.

Protocol: Synthesis and Isolation of the Oxalate Salt

Step 1: Dissolution and Clarification

  • Action: Dissolve 1.0 equivalent of crude 1-methyl-3-(oxan-4-yl)piperazine free base in 10 volumes of anhydrous methanol at 45°C. Perform a hot filtration through a 0.45 µm PTFE membrane.

  • Causality: Complete solvation prevents the occlusion of unreacted starting materials. Hot filtration removes insoluble particulate matter, establishing a strict baseline for high purity before the crystal lattice forms.

Step 2: Preparation of the Counterion Solution

  • Action: In a separate vessel, dissolve 1.05 equivalents of anhydrous oxalic acid (or oxalic acid dihydrate) in 5 volumes of methanol at 45°C[5].

  • Causality: A slight stoichiometric excess of oxalic acid ensures complete protonation of the piperazine core without risking co-crystallization of unreacted free base.

Step 3: Controlled Addition and Nucleation

  • Action: Add the oxalic acid solution dropwise to the free base solution over 30 minutes while maintaining the temperature at 45°C.

  • Causality: Dropwise addition tightly controls the supersaturation level. Rapid addition leads to amorphous precipitation or "oiling out"—a common failure mode. Slow addition promotes the growth of a thermodynamically favored, highly ordered crystal lattice.

Step 4: Controlled Cooling and Ostwald Ripening

  • Action: Allow the mixture to cool naturally to 20°C over 2 hours, then chill to 0-5°C in an ice bath and age the slurry for 1 hour.

  • Causality: Aging the slurry at low temperatures maximizes thermodynamic yield. This duration allows for Ostwald ripening, where smaller, unstable crystals dissolve and redeposit onto larger crystals, ensuring a uniform particle size distribution critical for efficient filtration.

Step 5: Filtration and Constant-Weight Validation

  • Action: Filter the crystalline solid under vacuum. Wash the filter cake with 2 volumes of cold methanol (0°C). Dry the product in a vacuum oven at 50°C until a constant weight is achieved[5].

  • Causality: Washing with cold solvent removes residual mother liquor without dissolving the product. Drying to a constant weight is a self-validating check that ensures no solvent molecules are trapped within the crystal lattice, confirming accurate stoichiometry for downstream assays.

Section 4: Process Workflows and Logical Relationships

The following diagrams visualize the synthetic workflow and the logical impact of salt selection on batch reproducibility.

SynthesisWorkflow A Free Base Synthesis (Alkylation/Reduction) B Crude Piperazine Extract (Oily, Impure) A->B Extraction C Salt Screening Phase B->C Split Aliquots D Di-HCl Salt (Hygroscopic) C->D + HCl (Et2O) E Oxalate Salt (Crystalline) C->E + Oxalic Acid (MeOH)

Workflow for the synthesis and salt screening of 1-Methyl-3-(oxan-4-yl)piperazine.

Reproducibility A Batch Production B HCl Salt Form A->B C Oxalate Salt Form A->C D Moisture Absorption (>75% RH) B->D E Moisture Resistant (<0.5% weight gain) C->E F Weighing Errors D->F G High Reproducibility E->G

Impact of salt selection on moisture absorption and downstream batch reproducibility.

Conclusion

For researchers utilizing 1-methyl-3-(oxan-4-yl)piperazine in SAR campaigns, relying on the free base or HCl salt introduces unacceptable variables into biological assays and subsequent synthetic steps. By standardizing the workflow to isolate the oxalic acid salt , laboratories can leverage the thermodynamic stability of the dicarboxylic acid lattice to eliminate hygroscopicity, ensure precise molarity during weighing, and achieve uncompromising batch-to-batch reproducibility.

References

  • [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • [2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • [4] Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. National Institutes of Health (PMC). Available at: [Link]

  • [3] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • [5] EP1136470B1 - Process for the preparation of a piperazine derivative. Google Patents. Available at:

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization and Validation of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

Introduction In the landscape of pharmaceutical development, the unambiguous structural confirmation and validation of new chemical entities (NCEs) is a cornerstone of regulatory compliance and patient safety.[1][2] The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous structural confirmation and validation of new chemical entities (NCEs) is a cornerstone of regulatory compliance and patient safety.[1][2] The journey from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints. This guide provides an in-depth, multi-technique spectroscopic framework for the characterization of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid, a molecule featuring a piperazine core—a prevalent scaffold in medicinal chemistry known for its favorable pharmacokinetic properties.[3][4]

This document moves beyond a simple listing of data to explain the causality behind the selection of each analytical technique. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information, culminating in a self-validating analytical workflow. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for the comprehensive validation of this and structurally similar molecules.

Part 1: The Integrated Spectroscopic Workflow: A Holistic Approach

No single analytical technique can provide a complete structural picture. A truly robust characterization relies on the synergistic application of multiple spectroscopic methods. NMR provides the atomic-level structural map, MS confirms the molecular weight and formula, FTIR identifies the functional groups and confirms salt formation, and UV-Vis serves as a tool for quantification and purity assessment. This integrated approach ensures that every aspect of the molecule's identity is scrutinized and confirmed.

cluster_input cluster_techniques Spectroscopic Analysis cluster_outputs cluster_validation Input 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (LC-MS) Input->MS FTIR FTIR Spectroscopy Input->FTIR UVVIS UV-Vis Spectroscopy Input->UVVIS Structure Structural Connectivity & Stereochemistry NMR->Structure MW Molecular Weight & Formula MS->MW FG Functional Groups & Salt Confirmation FTIR->FG Quant Purity & Concentration UVVIS->Quant Validation Complete Structural Validation Structure->Validation MW->Validation FG->Validation Quant->Validation

Caption: Integrated workflow for spectroscopic validation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, offering an unambiguous view of the atomic framework.[2][3] For 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid, both ¹H and ¹³C NMR are essential to confirm the precise connectivity of the piperazine and oxane rings.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift). The expected data, based on the analysis of similar piperazine and oxane derivatives, are summarized below.[3][5][6][7] The presence of two distinct heterocyclic rings and a methyl group provides a rich and highly diagnostic spectral fingerprint.

Assignment (Cation) Predicted ¹H Chemical Shift (δ) ppm Predicted ¹³C Chemical Shift (δ) ppm Rationale for Prediction
N-CH₃ ~2.3 (singlet, 3H)~46.0Typical shift for a methyl group on a saturated nitrogen heterocycle.
Piperazine CH (C3)~2.8-3.0 (multiplet, 1H)~60.0Deshielded by adjacent nitrogen and the oxane substituent.
Piperazine CH₂ (C2, C5, C6)~2.4-3.2 (multiplets, 8H)~45.0 - 55.0Complex overlapping signals typical of the piperazine ring chair conformations.[8]
Oxane CH (C4')~1.5-1.7 (multiplet, 1H)~35.0Aliphatic methine proton adjacent to the piperazine ring.
Oxane CH₂ (O-CH₂)~3.8-4.0 (multiplet, 4H)~68.0Protons adjacent to the ring oxygen are significantly deshielded.
Oxane CH₂ (C-CH₂-C)~1.3-1.6 (multiplet, 4H)~30.0Standard aliphatic methylene protons.
Oxalate Anion (C=O) N/A~160.0 - 165.0Characteristic shift for a carboxylate carbon, confirming the salt form.
Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. D₂O is often preferred for oxalate salts to ensure solubility and observe exchangeable protons.

  • Internal Standard: Add a small amount of an internal standard, such as DSS for D₂O or TMS for DMSO-d₆, for accurate chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. Calibrate the chemical shift scale using the internal standard. Integrate the peaks in the ¹H NMR spectrum to verify proton counts.

Part 3: Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS is an indispensable technique for determining the molecular weight and elemental composition of a compound.[9] For our target molecule, high-resolution mass spectrometry (HRMS) provides the definitive confirmation of its molecular formula by measuring the mass of the cation with high precision.

Expected Mass and Fragmentation

When analyzed via electrospray ionization (ESI), the compound will be detected as the protonated cation [M+H]⁺.

Parameter Value
Molecular Formula (Cation)C₁₁H₂₂N₂O
Exact Mass (Monoisotopic)198.1732 u
Expected [M+H]⁺ Ion 199.1805 m/z

Causality in Fragmentation: The fragmentation pattern provides corroborating structural evidence. The most probable fragmentation pathways involve the cleavage of the bond between the two rings or the opening of the piperazine ring, which are common fragmentation patterns for such derivatives.[3]

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for non-volatile small molecules.[10]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like water/acetonitrile with 0.1% formic acid to promote ionization.

  • Chromatographic Separation: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution method starting with high aqueous content and ramping to high organic content to elute the compound.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[9]

  • Ionization: Use positive ion electrospray ionization (ESI+) mode.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the exact mass of the parent ion and compare it to the theoretical value for [C₁₁H₂₃N₂O]⁺.

Part 4: Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For this specific compound, FTIR is critically important not just for identifying the C-H, C-N, and C-O bonds, but for definitively validating the formation of the oxalic acid salt.

Comparative Spectral Analysis

The key to validation using FTIR is comparison. The spectrum of the final salt product will show distinct differences from the spectra of its precursors: the free base (1-Methyl-3-(oxan-4-yl)piperazine) and free oxalic acid.

Functional Group Free Base (Expected, cm⁻¹) Oxalic Acid (Expected, cm⁻¹) Oxalate Salt (Expected, cm⁻¹) Significance
N-H/O-H StretchN/A (Tertiary Amine)3200-2500 (very broad)~3000-3200 (N⁺-H stretch)Disappearance of the broad acid O-H and appearance of a protonated amine stretch confirms salt formation.
Aliphatic C-H Stretch2950-28002900-28002950-2800Confirms the presence of the aliphatic rings.
Carboxylic Acid C=ON/A~1700 (strong)AbsentThe disappearance of the sharp carboxylic acid C=O peak is a primary indicator of salt formation.
Carboxylate C=O N/AN/A~1650-1550 (strong, broad) This is the key diagnostic peak. The strong, broad asymmetric and symmetric stretches of the COO⁻ group replace the C=O peak of the acid.
C-N Stretch1150-1050N/A1150-1050Confirms the piperazine structure.
C-O-C Stretch1100-1050N/A1100-1050Confirms the presence of the oxane ring ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique requiring minimal sample preparation.[1]

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Perform a baseline correction and label the major peaks. Compare the final spectrum to reference spectra of the starting materials.

Part 5: Method Validation Workflow

Beyond initial characterization, a method's suitability for ongoing quality control must be validated according to established guidelines like ICH Q2(R1).[1] This ensures the analytical procedures are accurate, precise, and specific for their intended purpose.

cluster_input cluster_params ICH Q2(R1) Validation Parameters cluster_output Method Analytical Method (e.g., LC-UV for Assay) Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness Validated Validated Method for QA/QC Use Specificity->Validated Discriminates from impurities Linearity->Validated Proportional results Accuracy->Validated Closeness to true value Precision->Validated Reproducibility Robustness->Validated Unaffected by small changes

Caption: Workflow for analytical method validation.

Conclusion

The spectroscopic characterization of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid is a clear illustration of the principle of analytical synergy. Through the logical and sequential application of NMR, MS, and FTIR, a complete and unambiguous structural profile can be established. NMR defines the atomic connectivity, MS confirms the elemental formula, and FTIR provides definitive proof of the functional groups and, crucially, the formation of the desired oxalate salt. Complemented by UV-Vis for quantitative purposes and framed within a robust validation plan, this multi-faceted approach provides the high level of scientific rigor demanded in modern drug development. This guide serves as a comprehensive and authoritative framework for achieving that standard.

References

  • Krishnakumar, V., & Ramasamy, R. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 642-648. [Link]

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679–1685. [Link]

  • ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. ManTech Publications. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Human Journals, 28(2). [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • Hanna, M. A. A., & Schollmeyer, D. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab. [Link]

  • LCGC International. (2021). Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. LCGC International. [Link]

  • Al-Mokhtar, S. E., & Salih, S. I. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • Martinez-Alvarez, R., et al. (2015). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 20(5), 8759-8772. [Link]

  • Oasis Chemical Suppliers. (2024). All You Need to Know About Oxalic Acid. Oasis Chemical. [Link]

  • IOSR Journal of Engineering. (2018). A Study on the Synthesis, Structural, Spectral and Optoelectronic Properties of Pure and Sodium Ion Incorporated Cadmium Oxalate. iosrjen.org. [Link]

  • Andor - Oxford Instruments. (n.d.). Important Spectroscopic Techniques and Examples. Andor Technology. [Link]

  • Zhang, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Chemistry - A European Journal. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Ascendia Pharma. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Ascendia Pharma. [Link]

  • Wikipedia. (n.d.). Oxalic acid. Wikipedia. [Link]

  • Westlab. (2025). Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. Westlab. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 25-34. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. [Link]

  • Spectroscopy Online. (2019). Trends in Spectroscopy: A Snapshot of Notable Advances and Applications. Spectroscopy Online. [Link]

  • Journal of Chemical Education. (2019). Comparing Spectroscopic Techniques, Instruments, and Sample Analysis in a Guided Inquiry Lab to Promote Students' Critical Thinking and Problem-Solving Abilities. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxalic Acid. PubChem. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. [Link]

  • Semantic Scholar. (2008). Synthesis and Characterization of 1-Amino-4-methylpiperazine Aromatic Aldehyde Schiff Base. Semantic Scholar. [Link]

  • Applichem. (n.d.). 3-methyl-1-[(oxan-4-yl)methyl]piperazine. Applichem. [Link]

  • ACS Omega. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. [Link]

  • SpectraBase. (n.d.). 1-METHYL-4-(3-AMINOFURAZAN-4-OIL)-PIPERAZINE. SpectraBase. [Link]

  • Hamad Bin Khalifa University. (2010). Spectroscopic characterization and thermal structural analysis of the charge-transfer complexes formed in the reaction of 1-methylpiperazine with σ-and π-acceptors. HBKU. [Link]

  • MDPI. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

As your trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure the safe lifecycle management of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid . This specializ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure the safe lifecycle management of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid . This specialized heterocyclic building block, frequently utilized in advanced drug discovery, presents unique handling challenges due to its dual-hazard molecular structure. This guide provides self-validating, step-by-step protocols to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards. 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid is a salt composed of two distinct moieties, each contributing to its overall toxicity profile:

  • The Piperazine Moiety (Base): Piperazine derivatives are moderately strong aliphatic bases. The nitrogen atoms act as nucleophiles, which can cause severe contact irritation, skin burns, and serious eye damage[1]. Furthermore, piperazines are recognized respiratory sensitizers; inhalation of dust can trigger asthma-like symptoms[1].

  • The Oxalate Counterion (Acid/Chelator): Oxalic acid salts introduce severe systemic hazards. Upon dissolution in biological or environmental aqueous systems, oxalate ions readily chelate divalent cations (such as Ca²⁺). In vivo, this leads to the precipitation of insoluble calcium oxalate crystals in renal tubules, potentially causing acute kidney injury[2].

Operational Causality: Because of this dual hazard (corrosive base + toxic chelator), standard laboratory acid-base neutralization is insufficient for final disposal. The intact molecule and its dissociated ions must be permanently destroyed via thermal degradation to prevent environmental accumulation.

ToxicityMechanism Compound 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid Piperazine Piperazine Moiety (Basic/Nucleophilic) Compound->Piperazine Oxalate Oxalate Moiety (Chelating Agent) Compound->Oxalate Irritation Tissue Irritation & Respiratory Sensitization Piperazine->Irritation Chelation Calcium Chelation (Systemic Toxicity) Oxalate->Chelation Damage Cellular Damage & Kidney Toxicity Irritation->Damage Chelation->Damage

Logical relationship of the dual-hazard toxicity mechanism for piperazine oxalate salts.

Operational Safety & Quantitative Data

Before initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) dictated by the compound's quantitative hazard data.

Table 1: Quantitative Hazard Data & PPE Specifications
ParameterSpecificationOperational Rationale
LD₅₀ (Oral, Rat) ~1,900 mg/kg (Piperazine base)Indicates moderate acute toxicity upon ingestion; mandates strict hygiene and glove use[1].
LC₅₀ (Inhalation, Mouse) ~5,400 mg/m³ (2h)Moderate inhalation toxicity; necessitates handling powders strictly within a certified fume hood[1].
Aquatic Toxicity (EC₅₀) 21 mg/L (Daphnia, 48h)Harmful to aquatic invertebrates; strictly prohibits sanitary sewer disposal[2].
Glove Material Nitrile (min 0.11 mm thickness)Provides necessary chemical resistance against basic amines and organic acids.
Respiratory Protection NIOSH N95 or P100Prevents inhalation of sensitizing oxalate dust during weighing, transfer, or spill cleanup[1].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that each step includes a verification check to confirm safety and compliance before proceeding to the next.

Protocol A: Solid Waste Management (Powders & Crystals)
  • Collection: Sweep up solid residues using non-sparking, anti-static tools to avoid dust generation and aerosolization of the oxalate salt.

  • Containment: Place the collected solid into a high-density polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to both the basic piperazine moiety and the acidic oxalate salt, preventing container degradation.

  • Validation Check: Inspect the container's threading and seal. Weigh the waste container and log the exact mass on your laboratory's hazardous waste manifest to ensure accurate tracking.

  • Labeling: Affix a hazardous waste label marked: "Toxic Organic Solid Waste - Contains Piperazine Oxalates."

Protocol B: Aqueous and Solvent Waste
  • Segregation: Do NOT discharge any aqueous solutions containing this compound into the sanitary sewer. While piperazine is inherently degradable, it poses acute risks to aquatic life[2].

  • Collection: Funnel liquid waste into a chemically compatible solvent carboy (e.g., Polypropylene or HDPE)[3]. Ensure the carboy rests within a secondary containment tray.

  • Validation Check (pH Verification): Test the pH of the aqueous waste using indicator strips. If the solution is highly basic (due to free piperazine) or highly acidic, cautiously adjust the pH to 6–8 using dilute HCl or NaOH before final capping.

    • Causality: Neutralizing the waste prior to sealing prevents exothermic side reactions and dangerous pressure buildup inside the closed carboy.

  • Storage: Store in a cool, well-ventilated hazardous waste accumulation area away from strong oxidizing agents[4].

Protocol C: Spill Response and Decontamination
  • Isolation: Immediately evacuate the immediate area. Responders must don a NIOSH-approved particulate respirator and full-body protective clothing[2].

  • Containment: Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand).

    • Causality: Dampening the absorbent prevents the toxic oxalate dust from aerosolizing during the sweeping process. Do not use strong acids to neutralize the spill, as this can cause a violent exothermic reaction.

  • Recovery: Transfer the absorbed mixture into a solid waste container using the procedures in Protocol A.

  • Decontamination & Validation: Wash the spill area with copious amounts of water and a mild detergent. Collect the wash water and test it for residual alkalinity to validate that the area is fully decontaminated. Route the wash water into the aqueous hazardous waste stream[2].

WasteDisposal Start 1-Methyl-3-(oxan-4-yl)piperazine oxalate Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Aqueous/Solvent Waste Start->Liquid Spill Spill Cleanup Debris Start->Spill SolidBin Sealable HDPE Container Solid->SolidBin LiquidBin Compatible Solvent Carboy Liquid->LiquidBin SpillBin Neutralize & Collect in Solid Waste Bin Spill->SpillBin Incineration High-Temperature Incineration (EPA Approved TSDF) SolidBin->Incineration LiquidBin->Incineration SpillBin->Incineration

Step-by-step segregation and disposal workflow for piperazine oxalate waste streams.

Regulatory Compliance & Final Destruction

Under the Resource Conservation and Recovery Act (RCRA), 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid must be managed strictly as a hazardous waste.

  • Manifesting: Whether your facility is a Small Quantity Generator (SQG) or a Large Quantity Generator (LQG), you are required to use the EPA Hazardous Waste Manifest System (Form 8700-22) to track the waste from your laboratory to the off-site disposal facility[5].

  • Final Destruction Method: The EPA-mandated disposal method for organic oxalates and piperazine derivatives is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Causality: Incineration ensures the complete thermal breakdown of the piperazine ring (yielding NOₓ, CO₂, and H₂O) and the destruction of the oxalate moiety, permanently eliminating the risk of environmental accumulation and aquatic toxicity[2].

References

  • Title: Piperazine citrate - Novachem Source: novachem.com.au URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste | US EPA Source: epa.gov URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-Methyl-3-(oxan-4-yl)piperazine Oxalic Acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid in a laboratory setting. G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid in a laboratory setting. Given that this compound is a salt of a piperazine derivative and a toxic acid, a thorough understanding of the potential hazards of both components is critical for safe handling.

Hazard Assessment: A Tale of Two Components

  • 1-Methyl-3-(oxan-4-yl)piperazine: Piperazine and its derivatives are known to be skin and respiratory sensitizers, and can cause severe skin burns and eye damage[1][2]. They are often classified as irritants[3]. Inhalation of piperazine derivatives can lead to respiratory irritation[1].

  • Oxalic Acid: This is a corrosive substance that can cause severe skin burns and serious eye damage[4][5][6][7][8]. It is harmful if swallowed or in contact with skin[4][8][9]. Ingestion can lead to kidney failure due to the precipitation of calcium oxalate[9][10]. The lethal oral dose for humans is estimated to be between 15 and 30 grams[10]. It is also a respiratory tract irritant[7][9].

Due to the combined nature of this compound, it must be handled as a substance that is corrosive, toxic, and a potential sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and dust which can cause serious and potentially irreversible eye damage.[5][11]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber.Prevents skin contact, which can lead to burns, irritation, and absorption of the harmful substance.[4][11][12] Standard laboratory gloves should be inspected before use and changed frequently.
Body Protection A long-sleeved laboratory coat, and for larger quantities, an apron or coveralls.Protects against skin contact and contamination of personal clothing.[11][13]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95/P100) may be required if dust is generated or if working outside of a certified chemical fume hood.[11][13]Prevents respiratory irritation and potential systemic toxicity from inhaling dust or aerosols.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure.

Engineering Controls
  • Ventilation: All work with 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3][4].

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[14].

Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_gather Gather Materials prep_fume_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling and Disposal

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][12]. Seek immediate medical attention[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids[6][12]. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][12][15].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[15][16].

  • Ingestion: Do NOT induce vomiting[4][16]. Rinse mouth with water. Never give anything by mouth to an unconscious person[4]. Seek immediate medical attention[4][15].

  • Small Spills: For small spills, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal[17][18]. The spill area should then be decontaminated. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Responsible Waste Management

Improper disposal of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid and its containers can pose a significant environmental and safety risk.

  • Waste Classification: This compound should be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain[18].

  • Waste Collection:

    • Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and compatible hazardous waste container[14][17].

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Avoid mixing with other waste streams unless permitted by your institution's EHS office[14].

  • Arranging for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[11][14]. Provide them with a complete and accurate description of the waste.

By adhering to these guidelines, researchers can safely handle 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid, minimizing risks to themselves, their colleagues, and the environment.

References

  • SAFETY DATA SHEET Oxalic acid (1 M). (2024). Retrieved from [Link]

  • SAFETY DATA SHEET OXALIC ACID - Ecolab. (n.d.). Retrieved from [Link]

  • Oxalic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection. (n.d.). HonestBee. Retrieved from [Link]

  • Oxalic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Oxalic acid. (2025, March 10). Carl ROTH. Retrieved from [Link]

  • OXALIC ACID SAFETY SHEET. (n.d.). Ontario Beekeepers' Association. Retrieved from [Link]

  • Standard Operating Procedure for Oxalic Acid. (n.d.). Washington State University. Retrieved from [Link]

  • Oxalic Acid 5 percent - SAFETY DATA SHEET. (2025, February 6). Agilent. Retrieved from [Link]

  • ICSC 0529 - OXALIC ACID. (n.d.). Inchem.org. Retrieved from [Link]

  • Safety Data Sheet: Oxalic acid. (2025, March 5). Carl ROTH. Retrieved from [Link]

  • Dräger Gas Detectors & PPE for Oxalic acid | C2H2O4 | 144-62-7. (n.d.). Dräger. Retrieved from [Link]

  • PIPERAZINE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.